Quinoxalin-5-ylmethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
quinoxalin-5-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQDMSPYHFEESM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669240 | |
| Record name | 1-(Quinoxalin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933694-47-4 | |
| Record name | 1-(Quinoxalin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Role of Quinoxalin-5-ylmethanamine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoxaline core, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, has long been recognized as a "privileged scaffold" in the field of medicinal chemistry.[1] Its inherent structural features allow it to interact with a multitude of biological targets, making quinoxaline derivatives a fertile ground for the discovery of novel therapeutic agents.[1][2] These compounds have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The versatility of the quinoxaline ring system lies in its amenability to chemical modification at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize drug-like characteristics. This guide focuses on a specific, yet highly valuable, building block within this class: Quinoxalin-5-ylmethanamine. We will delve into its fundamental chemical properties, synthesis, and its strategic application in the rational design of next-generation therapeutics.
Core Compound Profile: this compound
Chemical Identity and Structure
This compound is a key intermediate for the synthesis of a wide array of biologically active molecules.[5] Its fundamental properties are summarized below:
| Property | Value | Source |
| CAS Number | 933694-47-4 | [5][6] |
| Molecular Formula | C₉H₉N₃ | [5][6] |
| Molecular Weight | 159.19 g/mol | [6] |
| SMILES | C1=CC(=C2C(=C1)N=CC=N2)CN | [6] |
The chemical structure, depicted below, features a primary amine attached to the quinoxaline core via a methylene linker at the 5-position. This seemingly simple structural motif is of profound importance in medicinal chemistry. The primary amine serves as a crucial handle for further chemical elaboration, allowing for the introduction of diverse functionalities through well-established synthetic methodologies. This strategic placement of a reactive group on the quinoxaline scaffold provides a gateway to a vast chemical space for drug discovery programs.
Caption: Chemical structure of this compound.
Synthetic Strategies and Methodologies
The synthesis of the quinoxaline scaffold is a well-established area of organic chemistry, with the most common approach being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This robust reaction provides a reliable route to the core heterocyclic system. For the synthesis of specifically substituted derivatives like this compound, a multi-step approach is typically required, starting from appropriately functionalized precursors.
Generalized Synthetic Workflow
A plausible synthetic route to this compound would involve the initial formation of a quinoxaline ring bearing a precursor functional group at the 5-position, which can then be converted to the desired aminomethyl group.
Caption: A generalized workflow for the synthesis of this compound.
Illustrative Experimental Protocol: Synthesis of a Quinoxaline Core
The following protocol outlines a general method for the synthesis of a quinoxaline derivative via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound, a foundational step in accessing compounds like this compound.
Materials:
-
o-Phenylenediamine derivative (1.0 eq)
-
1,2-Dicarbonyl compound (e.g., benzil) (1.0 eq)
-
Ethanol or acetic acid
-
Acid catalyst (optional, e.g., a few drops of acetic acid)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine derivative in a suitable solvent (e.g., ethanol).
-
Add the 1,2-dicarbonyl compound to the solution.
-
If desired, add a catalytic amount of an acid catalyst to facilitate the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired quinoxaline derivative.
Characterization: The structure and purity of the synthesized quinoxaline derivative should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the positions of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[5] The primary amine functionality allows for its incorporation into larger molecular frameworks, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
Role as a Pharmacophore
The quinoxaline moiety itself can act as a key pharmacophore, interacting with biological targets such as enzymes and receptors. By modifying the substituents on the quinoxaline ring, researchers can modulate the binding affinity and selectivity of these compounds. The aminomethyl group at the 5-position provides a crucial vector for introducing additional functionalities that can engage with specific pockets or residues within the target protein.
Therapeutic Areas of Interest
Quinoxaline derivatives have shown promise in a wide range of therapeutic areas, including:
-
Oncology: As inhibitors of protein kinases and other signaling pathways involved in cancer cell proliferation and survival.[1]
-
Infectious Diseases: As antimicrobial agents with activity against bacteria, fungi, and viruses.[3]
-
Inflammatory Diseases: As modulators of inflammatory pathways.[3]
-
Neurological Disorders: Exhibiting a range of activities including antidepressant and analgesic effects.[3]
The strategic use of this compound in the synthesis of novel compounds targeting these diseases is an active area of research.
Analytical and Quality Control Considerations
Ensuring the purity and identity of this compound and its derivatives is paramount in a research and development setting. A variety of analytical techniques can be employed for this purpose.
| Analytical Technique | Application |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of the compound in various matrices. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, particularly for volatile derivatives. |
| UV-Vis Spectrophotometry | A rapid method for concentration determination, though with lower specificity. |
A comprehensive guide to the validation of analytical methods for quinoxaline analysis provides further details on the performance of these techniques.[7]
Conclusion and Future Perspectives
This compound represents a valuable and strategically important building block in the arsenal of the medicinal chemist. Its inherent chemical properties, coupled with the well-established biological significance of the quinoxaline scaffold, make it a key starting material for the design and synthesis of novel therapeutic agents. The continued exploration of the chemical space accessible from this versatile intermediate is expected to yield new drug candidates with improved efficacy and safety profiles across a range of diseases. As our understanding of the molecular basis of disease deepens, the rational design of quinoxaline derivatives, facilitated by building blocks like this compound, will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. achmem.com [achmem.com]
- 7. benchchem.com [benchchem.com]
Elucidating the Mechanism of Action for Quinoxalin-5-ylmethanamine: A Strategic Guide for Novel Drug Discovery
Introduction: The Promise and Challenge of a Novel Quinoxaline Derivative
The quinoxaline scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic structure found in numerous compounds with a wide array of biological activities. These activities span from anticancer and antiviral to anti-inflammatory and antibacterial, making quinoxaline derivatives a fertile ground for the development of new therapeutic agents.[1][2][][4][5][6] Quinoxalin-5-ylmethanamine emerges from this rich chemical landscape as a molecule of significant interest. While its precise biological role and mechanism of action (MoA) are yet to be fully characterized, its structural features suggest a potential for interaction with various biological targets.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to systematically unravel the mechanism of action of a novel compound such as this compound. Moving beyond a rigid template, we present an integrated, multi-phase strategy that combines computational, genetic, proteomic, and biophysical approaches. This workflow is designed not merely to identify a single target, but to build a robust, validated model of the compound's biological function, from initial phenotypic effect to the intricate details of its molecular interactions.
Phase 1: Foundational Insights through Phenotypic Screening and Hypothesis Generation
The journey to uncover a compound's MoA begins with an unbiased observation of its effects in a relevant biological context. Phenotypic screening, which assesses the compound's impact on cellular or organismal behavior, provides the crucial first clues and helps to formulate an initial, testable hypothesis.[4][7][8][9]
The Rationale for a Phenotype-First Approach
Instead of pre-supposing a target, a phenotype-first approach allows the compound's activity to guide the investigation. This is particularly valuable for novel scaffolds like this compound, where the target may be unknown or unconventional.[4] An initial screen across a panel of diverse cancer cell lines, for instance, can reveal patterns of sensitivity or resistance, suggesting a dependency on specific genetic backgrounds or signaling pathways.
Experimental Protocol: High-Throughput Cell Viability Screening
-
Cell Line Selection: Choose a panel of well-characterized cell lines representing different tissues or cancer subtypes (e.g., NCI-60 panel).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Cell Plating: Seed cells in 96-well or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the serial dilutions of this compound. Include vehicle-only (e.g., DMSO) and positive (e.g., a known cytotoxic agent like staurosporine) controls.
-
Incubation: Incubate the plates for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Measure cell viability using a robust assay, such as a resazurin-based (e.g., CellTiter-Blue) or ATP-based (e.g., CellTiter-Glo) method, which are amenable to high-throughput formats.
-
Data Analysis: Plot the cell viability data against the compound concentration and fit a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each cell line.
From Data to Hypothesis
The resulting IC50 values across the cell line panel constitute the compound's "phenotypic fingerprint." A potent and selective activity in, for example, BRAF-mutant melanoma cell lines would generate the initial hypothesis that this compound may interfere with the MAPK signaling pathway.
Caption: Workflow for Phenotypic Screening and Hypothesis Generation.
Phase 2: Target Deconvolution - The Hunt for the Molecular Binding Partner
With a working hypothesis, the next critical phase is to identify the direct molecular target(s) of this compound. A multi-pronged approach using orthogonal methods is essential for building a high-confidence case and avoiding artifacts. This phase, often termed "target deconvolution," bridges the gap between the observed phenotype and the underlying molecular interaction.[4][7][8]
A. In Silico Prediction: A Computational Head Start
Before committing to resource-intensive wet-lab experiments, computational methods can predict potential targets, helping to prioritize subsequent efforts.[10][11][12]
-
Methodology:
-
Ligand-Based Approaches: Utilize the 2D/3D structure of this compound to search databases of known bioactive compounds. Algorithms can identify molecules with similar pharmacophores or structural motifs and infer potential targets based on the principle that similar molecules often bind to similar proteins.[13]
-
Structure-Based Approaches (Docking): If a high-resolution structure of a suspected target protein exists (e.g., from the hypothesis-generation phase), molecular docking simulations can predict the binding pose and estimate the binding affinity of this compound to the protein's active or allosteric sites.
-
Caption: In Silico Workflow for Predicting Molecular Targets.
B. Chemical Proteomics: Unbiased Target Identification in a Native Environment
Chemical proteomics offers powerful, unbiased methods to identify protein targets directly from complex biological samples like cell lysates or even live cells.[2][14][15]
This classic approach involves "fishing" for target proteins using a modified version of the compound as bait.[16][17]
Experimental Protocol:
-
Probe Synthesis: Synthesize a chemical probe by attaching an affinity tag (e.g., biotin) to this compound via a linker. The attachment point should be chosen carefully to minimize disruption of the compound's bioactivity.
-
Lysate Incubation: Incubate the biotinylated probe with cell lysate from a sensitive cell line. Run a parallel control incubation with an excess of the original, unmodified this compound to competitively block specific binding.
-
Affinity Capture: Use streptavidin-coated beads to capture the biotinylated probe along with any specifically bound proteins.
-
Elution and Digestion: Wash the beads to remove non-specific binders, then elute the bound proteins. Digest the eluted proteins into peptides using trypsin.
-
Mass Spectrometry (MS) Analysis: Identify and quantify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Identification: Proteins that are significantly enriched in the probe-treated sample compared to the competition control are identified as high-confidence binding partners.
CETSA® is a powerful label-free method that identifies target engagement within intact, live cells. It is based on the principle that a protein's thermal stability increases when it is bound by a ligand.[8][18]
Experimental Protocol:
-
Cell Treatment: Treat intact cells with either the vehicle (DMSO) or this compound.
-
Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C). This heating step denatures and precipitates unstable proteins.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (which contains the stabilized proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Quantify the amount of each protein remaining in the soluble fraction at each temperature point using quantitative mass spectrometry (this is known as Thermal Proteome Profiling or TPP).
-
Target Identification: A target protein will show a characteristic shift in its melting curve to a higher temperature in the presence of this compound.
Caption: Comparison of Affinity-Based and Label-Free Proteomics.
C. Genetic Approaches: Uncovering Functional Dependencies
Genetic screens, such as genome-wide CRISPR/Cas9 knockouts, can identify genes whose loss confers resistance or sensitivity to the compound, thereby implicating them in its mechanism of action.[19][20]
Experimental Protocol:
-
Library Transduction: Introduce a pooled library of single-guide RNAs (sgRNAs), targeting every gene in the genome, into a population of Cas9-expressing cells.
-
Compound Selection: Treat the cell population with a lethal or near-lethal concentration of this compound for a defined period. A parallel population is grown without the compound as a control.
-
Genomic DNA Extraction: Harvest the surviving cells from both populations and extract their genomic DNA.
-
Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA and identify them using next-generation sequencing.
-
Hit Identification: Genes whose sgRNAs are significantly enriched in the drug-treated population compared to the control are essential for the compound's activity. Loss of these genes (e.g., the direct target or a critical downstream effector) confers resistance.
Phase 3: Rigorous Validation of the Target and Mechanism
Identifying a list of putative targets is a major milestone, but not the final destination. This phase is dedicated to validating the direct interaction between this compound and its proposed target(s) and confirming that this interaction is responsible for the observed biological effect.
A. Biophysical Validation: Confirming the Direct Interaction
A suite of biophysical techniques should be employed to confirm and quantify the binding between the compound and the purified target protein.[1][21][22][23] Using orthogonal methods provides a self-validating system and builds confidence in the identified target.
| Technique | Principle | Key Output | Expert Insight |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as the compound flows over the immobilized protein. | Binding kinetics (kon, koff), Affinity (KD) | Excellent for kinetic analysis and determining residence time, which can correlate better with in vivo efficacy than affinity alone.[22] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event in solution. | Binding thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | The "gold standard" for thermodynamic characterization. It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction.[23] |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein in the presence of a fluorescent dye. Ligand binding stabilizes the protein, increasing its melting temperature (Tm). | Thermal shift (ΔTm) | A rapid and cost-effective method for validating target engagement, often used as an orthogonal confirmation of hits from primary screens or CETSA.[21] |
B. Biochemical and Cellular Assays: Linking Binding to Function
The final and most crucial step is to demonstrate that the binding of this compound to its validated target leads to a functional consequence that explains the initial phenotype.
-
Biochemical Functional Assays:
-
If the target is an enzyme: Develop an in vitro assay to measure the enzyme's activity (e.g., a kinase assay measuring phosphorylation of a substrate). Test whether this compound inhibits or activates this activity and determine its potency (IC50 or EC50).[][24][25]
-
If the target is a receptor: Use a receptor-ligand binding assay to determine if the compound competes with the natural ligand.[25]
-
-
Cell-Based Mechanistic Assays:
-
Target Engagement Biomarkers: Use techniques like Western blotting to probe downstream signaling pathways. For example, if the target is a kinase in the MAPK pathway, treatment with the compound should lead to a decrease in the phosphorylation of downstream proteins like ERK.
-
Genetic Rescue/Validation: Overexpress the target protein in cells and see if it confers increased sensitivity to the compound. Conversely, knock out or knock down the target gene (using CRISPR or siRNA) and confirm that this phenocopies the effect of the compound or leads to resistance. This provides a powerful causal link between the target and the compound's activity.
-
Caption: Integrated Workflow for Target Validation and MoA Confirmation.
Conclusion: Synthesizing a Coherent Mechanistic Narrative
Elucidating the mechanism of action for a novel compound like this compound is a complex, iterative process that demands a multi-faceted and rigorous scientific approach. The strategy outlined in this guide—progressing from broad phenotypic observation to unbiased target deconvolution and culminating in stringent biophysical and functional validation—provides a robust framework for success. By integrating data from computational, proteomic, genetic, and biochemical experiments, researchers can build a self-validating and coherent narrative that not only identifies a target but explains how the compound's interaction with that target produces its biological effect. This foundational understanding is indispensable for advancing a promising molecule from a chemical entity to a potential therapeutic agent.
References
- 1. Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sapient.bio [sapient.bio]
- 6. Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. drughunter.com [drughunter.com]
- 9. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 18. Exploring Cutting-Edge Techniques in Protein Target Identification - PharmaFeatures [pharmafeatures.com]
- 19. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Biophysical methods in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. nuvisan.com [nuvisan.com]
- 24. bellbrooklabs.com [bellbrooklabs.com]
- 25. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
The Quinoxaline Core: A Privileged Scaffold in Drug Discovery and a Focused Exploration of Quinoxalin-5-ylmethanamine Structure-Activity Relationships
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, with a specific focus on the emerging potential of the Quinoxalin-5-ylmethanamine core. While direct and extensive SAR literature on this specific scaffold is nascent, this document synthesizes current knowledge on quinoxaline chemistry and pharmacology to extrapolate key principles and guide future research. We will delve into the synthetic rationale, key experimental protocols, and the intricate interplay of structural modifications on biological outcomes, offering a forward-looking perspective for drug development professionals.
The Quinoxaline Scaffold: A Foundation of Versatility
Quinoxalines, formed by the fusion of a benzene and a pyrazine ring, represent a class of compounds with remarkable therapeutic potential.[4] Their diverse biological activities stem from their ability to interact with a multitude of biological targets, including kinases, receptors, and enzymes.[2][5] The planarity of the bicyclic system allows for effective intercalation with DNA and interaction with the active sites of enzymes. Furthermore, the nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, contributing to ligand-receptor binding. The versatility of the quinoxaline core is further enhanced by the relative ease of its synthesis and the accessibility of multiple positions for chemical modification, making it a "privileged scaffold" in drug discovery.[4]
Quinoxaline derivatives have demonstrated a wide array of pharmacological effects, including:
-
Anticancer Activity: Inhibition of various kinases such as c-Met, ASK1, and VEGFR, as well as induction of apoptosis.[1][2][6]
-
Antimicrobial and Antiviral Properties: Activity against a range of bacterial, fungal, and viral pathogens.[3][7]
-
Anti-inflammatory Effects: Modulation of inflammatory pathways.[3]
-
Neurological Activity: Antagonism of excitatory amino acid receptors.
This broad applicability underscores the importance of understanding the nuanced structure-activity relationships that govern the potency and selectivity of quinoxaline-based compounds.
General Principles of Quinoxaline Structure-Activity Relationships
Decades of research on diverse quinoxaline analogs have established several key principles that guide the design of new therapeutic agents. The biological activity of a quinoxaline derivative is profoundly influenced by the nature, position, and stereochemistry of its substituents.
Substitutions on the Pyrazine Ring (Positions 2 and 3)
The pyrazine ring is a primary site for modification, with substituents at the C2 and C3 positions significantly impacting biological activity.
-
Symmetry and Asymmetry: Symmetrically substituted 2,3-diarylquinoxalines often exhibit potent biological activities. However, asymmetric substitution can lead to enhanced selectivity for specific targets.
-
Nature of Substituents: The introduction of aromatic or heteroaromatic rings at these positions can lead to potent anticancer and kinase inhibitory activities. The electronic properties of these substituents (electron-donating vs. electron-withdrawing) play a crucial role. For instance, in some series, electron-withdrawing groups on a phenyl ring at C2 can enhance activity.[4]
-
Functional Groups: The incorporation of hydrogen bond donors and acceptors, such as amides or ureas, at these positions can significantly enhance binding affinity to target proteins.
Substitutions on the Benzene Ring (Positions 5, 6, 7, and 8)
Modifications on the benzene portion of the quinoxaline core are critical for fine-tuning pharmacokinetic properties and modulating target interactions.
-
Lipophilicity and Solubility: The introduction of polar or non-polar groups on the benzene ring can alter the compound's solubility and ability to cross cell membranes.
-
Electronic Effects: Electron-withdrawing groups like halogens or nitro groups can influence the overall electron density of the quinoxaline system, affecting its interaction with biological targets. Conversely, electron-donating groups can also modulate activity, and the optimal electronic nature is target-dependent.[8]
-
Steric Hindrance: The size and position of substituents can create steric hindrance, which may either be detrimental or beneficial for selectivity, depending on the topology of the target's binding site.
This compound: A Focused SAR Exploration
While comprehensive SAR studies specifically on the this compound core are limited in publicly available literature, we can extrapolate from the general principles of quinoxaline SAR and related scaffolds to propose a logical framework for guiding medicinal chemistry efforts. The 5-position of the quinoxaline ring offers a vector for substitution that projects into a distinct chemical space compared to the more commonly explored 2, 3, 6, and 7-positions. The introduction of a methanamine group at this position provides a versatile handle for a variety of chemical modifications.
The Role of the Methanamine Moiety
The primary amine of the methanamine group is a key interaction point, capable of forming hydrogen bonds and salt bridges with biological targets. The SAR exploration around this moiety would logically involve:
-
N-Alkylation and N-Arylation: Introducing alkyl or aryl substituents on the nitrogen atom can modulate basicity, lipophilicity, and steric bulk. This can be explored to probe for specific pockets in a target's active site.
-
Amide and Sulfonamide Formation: Acylation or sulfonylation of the amine would neutralize its basicity and introduce different hydrogen bonding patterns and steric profiles. This is a common strategy to enhance binding affinity and cell permeability.
-
Incorporation into Heterocycles: The amine can serve as a point of attachment for various heterocyclic rings, expanding the chemical space and introducing new potential interactions.
Influence of Substituents on the Quinoxaline Ring
In concert with modifications of the 5-methanamine group, substitutions on the quinoxaline ring itself will be crucial for optimizing activity.
-
Positions 2 and 3: Introduction of small alkyl or aryl groups at these positions could provide additional hydrophobic or aromatic interactions.
-
Positions 6, 7, and 8: Halogenation or the introduction of other small electron-withdrawing or -donating groups on the benzene ring can fine-tune the electronic properties of the entire molecule and impact its binding affinity and pharmacokinetic profile.
Hypothetical SAR Summary for this compound Analogs
Based on the analysis of related quinoxaline structures, we can propose a hypothetical SAR map for the this compound core.
| Position of Modification | Structural Change | Predicted Impact on Activity | Rationale |
| 5-Methanamine (Nitrogen) | N-Alkylation (small alkyl chains) | Potentially increase potency/selectivity | Probing for hydrophobic pockets. |
| N-Arylation | May increase potency through π-stacking | Introduction of aromatic interactions. | |
| Amide/Sulfonamide formation | Can enhance binding and cell permeability | Neutralizes basicity, introduces H-bond acceptors/donors. | |
| Quinoxaline Ring (C2/C3) | Small alkyl/aryl groups | Potential for additional hydrophobic/aromatic interactions | Fine-tuning of binding interactions. |
| Quinoxaline Ring (C6/C7/C8) | Halogens, Methoxy, Nitro | Modulate electronic properties and pharmacokinetics | Optimization of ADME properties and target binding. |
Experimental Protocols
The successful exploration of the SAR of this compound derivatives relies on robust and efficient synthetic methodologies.
General Synthesis of the Quinoxaline Core
The most common and versatile method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9]
Protocol: Synthesis of a 2,3-Disubstituted Quinoxaline
-
Dissolution: Dissolve the substituted o-phenylenediamine (1.0 eq) and the 1,2-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Catalysis (Optional): For less reactive substrates, a catalytic amount of an acid (e.g., acetic acid, p-toluenesulfonic acid) can be added.
-
Reaction: Heat the reaction mixture to reflux for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Synthesis of this compound
A plausible synthetic route to the target scaffold could involve the following steps, starting from a commercially available or readily synthesized 5-methylquinoxaline.
Protocol: Synthesis of this compound
-
Halogenation: Treat 5-methylquinoxaline with a halogenating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride to yield 5-(bromomethyl)quinoxaline.
-
Amination: React the resulting 5-(bromomethyl)quinoxaline with an amine source. For the primary amine, a protected amine equivalent like potassium phthalimide followed by deprotection with hydrazine is a standard method to avoid over-alkylation. Alternatively, direct amination with ammonia can be attempted under controlled conditions.
-
Purification: Purify the final product by column chromatography or recrystallization.
Data Presentation and Visualization
To facilitate the analysis of SAR, quantitative data should be organized in a clear and structured manner.
Table 1: Hypothetical Biological Data for a Series of this compound Analogs
| Compound | R1 (on amine) | R2 (at C2) | R3 (at C7) | Kinase X IC50 (nM) | Cell Line Y GI50 (µM) |
| 1a | H | H | H | 5,200 | >100 |
| 1b | CH3 | H | H | 2,100 | 75.2 |
| 1c | Phenyl | H | H | 850 | 22.1 |
| 1d | Acetyl | H | H | 1,500 | 45.8 |
| 1e | H | Methyl | H | 4,800 | 90.5 |
| 1f | H | H | Cl | 3,500 | 68.3 |
Diagrams:
Visual representations of workflows and pathways are essential for clarity.
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
Caption: A simplified signaling pathway illustrating the potential mechanism of action for a quinoxaline-based kinase inhibitor.
Conclusion and Future Directions
The quinoxaline scaffold continues to be a rich source of novel therapeutic agents. While the structure-activity relationships of many quinoxaline derivatives are well-established, the specific sub-class of quinoxalin-5-ylmethanamines remains a relatively unexplored area with significant potential. This guide has provided a comprehensive overview of the foundational principles of quinoxaline SAR and has extrapolated these to provide a rational basis for the design and synthesis of novel this compound analogs.
Future research in this area should focus on:
-
Systematic Library Synthesis: The generation of a diverse library of this compound derivatives with systematic variations at the amine and on the quinoxaline core.
-
Broad Biological Screening: Evaluation of these libraries against a wide range of biological targets, particularly kinases and other enzymes implicated in disease.
-
Computational Modeling: The use of in silico methods to guide analog design and to understand the molecular basis of activity.
By leveraging the established knowledge of quinoxaline chemistry and embracing a systematic approach to SAR, the scientific community can unlock the full therapeutic potential of the this compound core.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dadun.unav.edu [dadun.unav.edu]
- 4. mdpi.com [mdpi.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploration of Quinoxalin-5-ylmethanamine Derivatives and Analogs
A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery
Introduction: The Quinoxaline Core - A Foundation of Diverse Bioactivity
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a cornerstone in medicinal chemistry.[1][2] Its inherent aromatic and electronic properties, coupled with the presence of two nitrogen atoms, render it a versatile pharmacophore capable of engaging with a multitude of biological targets.[1] This has led to the development of a vast array of quinoxaline derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibitory effects.[3][4] Several quinoxaline-containing drugs have reached the market, such as the anticancer agent erdafitinib and the antiviral medications glecaprevir and voxilaprevir, underscoring the clinical significance of this heterocyclic system.[3]
This technical guide delves into a specific, yet underexplored, facet of quinoxaline chemistry: the derivatives and analogs of Quinoxalin-5-ylmethanamine . This particular scaffold presents a unique opportunity for structural diversification through the primary amine functionality at the 5-position, allowing for the introduction of a wide range of substituents to modulate physicochemical properties and biological activity. As a senior application scientist, the following sections will provide not just a recitation of facts, but a strategic guide on how to approach the synthesis, derivatization, and biological evaluation of this promising class of compounds, grounded in scientific principles and practical laboratory considerations.
Part 1: Synthesis of the Core Scaffold - this compound
A robust and reproducible synthesis of the core scaffold is the bedrock of any successful derivatization and screening campaign. While a direct, one-pot synthesis of this compound is not prominently documented, a logical and experimentally sound approach involves a multi-step sequence starting from readily available precursors. The most common and versatile method for constructing the quinoxaline ring system is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6][7]
A plausible synthetic strategy for this compound would involve the initial synthesis of a quinoxaline precursor bearing a functional group at the 5-position that can be subsequently converted to the aminomethyl group. A highly effective route is through the reduction of a nitrile or a carboxamide.
Synthetic Pathway via Quinoxaline-5-carbonitrile
This approach leverages the relative stability and accessibility of the nitrile functional group.
Workflow for the Synthesis of this compound via the Nitrile Route
Caption: Synthetic workflow for this compound starting from 1,2-Diamino-3-cyanobenzene.
Experimental Protocol: Synthesis of Quinoxaline-5-carbonitrile
-
Reaction Setup: To a stirred solution of 1,2-diamino-3-cyanobenzene (1 equivalent) in a suitable solvent such as ethanol or methanol, add an aqueous solution of glyoxal (40 wt. %, 1.1 equivalents) dropwise at room temperature.[7]
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure quinoxaline-5-carbonitrile.
Experimental Protocol: Reduction of Quinoxaline-5-carbonitrile
-
Catalytic Hydrogenation: In a high-pressure vessel, dissolve quinoxaline-5-carbonitrile (1 equivalent) in a solvent like ethanol or methanol. Add a catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C). Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: After the reaction, carefully filter the catalyst. The filtrate is then concentrated under reduced pressure to yield this compound.
Synthetic Pathway via Quinoxaline-5-carboxamide
An alternative and often complementary route involves the reduction of a primary amide.
Workflow for the Synthesis of this compound via the Amide Route
Caption: Synthetic workflow for this compound from Quinoxaline-5-carboxylic acid.
Experimental Protocol: Synthesis of Quinoxaline-5-carboxamide
-
Acid Chloride Formation: Reflux quinoxaline-5-carboxylic acid (1 equivalent) in thionyl chloride (SOCl₂) until the solid dissolves. Excess SOCl₂ is removed under reduced pressure.
-
Amination: The crude acid chloride is then carefully added to a cooled, concentrated solution of ammonium hydroxide. The resulting precipitate is filtered, washed with water, and dried to give quinoxaline-5-carboxamide.
Experimental Protocol: Reduction of Quinoxaline-5-carboxamide
-
Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of quinoxaline-5-carboxamide (1 equivalent) in THF dropwise.
-
Reaction and Work-up: The reaction mixture is typically refluxed for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to give the desired amine.
Part 2: Derivatization Strategies for this compound
The primary amine of this compound is a versatile handle for a wide array of chemical transformations, enabling the generation of diverse libraries of analogs for biological screening.
N-Acylation and N-Sulfonylation
The formation of amides and sulfonamides are fundamental and highly reliable reactions in medicinal chemistry.
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: To a solution of this compound (1 equivalent) and a base such as triethylamine or diisopropylethylamine (1.5-2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane, THF), add the desired acyl chloride or anhydride (1.1 equivalents) dropwise at 0 °C.
-
Reaction and Work-up: The reaction is typically stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with water, dilute acid (e.g., 1N HCl), and brine. The organic layer is dried and concentrated to yield the N-acylated product, which can be further purified by chromatography or recrystallization.[8]
Experimental Protocol: General Procedure for N-Sulfonylation
-
Reaction Setup: To a solution of this compound (1 equivalent) and a base like pyridine or triethylamine (1.5-2 equivalents) in a solvent such as dichloromethane, add the desired sulfonyl chloride (1.1 equivalents) at 0 °C.
-
Reaction and Work-up: The reaction is stirred at room temperature. Upon completion, the mixture is worked up similarly to the N-acylation procedure to afford the corresponding sulfonamide.[9]
Reductive Amination
Reductive amination allows for the introduction of a wide variety of alkyl and aryl substituents on the nitrogen atom.[10]
Workflow for Reductive Amination of this compound
Caption: General workflow for the derivatization of this compound via reductive amination.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a solvent like dichloroethane or methanol, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents). A catalytic amount of acetic acid may be added to facilitate imine formation.[11]
-
Reaction and Work-up: The reaction is stirred at room temperature. After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified.
Part 3: Biological Evaluation and Structure-Activity Relationship (SAR) Exploration
While specific biological data for derivatives of this compound is not extensively published, we can extrapolate from the known activities of other quinoxaline derivatives to guide our screening strategy. The anticancer and antimicrobial activities are particularly promising avenues for investigation.[2][12][13]
Anticancer Activity
Quinoxaline derivatives have shown significant potential as anticancer agents, often acting as kinase inhibitors or apoptosis inducers.[2][14]
Potential Anticancer Screening Cascade
-
Initial Cytotoxicity Screening: A panel of cancer cell lines (e.g., lung, colon, breast, pancreatic) should be used to assess the general cytotoxicity of the synthesized derivatives using assays like the MTT or SRB assay.[14]
-
Mechanism of Action Studies: For active compounds, further investigation into the mechanism of action is crucial. This could involve:
-
Kinase Inhibition Assays: Screening against a panel of relevant kinases (e.g., VEGFR, EGFR, IKKβ).[2][15]
-
Cell Cycle Analysis: Using flow cytometry to determine if the compounds induce cell cycle arrest at specific phases.[2]
-
Apoptosis Assays: Detecting markers of apoptosis such as caspase activation or PARP cleavage.[2]
-
Hypothetical Structure-Activity Relationships for Anticancer Activity
Based on general trends in quinoxaline chemistry, the following SAR hypotheses can be proposed for initial exploration:
| R-group on the Amine | Predicted Impact on Anticancer Activity | Rationale |
| Small alkyl groups | May provide a baseline activity. | Can probe the size limitations of the binding pocket. |
| Aromatic rings (unsubstituted) | Potential for π-stacking interactions. | Could enhance binding affinity to target proteins. |
| Substituted aromatic rings (e.g., with halogens, methoxy groups) | Can modulate electronic properties and metabolic stability. | Electron-withdrawing or donating groups can fine-tune binding interactions.[1] |
| Heterocyclic rings | May introduce additional hydrogen bonding opportunities. | Can improve solubility and target engagement. |
Antimicrobial Activity
Quinoxalines are also well-established as antimicrobial agents.[12][13][16]
Antimicrobial Screening Protocol
-
Minimum Inhibitory Concentration (MIC) Determination: The synthesized compounds should be tested against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria using broth microdilution methods.[16]
-
Minimum Bactericidal Concentration (MBC) Determination: For compounds showing good MIC values, the MBC can be determined to assess whether they are bacteriostatic or bactericidal.
-
Mechanism of Action Studies: For promising hits, studies can be conducted to elucidate the mechanism of antibacterial action, such as investigating effects on cell membrane integrity or DNA gyrase inhibition.[16]
Hypothetical Structure-Activity Relationships for Antimicrobial Activity
| R-group on the Amine | Predicted Impact on Antimicrobial Activity | Rationale |
| Lipophilic alkyl chains | May enhance membrane permeability. | Important for reaching intracellular targets in bacteria. |
| Cationic groups | Could interact with negatively charged bacterial cell membranes. | A common feature of many antimicrobial agents. |
| Fluorinated aromatic rings | Often enhances metabolic stability and binding affinity. | A common strategy in medicinal chemistry to improve drug-like properties. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward, albeit multi-step, synthesis and the versatility of its primary amine functionality allow for the creation of large and diverse chemical libraries. While the biological activity of this specific subclass of quinoxalines is yet to be fully elucidated, the rich history of the broader quinoxaline family in drug discovery provides a strong rationale for its exploration.
Future work should focus on the systematic synthesis and screening of derivatives of this compound against a variety of biological targets, with a particular emphasis on cancer and infectious diseases. Detailed structure-activity relationship studies will be crucial in identifying key structural features that govern potency and selectivity. The insights gained from such investigations will undoubtedly contribute to the ongoing legacy of the quinoxaline scaffold as a privileged structure in medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Design, synthesis and properties investigation of Nα-acylation lysine based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | Semantic Scholar [semanticscholar.org]
- 16. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of Quinoxalin-5-ylmethanamine in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoxaline Scaffold as a "Privileged" Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as templates for the development of potent and selective therapeutic agents. These are termed "privileged scaffolds" due to their ability to interact with a wide array of biological targets.[1][2] The quinoxaline core, a fused heterocycle of benzene and pyrazine rings, is a prominent member of this elite group.[1][2][3] Its rigid, planar structure provides an ideal foundation for the strategic placement of functional groups to modulate pharmacological activity. Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][2][4][5] This guide delves into the specific role and potential of a key building block, Quinoxalin-5-ylmethanamine , in the design and synthesis of next-generation therapeutics.
This compound: A Versatile Building Block
This compound (CAS: 933694-47-4) is a derivative of quinoxaline that features a methanamine (-CH₂NH₂) substituent at the 5-position of the benzene ring.[6][7][8][9] This seemingly simple modification introduces a crucial primary amine group, a versatile functional handle that significantly expands the synthetic possibilities and potential biological interactions of the quinoxaline scaffold.
Chemical Structure and Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [6][8] |
| Molecular Weight | 159.19 g/mol | [6][8] |
| CAS Number | 933694-47-4 | [6][7][8][9] |
| Appearance | Likely a solid at room temperature | Inferred |
| Key Functional Groups | Quinoxaline core, Primary amine |
The primary amine of this compound serves as a key nucleophile and a basic center, allowing for a diverse range of chemical transformations. This makes it an invaluable starting material for the synthesis of more complex molecules in drug discovery programs.[10]
Synthesis of the Quinoxaline Core and its Derivatives: A Methodological Overview
The synthesis of the quinoxaline scaffold is well-established, with the most common method being the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[11] This robust reaction allows for the introduction of various substituents on both the benzene and pyrazine rings.
General Protocol for Quinoxaline Synthesis
This protocol outlines a representative method for the synthesis of a substituted quinoxaline, which can be adapted for the synthesis of precursors to this compound.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the desired o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition (Optional): For improved efficiency, a catalytic amount of an acid (e.g., acetic acid) or a Lewis acid can be added.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography.
Hypothetical Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway to this compound.
The Role of this compound in Medicinal Chemistry: Key Applications
The strategic placement of the methanamine group at the 5-position of the quinoxaline ring opens up numerous avenues for its application in drug design. This substituent can act as a key pharmacophore, a linker to other molecular fragments, or a point for modulating physicochemical properties.
As a Scaffold for Kinase Inhibitors
A significant body of research has focused on quinoxaline derivatives as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.[12][13][14][15][16][17] The quinoxaline core often serves as a hinge-binding motif, while substituents on the ring system explore different pockets of the ATP-binding site to enhance potency and selectivity.
The primary amine of this compound can be readily derivatized to introduce side chains that can interact with specific residues in the kinase active site. For example, it can be acylated, alkylated, or used in reductive amination to append a variety of functional groups.
Hypothetical Kinase Inhibitor Design Workflow:
Caption: Workflow for developing kinase inhibitors from this compound.
Structure-Activity Relationship (SAR) Insights:
Based on extensive research on quinoxaline-based kinase inhibitors, the following SAR principles can be inferred for derivatives of this compound:
-
Nature of the Amine Derivative: The type of functional group attached to the amine will significantly impact binding affinity and selectivity. For instance, incorporating hydrogen bond donors and acceptors can lead to specific interactions with the kinase hinge region or other key residues.[18]
-
Linker Length and Flexibility: The length and flexibility of the linker between the quinoxaline core and any appended moieties can influence the ability of the molecule to adopt the optimal conformation for binding.
-
Substituents on the Quinoxaline Ring: Further substitution on the quinoxaline ring can be used to fine-tune electronic properties and to occupy additional binding pockets, thereby improving potency and selectivity.[1]
As a Modulator of G-Protein Coupled Receptors (GPCRs)
GPCRs represent another major class of drug targets, and allosteric modulators of these receptors are of growing interest in drug discovery.[19][20][21][22][23] Allosteric modulators bind to a site topographically distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.[19][20][21]
The this compound scaffold can be utilized to develop novel GPCR modulators. The amine functionality can be derivatized to create libraries of compounds for screening against various GPCR targets.
In the Development of Anticancer Agents
The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2][24][25] Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and targeting of specific signaling pathways involved in cancer cell proliferation and survival.[24][26]
The aminomethyl group in this compound provides a reactive site for the introduction of functionalities known to contribute to anticancer activity. For example, it can be used to link the quinoxaline core to DNA-intercalating moieties or to groups that enhance solubility and bioavailability.
Experimental Protocols: A Representative Approach
The following protocols are representative of the types of experiments that would be conducted to evaluate the potential of this compound derivatives in a drug discovery program.
Protocol for Amide Coupling
This protocol describes a standard method for derivatizing the primary amine of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1 mmol) and a carboxylic acid (1.1 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 mmol) and a non-nucleophilic base (e.g., diisopropylethylamine) (2-3 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion, as monitored by TLC.
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed sequentially with an acidic aqueous solution, a basic aqueous solution, and brine. The organic layer is then dried, concentrated, and the product is purified by column chromatography or recrystallization.
In Vitro Kinase Inhibition Assay
This is a general protocol for assessing the inhibitory activity of synthesized compounds against a target kinase.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the test compound at various concentrations, the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Reaction Initiation: In a microplate, combine the kinase, substrate, and test compound. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., radiometric, fluorescence-based, or luminescence-based).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion and Future Directions
This compound represents a strategically important building block in medicinal chemistry. Its quinoxaline core provides a privileged scaffold with a proven track record in drug discovery, while the 5-methanamine substituent offers a versatile handle for synthetic elaboration and the introduction of key pharmacophoric features. Although direct, extensive studies on this specific molecule are limited in the public domain, its potential can be confidently inferred from the vast body of research on related quinoxaline derivatives.
Future research should focus on the systematic exploration of the chemical space around the this compound core. The synthesis and screening of focused libraries of its derivatives against a broad range of biological targets, particularly kinases and GPCRs, is a promising strategy for the discovery of novel therapeutic agents. Furthermore, detailed structure-activity relationship studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of any lead compounds that emerge from these efforts. The continued investigation of this and other strategically functionalized quinoxalines will undoubtedly contribute to the development of innovative medicines for a variety of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. srikvcpharmacy.com [srikvcpharmacy.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 933694-47-4 this compound AKSci 8037DF [aksci.com]
- 7. อนุพันธ์ควิโนซาลีน | ตัวกลางทางเภสัชกรรม (5) [myskinrecipes.com]
- 8. 933694-47-4,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 9. parchem.com [parchem.com]
- 10. news.umich.edu [news.umich.edu]
- 11. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Quinoxalin-5-ylmethanamine: A Versatile Scaffold for the Design of Novel Bioactive Compounds
An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals
Introduction: The Quinoxaline Core and the Strategic Importance of the 5-Aminomethyl Moiety
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The structural rigidity and the presence of two nitrogen atoms in the pyrazine ring allow for diverse interactions with various biological targets, making it a fertile ground for drug discovery.[5]
This guide focuses on a specific, yet highly promising, building block: quinoxalin-5-ylmethanamine . The introduction of a reactive aminomethyl group at the 5-position of the quinoxaline nucleus offers a unique vector for chemical diversification. This primary amine serves as a versatile handle for introducing a wide array of functional groups and building blocks, enabling the exploration of new chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of this substituent on the benzene portion of the scaffold allows for the exploration of interactions with biological targets that may be distinct from those accessed by substitutions on the pyrazine ring.
This document serves as a technical resource for researchers, providing a comprehensive overview of the synthesis, derivatization strategies, and potential therapeutic applications of compounds derived from the this compound core.
Synthesis of the this compound Scaffold: A Proposed Pathway
While a direct, one-step synthesis of this compound is not extensively documented in readily available literature, a plausible and scientifically sound multi-step synthetic route can be proposed based on established quinoxaline chemistry. A key starting material for accessing the 5-substituted quinoxaline core is a correspondingly substituted o-phenylenediamine.
A practical approach involves the synthesis of a stable precursor, such as quinoxaline-5-carboxamide, which can then be reduced to the target amine. This strategy is supported by literature on the synthesis of quinoxaline-5-carboxamide derivatives.[6]
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to this compound.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of Methyl quinoxaline-5-carboxylate
This initial step involves the classical condensation reaction to form the quinoxaline ring.[7]
-
Reactant Preparation: To a solution of methyl 2,3-diaminobenzoate (1 equivalent) in ethanol, add an aqueous solution of glyoxal (1.1 equivalents).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield methyl quinoxaline-5-carboxylate.
Step 2: Synthesis of Quinoxaline-5-carboxamide
This step converts the ester to the corresponding primary amide.[6]
-
Reactant Preparation: Dissolve methyl quinoxaline-5-carboxylate (1 equivalent) in a saturated solution of ammonia in methanol.
-
Reaction: Transfer the solution to a sealed pressure vessel and heat at 80-100 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, vent the vessel and concentrate the mixture under reduced pressure. The crude quinoxaline-5-carboxamide can be purified by recrystallization from a suitable solvent like ethanol.
Step 3: Reduction to this compound
The final step involves the reduction of the amide to the primary amine.
-
Reactant Preparation: Suspend quinoxaline-5-carboxamide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Cool the suspension to 0 °C and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) (2-3 equivalents). After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup for LiAlH₄). Filter the resulting solids and wash with THF or ethyl acetate. Concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography to afford this compound.
Key Derivatization Strategies for the Aminomethyl Scaffold
The primary amine of this compound is a versatile functional group that allows for a multitude of derivatization reactions to generate diverse libraries of novel compounds.
N-Acylation
The formation of an amide bond via N-acylation is a robust and widely used reaction in medicinal chemistry to introduce a variety of substituents.[8]
-
Protocol: To a solution of this compound (1 equivalent) and a base (e.g., triethylamine or diisopropylethylamine, 1.5 equivalents) in a suitable solvent like dichloromethane (DCM) or THF, add an acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
Caption: General scheme for N-acylation of the scaffold.
Reductive Amination
Reductive amination allows for the introduction of alkyl or arylalkyl groups to the nitrogen atom, forming secondary or tertiary amines.[9] This is a highly effective method for building molecular complexity.[10][11]
-
Protocol: To a solution of this compound (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) in a solvent such as methanol or dichloroethane, add a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) in portions.[12] The reaction is typically stirred at room temperature for several hours to overnight. A mild acid catalyst, such as acetic acid, can be added to facilitate imine formation. The reaction is quenched, and the product is extracted and purified.
Caption: General scheme for reductive amination.
Sulfonamide Formation
Reacting the primary amine with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many marketed drugs.
-
Protocol: Similar to N-acylation, the amine is reacted with a sulfonyl chloride in the presence of a base like pyridine or triethylamine in an aprotic solvent.
Applications in Drug Discovery and Structure-Activity Relationship (SAR) Insights
The quinoxaline core is associated with a wide range of biological activities, and the 5-aminomethyl substituent provides a key vector to modulate these activities and discover novel therapeutic agents.
Antimicrobial Activity
Quinoxaline derivatives are known to possess significant antibacterial and antifungal properties.[13] A study on a series of quinoxaline-5-carboxamides, which are direct precursors to the aminomethyl scaffold, revealed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
Table 1: Antibacterial Activity of Selected Quinoxaline-5-Carboxamide Derivatives [6]
| Compound | R Group | S. aureus (MIC µg/mL) | E. coli (MIC µg/mL) |
| 5a | 4-Fluorophenyl | 6.25 | 12.5 |
| 5b | 3-Trifluoromethylphenyl | 6.25 | 12.5 |
| 5c | 5-Fluoro-2-methylphenyl | 3.12 | 6.25 |
| 5d | 4-Fluoro-3-methylphenyl | 3.12 | 6.25 |
| 5e | 2-Hydroxyethyl | 6.25 | 12.5 |
| 5f | Morpholin-4-yl | 3.12 | 6.25 |
| Ciprofloxacin | (Reference) | 1.56 | 0.78 |
Data extracted from Keesari Srinivas et al., Journal of Applicable Chemistry, 2014, 3 (4): 1432-1439.[6]
SAR Insights from Carboxamide Analogs:
-
Aromatic Substituents: The presence of electron-withdrawing groups, such as fluoro and trifluoromethyl, on the phenyl ring of the carboxamide appears to be favorable for antibacterial activity.[6]
-
Steric and Electronic Effects: The combination of a fluoro and a methyl group on the phenyl ring (compounds 5c and 5d ) resulted in the most potent compounds in the series, suggesting a beneficial interplay of steric and electronic factors.[6]
-
Cyclic and Aliphatic Groups: The incorporation of a morpholine ring (5f ) also led to excellent activity, indicating that both aromatic and non-aromatic substituents can be well-tolerated and contribute to potency.[6]
These findings suggest that derivatization of the this compound scaffold with various substituted aromatic, heterocyclic, and aliphatic moieties is a promising strategy for the development of novel antibacterial agents.
Anticancer Activity
Quinoxalines are extensively studied as anticancer agents, often acting as kinase inhibitors.[3][5] The 5-aminomethyl group can serve as an anchor point to introduce pharmacophores that target the ATP-binding site or allosteric sites of various kinases.
Potential Kinase Targets and Design Strategy:
Caption: Workflow for developing kinase inhibitors from the scaffold.
By acylating the aminomethyl group with fragments known to interact with specific kinase families (e.g., fragments that mimic the hinge-binding motifs of ATP), novel and selective kinase inhibitors can be designed. The flexibility of the aminomethyl linker allows for optimal positioning of these fragments within the target's active site.
Conclusion and Future Perspectives
The this compound scaffold represents a largely untapped but highly promising starting point for the development of novel therapeutic agents. Its straightforward, albeit multi-step, proposed synthesis and the versatility of its primary amine handle make it an attractive core for generating diverse chemical libraries.
Initial insights from related quinoxaline-5-carboxamides strongly suggest potential in the antibacterial arena. Furthermore, the broader pharmacological profile of the quinoxaline class points towards exciting opportunities in oncology, particularly in the domain of kinase inhibition.
Future research should focus on:
-
Optimizing the Synthesis: Developing a more streamlined and high-yielding synthesis of the core scaffold.
-
Exploring Diverse Derivatizations: Systematically exploring a wide range of N-acyl, N-alkyl, and N-sulfonyl derivatives to build comprehensive SAR.
-
Broad Biological Screening: Screening new derivatives against a wide panel of bacterial strains, fungal pathogens, and cancer cell lines to uncover novel biological activities.
-
Target Identification and Mechanism of Action Studies: For active compounds, elucidating the specific molecular targets and mechanisms of action will be crucial for further rational drug design.
By leveraging the unique structural features of this compound, the scientific community is well-positioned to discover the next generation of quinoxaline-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quinoxaline Core as a Cornerstone of Medicinal Chemistry
An In-depth Technical Guide to Quinoxalin-5-ylmethanamine: A Privileged Scaffold in Modern Drug Discovery
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and a pyrazine ring, has solidified its status as a "privileged scaffold" in medicinal chemistry. Its derivatives have captured significant attention from the scientific community due to their broad and potent spectrum of pharmacological activities. This versatile bicyclic structure serves as an invaluable template for the design and synthesis of novel therapeutic agents aimed at a wide array of diseases, ranging from cancer to viral and bacterial infections. Quinoxaline's unique electronic properties and rigid structure allow for precise orientation of substituents, enabling strong interactions with various biological targets.
This technical guide offers a comprehensive exploration of this compound, a key building block that leverages the therapeutic potential of the quinoxaline core. We will delve into its synthesis, chemical properties, and its pivotal role in the development of next-generation pharmaceuticals, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
This compound: A Profile
This compound is primarily utilized as a crucial synthetic intermediate or building block in the field of medicinal chemistry. Its structure features the stable quinoxaline core with a reactive aminomethyl (-CH₂NH₂) group at the 5-position of the benzene ring. This functional group is instrumental, providing a key site for further chemical modifications, enhancing solubility, and acting as a hydrogen bond donor/acceptor to facilitate strong binding to biological targets.
Chemical Identity:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 933694-47-4 | |
| Molecular Formula | C₉H₉N₃ | |
| Molecular Weight | 159.19 g/mol |
| Primary Role | Pharmaceutical Intermediate, Organic Synthesis Building Block | |
Its versatile structure is applied in the development of inhibitors targeting specific enzymes or receptors, contributing to the discovery of treatments for cancer, infections, and neurological disorders.
Synthesis and Chemical Reactivity
The synthesis of the quinoxaline scaffold is a well-established and robust area of organic chemistry. Understanding these foundational methods is key to appreciating the production and utility of its derivatives.
Foundational Synthesis of the Quinoxaline Scaffold
The most prevalent and historically significant method for synthesizing the quinoxaline core is the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is highly efficient and tolerant of a wide range of functional groups on both reactants, allowing for the creation of a diverse library of quinoxaline derivatives.
Caption: General workflow for the synthesis of the quinoxaline core.
Proposed Synthesis of this compound
While specific proprietary synthesis routes may vary, a chemically sound and logical pathway to this compound can be designed starting from commercially available precursors. A plausible multi-step synthesis would involve the creation of a quinoxaline core with a suitable functional group at the 5-position, which can then be converted to the desired aminomethyl group.
The following workflow illustrates a logical synthetic strategy starting from 5-nitroquinoxaline. The choice of a nitro group as the initial substituent is strategic; it is an electron-withdrawing group that can direct other reactions and can be readily reduced to an amine, which can then be further functionalized.
Caption: A plausible synthetic workflow for this compound.
Causality in Experimental Design:
-
Step 1 (Nucleophilic Substitution): The nitro group at the 5-position makes the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution. Using a cyanide source like NaCN or KCN allows for the direct introduction of a carbon atom, which is essential for forming the final aminomethyl group.
-
Step 2 (Reduction): The nitrile group (-CN) is a versatile precursor to a primary amine. Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel) are standard, reliable methods for this transformation, providing the target this compound in good yield.
Experimental Protocol: General Synthesis of a 2,3-Disubstituted Quinoxaline
This protocol describes a standard, self-validating method for synthesizing a quinoxaline derivative, which can be adapted for various substrates.
Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzil (2.10 g, 10 mmol)
-
Ethanol (95%, 40 mL)
-
Glacial Acetic Acid (catalyst, ~0.5 mL)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and filtration apparatus.
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.08 g of o-phenylenediamine and 2.10 g of benzil in 40 mL of 95% ethanol.
-
Catalyst Addition: Add approximately 0.5 mL of glacial acetic acid to the mixture. The acid catalyzes the condensation by protonating a carbonyl oxygen, making the carbon more electrophilic.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of a new, less polar spot indicates product formation.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 2,3-diphenylquinoxaline, will typically precipitate as a crystalline solid.
-
Purification: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the product in a vacuum oven. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful reaction is validated by the disappearance of starting material signals and the appearance of the characteristic aromatic signals of the quinoxaline product.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its application as a scaffold to build more complex molecules with high therapeutic potential. The quinoxaline core is a key pharmacophore in numerous compounds investigated for a wide range of diseases.
Anticancer Activity
Quinoxaline derivatives are a major focus of modern anticancer drug discovery. Their mechanisms of action are diverse and include the inhibition of key signaling pathways that are critical for cancer cell proliferation and survival.
-
Kinase Inhibition: Many quinoxaline derivatives are potent inhibitors of tyrosine kinases such as EGFR, PDGFR, and FLT3, which are often overactive in various cancers. By blocking the ATP-binding site of these enzymes, they halt downstream signaling cascades responsible for cell growth and division.
-
Topoisomerase Inhibition: Compounds like XK469 have been developed as topoisomerase II inhibitors, preventing the re-ligation of DNA strands during replication and leading to apoptosis in cancer cells.
-
STAT3 Pathway Inhibition: Certain quinoxaline-arylfuran hybrids have been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in tumor cell survival and proliferation. Inhibition of this pathway is a promising strategy for cancer therapy.
Caption: Simplified diagram of STAT3 signaling inhibition by a quinoxaline derivative.
Antimicrobial and Antiviral Activity
The quinoxaline scaffold is present in several natural and synthetic antibiotics. Echinomycin and Levomycin, for example, are quinoxaline-containing antibiotics known to inhibit the growth of Gram-positive bacteria. Synthetic derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.
In virology, quinoxaline derivatives have shown promise against a range of viruses, including respiratory pathogens and herpes simplex virus (HSV). Their mechanisms often involve the inhibition of viral proteases or other enzymes essential for viral replication.
Structure-Activity Relationship (SAR) Summary
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. The following table summarizes key SAR insights relevant to the derivatization of a scaffold like this compound.
| Position of Substitution | Substituent Type | Effect on Biological Activity | Rationale / Example |
| C2, C3 | Aromatic/Heterocyclic rings | Often essential for anticancer and kinase inhibitory activity. | Provides extended π-system for hydrophobic interactions in binding pockets (e.g., 2,3-diphenylquinoxaline). |
| C5, C6, C7, C8 | Small, polar groups (e.g., -NH₂, -OH, -OCH₃) | Can modulate solubility, metabolic stability, and target specificity. | The aminomethyl group enhances water solubility and provides a site for conjugation. |
| C5, C6, C7, C8 | Electron-withdrawing groups (e.g., -NO₂, Halogens) | Can enhance potency in certain targets by altering the electronic properties of the ring system. | Dibromo substitution led to a potent ASK1 inhibitor (IC₅₀ = 30.17 nM). |
| N1, N4 | Oxidation (di-N-oxide) | Often increases antibacterial and anti-hypoxic tumor cell activity. | Quinoxaline 1,4-di-N-oxides are a well-known class of antimicrobial agents. |
Biological Assay Protocol: In Vitro Cytotoxicity (MTT Assay)
To evaluate the anticancer potential of novel compounds derived from this compound, a standard cytotoxicity assay is essential. The MTT assay is a reliable, colorimetric method to assess cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a human cancer cell line (e.g., HeLa, human cervical cancer).
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates, incubator (37°C, 5% CO₂), microplate reader.
Procedure:
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
This compound stands out not as a therapeutic agent itself, but as a high-value, versatile building block for the creation of potent and specific drug candidates. Its structure combines the proven biological relevance of the quinoxaline core with a strategically placed reactive handle, empowering medicinal chemists to explore vast chemical space. The extensive research into quinoxaline derivatives has demonstrated their remarkable potential in oncology, infectious diseases, and beyond. As drug development continues to move towards targeted therapies, scaffolds like this compound that facilitate modular synthesis and precise structure-activity relationship studies will remain indispensable tools in the quest for safer and more effective medicines.
An In-Depth Technical Guide to Quinoxalin-5-ylmethanamine Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas. This technical guide provides a comprehensive overview of Quinoxalin-5-ylmethanamine hydrochloride, a key intermediate and potential pharmacophore in drug discovery and development.
Chemical Identity and Physicochemical Properties
This compound hydrochloride is the hydrochloride salt of the parent compound, (quinoxalin-5-yl)methanamine. The addition of the hydrochloride moiety enhances the compound's solubility in aqueous media, a critical attribute for many biological and pharmaceutical applications.
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source/Reference |
| IUPAC Name | (Quinoxalin-5-yl)methanamine hydrochloride | N/A |
| CAS Number | 1956322-37-4 | [1][2][3] |
| Molecular Formula | C₉H₁₀ClN₃ | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Canonical SMILES | C1=CC(=C2C(=C1)N=CC=N2)CN.Cl | [2] |
| Appearance | Likely a solid | General knowledge |
| Solubility | Soluble in water, likely soluble in polar organic solvents such as ethanol and DMSO. | General knowledge |
| Storage | Sealed in a dry environment at room temperature. | [2] |
Synthesis and Characterization
General Synthetic Approach
A common and versatile method for constructing the quinoxaline core is the reaction between an appropriately substituted o-phenylenediamine and a glyoxal derivative. For the synthesis of this compound, a multi-step process would likely be employed, potentially starting from a commercially available nitro-substituted aniline.
Figure 1: Generalized workflow for the synthesis of this compound Hydrochloride.
Postulated Experimental Protocol
The following protocol is a hypothetical, yet chemically sound, representation of how this compound hydrochloride could be synthesized. This serves as a foundational guide for experimental design.
Step 1: Synthesis of 5-Nitroquinoxaline
-
In a round-bottom flask, dissolve 3-nitro-o-phenylenediamine in a suitable solvent such as ethanol.
-
Add an equimolar amount of glyoxal (40% in water) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-nitroquinoxaline.
Step 2: Reduction of the Nitro Group to an Amine
-
Dissolve 5-nitroquinoxaline in a suitable solvent like ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation with Pd/C.
-
Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate to obtain 5-aminoquinoxaline.
Step 3: Conversion to the Methanamine This step could proceed through various synthetic routes, such as the reduction of a nitrile formed from the corresponding amine.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the purified this compound free base in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in diethyl ether).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
Due to the lack of publicly available spectral data for this compound hydrochloride, the following are expected characteristic signals based on the analysis of similar quinoxaline structures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxaline ring system, typically in the range of 7.5-9.0 ppm. The methylene protons of the methanamine group would likely appear as a singlet or a multiplet further upfield, and the amine protons may be broad and exchangeable.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight aromatic carbons of the quinoxaline core and one aliphatic carbon for the methylene group. The chemical shifts of the aromatic carbons are influenced by the nitrogen atoms in the pyrazine ring.
-
Mass Spectrometry: The mass spectrum of the free base (this compound) would be expected to show a molecular ion peak (M+) at m/z 159.19. For the hydrochloride salt, electrospray ionization (ESI) in positive mode would likely show the [M+H]+ ion of the free base at m/z 160.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching vibrations of the quinoxaline ring system.
Potential Applications and Biological Activity
Quinoxaline derivatives are known to exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[4][5][6] While specific biological data for this compound hydrochloride is limited, the broader class of quinoxalines has been investigated for:
-
Anticancer Activity: Many quinoxaline derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases and topoisomerases.
-
Antimicrobial Activity: The quinoxaline core is found in several compounds with antibacterial, antifungal, and antiviral properties.[6]
-
Anti-inflammatory Activity: Some quinoxaline derivatives have shown promise as anti-inflammatory agents.[4]
This compound hydrochloride serves as a valuable building block for the synthesis of more complex molecules with tailored biological activities. The primary amine group provides a reactive handle for further functionalization, allowing for its incorporation into larger drug candidates.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound hydrochloride. Based on information for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][8]
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
Conclusion
This compound hydrochloride is a key chemical entity with significant potential in the field of medicinal chemistry. Its versatile quinoxaline core and reactive aminomethyl group make it an important building block for the synthesis of novel therapeutic agents. While a detailed public profile of its specific biological activity and physicochemical properties is still emerging, the extensive research on the broader quinoxaline class provides a strong rationale for its continued investigation. This guide serves as a foundational resource for researchers embarking on studies involving this promising compound.
References
- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 2. hurawalhi.com [hurawalhi.com]
- 3. This compound,hydrochloride [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. fishersci.fr [fishersci.fr]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for the Synthesis of Quinoxalin-5-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Quinoxalin-5-ylmethanamine
Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The specific scaffold of this compound, featuring a primary aminomethyl group at the 5-position of the quinoxaline ring system, presents a valuable building block for drug discovery and development. This amine handle serves as a key point for further molecular elaboration, enabling the synthesis of diverse libraries of compounds for screening and optimization of therapeutic agents. Its strategic placement on the benzene portion of the bicyclic system allows for the exploration of structure-activity relationships (SAR) that are distinct from substitutions on the pyrazine ring.
These application notes provide a comprehensive guide to the synthesis of this compound, detailing a robust and logical multi-step procedure. The protocols are designed to be clear and reproducible, with an emphasis on explaining the chemical principles behind each step to empower researchers to adapt and troubleshoot the synthesis as needed.
Overall Synthetic Strategy
The synthesis of this compound is most effectively approached through a three-stage process. This strategy is predicated on building the quinoxaline core from a precursor that already contains a latent form of the desired aminomethyl group, thereby avoiding potentially problematic late-stage functionalization of the quinoxaline ring. The chosen latent functionality is a nitrile group, which is stable under the conditions of quinoxaline formation and can be reliably reduced to the target primary amine in the final step.
The overall workflow is as follows:
-
Synthesis of the Key Precursor: Preparation of 3,4-diaminobenzonitrile, which incorporates the two adjacent amine groups required for pyrazine ring formation and the crucial nitrile group.
-
Quinoxaline Ring Formation: Cyclocondensation of 3,4-diaminobenzonitrile with glyoxal to form 5-cyanoquinoxaline.
-
Final Reduction: Conversion of the nitrile group in 5-cyanoquinoxaline to the primary amine, yielding the final product, this compound.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3,4-Diaminobenzonitrile
The synthesis of the key building block, 3,4-diaminobenzonitrile, is achieved through the catalytic hydrogenation of 4-amino-3-nitrobenzonitrile. This reaction is a standard and highly efficient method for the reduction of an aromatic nitro group to an amine in the presence of other functional groups like nitriles and amines.
Mechanism Insight: The reaction proceeds via heterogeneous catalysis on the surface of palladium metal. Hydrogen gas adsorbs onto the catalyst surface, where it is activated. The nitro group of the substrate also coordinates to the palladium surface, facilitating the stepwise reduction by activated hydrogen, ultimately yielding the corresponding amine with the liberation of water. The 10% Pd/C catalyst provides a high surface area for the reaction to occur efficiently.
Experimental Protocol 1: Catalytic Hydrogenation of 4-Amino-3-nitrobenzonitrile
Materials:
-
4-Amino-3-nitrobenzonitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Hydrogen (H₂) gas
-
Diatomaceous earth (Celite®)
-
Nitrogen (N₂) gas
-
Round-bottom flask
-
Hydrogen balloon or hydrogenation apparatus
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add 4-amino-3-nitrobenzonitrile (e.g., 2.00 g, 12.3 mmol).
-
Add methanol (20 mL) to dissolve the starting material.
-
Carefully add 10% Pd/C catalyst (e.g., 500 mg) to the stirring solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.
-
Seal the flask and degas the system by applying a vacuum and backfilling with nitrogen gas. Repeat this cycle three times.
-
Introduce hydrogen gas to the flask, typically via a hydrogen-filled balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature (approx. 25°C) for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully degas the reaction mixture under vacuum and backfill with nitrogen. Repeat this cycle three times to remove all hydrogen gas.
-
Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with a small amount of methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzonitrile. The product is often obtained as an oil or a tan solid and can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR).
Data Summary Table 1: Synthesis of 3,4-Diaminobenzonitrile
| Parameter | Value | Reference |
| Starting Material | 4-Amino-3-nitrobenzonitrile | |
| Reagents | H₂, 10% Pd/C, Methanol | |
| Reaction Time | 18 hours | |
| Temperature | 25°C | |
| Typical Yield | ~90% |
Part 2: Synthesis of 5-Cyanoquinoxaline
This stage involves the construction of the quinoxaline ring system. The classical and highly effective method for this transformation is the condensation reaction between an o-phenylenediamine (in this case, 3,4-diaminobenzonitrile) and a 1,2-dicarbonyl compound (glyoxal).
Mechanism Insight: The reaction is a cyclocondensation. One of the amino groups of 3,4-diaminobenzonitrile performs a nucleophilic attack on one of the carbonyl carbons of glyoxal, forming a hemiaminal intermediate. This is followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl group. A final dehydration step yields the aromatic quinoxaline ring. The reaction is often carried out in a protic solvent like ethanol, which can facilitate the proton transfer steps involved in the mechanism.
Experimental Protocol 2: Cyclocondensation with Glyoxal
Materials:
-
3,4-Diaminobenzonitrile (from Part 1)
-
Glyoxal (typically supplied as a 40% aqueous solution)
-
Ethanol (EtOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve 3,4-diaminobenzonitrile (e.g., 1.47 g, 11.0 mmol) in ethanol (30 mL) in a round-bottom flask.
-
To the stirring solution, add glyoxal (40% aqueous solution, 1.1 equivalents) dropwise.
-
Attach a reflux condenser and
A Comprehensive Guide to the Synthesis of Quinoxalin-5-ylmethanamine Hydrochloride
Abstract: This document provides a detailed, step-by-step protocol for the synthesis of Quinoxalin-5-ylmethanamine hydrochloride, a valuable building block in medicinal chemistry and drug development. The guide is intended for an audience of researchers and scientists, focusing on a reliable two-step synthetic route involving the reduction of quinoxaline-5-carbonitrile followed by salt formation. Emphasis is placed on experimental causality, procedural safety, and robust characterization to ensure the synthesis of a high-purity final product.
Introduction: The Role of Quinoxaline Scaffolds in Drug Discovery
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, recognized for their broad spectrum of pharmacological activities.[1][2] The quinoxaline core is a privileged scaffold in medicinal chemistry, appearing in molecules developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2][3] this compound, featuring a primary amine on a methylene bridge, serves as a key synthetic intermediate. This amine provides a versatile functional handle for elaboration into more complex molecular architectures, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The conversion to a hydrochloride salt enhances the compound's stability and improves its handling characteristics for downstream applications.
Overall Synthetic Strategy
The synthesis of this compound hydrochloride is efficiently achieved via a two-step sequence. The first and most critical step is the reduction of the nitrile group in the starting material, quinoxaline-5-carbonitrile, to a primary amine. The second step involves the conversion of the resulting free-base amine into its more stable and crystalline hydrochloride salt.
Caption: High-level workflow for the synthesis of this compound HCl.
Experimental Protocols & Methodologies
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Quinoxaline-5-carbonitrile | ≥97% | Commercially Available | Starting material. |
| Lithium aluminum hydride (LiAlH₄) | 1.0 M solution in THF | Sigma-Aldrich, Acros | Highly reactive reducing agent.[4] |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Must be dry; use of a freshly opened bottle or dried over molecular sieves is recommended. |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | VWR Chemicals | For workup and salt formation. |
| Hydrochloric acid | 2.0 M solution in Et₂O | Sigma-Aldrich | For hydrochloride salt formation. |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore | Drying agent. |
| Deionized water | High purity | In-house system | For quenching the reaction. |
| Celite® 545 | N/A | Fisher Scientific | Filtration aid. |
Step 1: Reduction of Quinoxaline-5-carbonitrile
This protocol details the reduction of the nitrile to a primary amine using Lithium Aluminum Hydride (LiAlH₄), a powerful and non-selective reducing agent. The reaction must be performed under strictly anhydrous conditions and an inert atmosphere to prevent violent reactions with moisture and air.[5]
Causality & Mechanism: LiAlH₄ serves as a source of hydride ions (H⁻), which are potent nucleophiles. The reduction of a nitrile involves the successive addition of two hydride equivalents to the electrophilic carbon of the C≡N triple bond. The resulting aluminum-amine complex is then hydrolyzed during the aqueous workup to liberate the primary amine.
Safety Precautions:
-
Pyrophoric Reagent: LiAlH₄ reacts violently with water, releasing flammable hydrogen gas which can spontaneously ignite.[4][5] All glassware must be rigorously flame-dried, and the reaction must be conducted under a positive pressure of an inert gas (Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses with side shields or goggles, and nitrile gloves.[4][6]
-
Fume Hood: The entire procedure, including quenching, must be performed in a well-ventilated chemical fume hood.
-
Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) or dry sand readily available. Do not use a water or CO₂ extinguisher.[5]
Protocol:
-
Apparatus Setup: Assemble a three-necked, flame-dried round-bottom flask (select a size at least 3-4 times the total reaction volume) equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet.[6]
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the experiment.
-
Reagent Loading: In the reaction flask, place a solution of Quinoxaline-5-carbonitrile (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the flask to 0 °C using an ice-water bath. Efficient stirring is crucial.
-
LiAlH₄ Addition: Charge the dropping funnel with a 1.0 M solution of LiAlH₄ in THF (1.5 - 2.0 eq). Add the LiAlH₄ solution dropwise to the stirred solution of the nitrile over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching (Critical Step): Cool the reaction mixture back down to 0 °C. Quench the reaction with extreme caution by the slow, dropwise addition of reagents in the following order (Fieser's method):
-
Deionized water (X mL, where X = grams of LiAlH₄ used).
-
15% (w/v) aqueous NaOH solution (X mL).
-
Deionized water (3X mL). This sequence is designed to convert the aluminum byproducts into a granular, easily filterable solid.[5]
-
-
Workup: Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous Na₂SO₄ and a filtration aid like Celite®.
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or solid.
Step 2: Hydrochloride Salt Formation
The crude free-base amine is often an oil and can be unstable upon prolonged exposure to air. Converting it to the hydrochloride salt provides a stable, crystalline solid that is easier to purify, handle, and weigh accurately.
References
Application Notes & Protocols: The Quinoxaline Scaffold in Modern Cancer Research
A Guide for Researchers and Drug Development Professionals
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology
The quinoxaline moiety, a bicyclic system composed of a fused benzene and pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a multitude of biological targets have made it a cornerstone for the development of novel therapeutic agents.[1][2] In oncology, quinoxaline derivatives have garnered significant attention for their potent and diverse anticancer activities. These compounds have been shown to modulate critical cellular processes by acting as kinase inhibitors, apoptosis inducers, and cell cycle disruptors.[3][4][5]
While the specific compound Quinoxalin-5-ylmethanamine serves as a foundational query, the vast body of research focuses on the broader class of quinoxaline derivatives. This guide, therefore, explores the multifaceted applications of the quinoxaline core in cancer research. We will delve into the primary mechanisms of action, provide detailed protocols for evaluating candidate compounds, and offer insights into data interpretation, empowering researchers to effectively harness the potential of this remarkable chemical scaffold.
Section 1: Core Mechanisms of Anticancer Activity
Quinoxaline derivatives exert their anticancer effects through several well-defined mechanisms. Understanding these pathways is critical for designing effective screening funnels and mechanistic studies.
Inhibition of Oncogenic Kinase Signaling
A primary mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6] Dysregulation of kinase signaling is a hallmark of many cancers.[7][8] Quinoxalines often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3]
Key kinase families targeted by quinoxaline derivatives include:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, PDGFR, and EGFR, which are critical for angiogenesis and tumor growth.[3]
-
Non-Receptor Tyrosine Kinases: Including Src family kinases, involved in cell motility and invasion.[3]
-
PI3K/mTOR Pathway: A central signaling node that controls cell growth, metabolism, and survival. Several quinoxaline derivatives have been developed as dual PI3K/mTOR inhibitors.[7][9]
-
Other Serine/Threonine and Tyrosine Kinases: Including JAKs, CDKs, and ASK1, which regulate inflammation, cell cycle progression, and stress responses.[3][10][11]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many quinoxaline derivatives have been shown to induce apoptosis in cancer cells, making it a significant component of their anticancer activity.[3][5] This is often achieved by:
-
Upregulating pro-apoptotic proteins: Such as p53, Bax, and caspases (caspase-3, caspase-8).[5]
-
Downregulating anti-apoptotic proteins: Like Bcl-2.[5]
-
Triggering the mitochondrial pathway of apoptosis: Confirmed through Annexin V-FITC/PI staining assays.[4][5]
Cell Cycle Arrest
The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit uncontrolled cell cycle progression. Certain quinoxaline compounds can disrupt this process, leading to cell cycle arrest, typically at the G2/M phase boundary.[3][12] This prevents cancer cells from dividing and proliferating, ultimately contributing to the overall antitumor effect.
Section 2: Application Notes & Experimental Design
A systematic approach is required to characterize the anticancer potential of a novel quinoxaline derivative.
Primary Screening: In Vitro Cytotoxicity
The first step is to determine the compound's ability to inhibit the growth of cancer cells. This is typically done using a panel of human cancer cell lines.
-
Objective: To determine the half-maximal inhibitory concentration (IC50).
-
Recommended Assay: MTT or similar colorimetric/luminescent viability assays (e.g., CellTiter-Glo®).[13][14]
-
Key Consideration: Always include a non-cancerous cell line (e.g., WI-38, Vero) to assess selectivity and potential toxicity to normal cells.[5][12]
Mechanistic Elucidation
Once cytotoxic activity is confirmed, the next step is to understand how the compound works.
-
To Investigate Apoptosis: Use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Western blotting for key apoptosis markers (Caspase-3, Bcl-2, p53) can further validate the mechanism.[5]
-
To Investigate Cell Cycle Effects: Use PI staining of DNA in fixed cells followed by flow cytometry to analyze the distribution of cells in G0/G1, S, and G2/M phases.[13]
-
To Investigate Pathway Inhibition: Use Western blotting to probe the phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK, p-mTOR) in treated versus untreated cells.
Target Validation
If a specific kinase is the hypothesized target, its inhibition must be confirmed directly.
-
Objective: To determine the IC50 of the compound against the purified kinase enzyme.
-
Recommended Assay: In vitro kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[10][15]
-
Key Consideration: Cell-based IC50 values are often higher than enzymatic IC50 values due to factors like cell membrane permeability and drug efflux pumps.[14]
Section 3: Detailed Experimental Protocols
The following protocols provide standardized procedures for evaluating quinoxaline derivatives.
Protocol: In Vitro Cell Viability (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.[13]
Materials:
-
Cancer cell line(s) of interest
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
Quinoxaline test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[13][16]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Control Wells: Include vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and untreated control wells.[13]
-
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes.[13][16]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 Plot a dose-response curve to determine the IC50 value.[13]
Protocol: Cell Cycle Analysis by Flow Cytometry
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted by PI-stained cells is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[13]
Materials:
-
Treated and untreated cells
-
PBS (Phosphate-Buffered Saline)
-
70% ice-cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10⁶ cells for each condition (treated and control). Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.[13]
Section 4: Data Interpretation
Interpreting Cytotoxicity Data
The IC50 value is a key metric for a compound's potency. A lower IC50 indicates higher potency. The following table summarizes representative data for various quinoxaline derivatives against different cancer cell lines, demonstrating the broad applicability and varying potency of this scaffold.
| Compound Class/Reference | Cancer Cell Line | Cell Type | IC50 (µM) |
| Quinoxaline Derivative IV [5] | PC-3 | Prostate Cancer | 2.11 |
| Quinoxaline Derivative III [5] | PC-3 | Prostate Cancer | 4.11 |
| Compound XVa [3] | HCT116 | Colon Carcinoma | 4.4 |
| Compound XVa [3] | MCF-7 | Breast Adenocarcinoma | 5.3 |
| Compound 4m [4] | A549 | Non-small-cell Lung Cancer | 9.32 |
| Compound 5 [2] | SMMC-7721 | Hepatoma | 0.071 |
| Compound 5 [2] | HeLa | Cervical Cancer | 0.126 |
This table is a compilation of data from multiple sources and is for illustrative purposes.
Conclusion
The quinoxaline scaffold represents a highly successful platform for the discovery of novel anticancer agents. Its ability to be chemically modified allows for the fine-tuning of activity against a wide range of oncological targets, from protein kinases to key components of the apoptotic and cell cycle machinery. The protocols and application notes provided herein offer a robust framework for researchers to screen, characterize, and validate new quinoxaline-based compounds, paving the way for the development of next-generation cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. geneonline.com [geneonline.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Evaluation of Quinoxalin-5-ylmethanamine as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the investigation of Quinoxalin-5-ylmethanamine as a potential kinase inhibitor. The quinoxaline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases, which are critical regulators of cellular processes.[1][2][3][4] Dysregulation of kinase activity is a known driver of many diseases, including cancer, making them a prime target for therapeutic intervention.[2][5] This guide offers a strategic framework and detailed experimental protocols for researchers to systematically evaluate the biochemical and cellular activity of this compound, from initial kinase screening to in vivo efficacy studies.
Introduction: The Rationale for Investigating this compound
Quinoxaline derivatives have garnered significant interest in drug discovery due to their versatile biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][6] Their core structure, a fusion of a benzene and pyrazine ring, serves as a privileged scaffold for designing kinase inhibitors.[2] Many quinoxaline-based compounds act as ATP-competitive inhibitors, targeting the highly conserved ATP-binding pocket of kinases.[2][7] This mechanism has led to the development of inhibitors against a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, and Janus Kinase (JAK2).[2][7]
This compound, as a derivative of this potent chemical class, presents a compelling candidate for investigation as a novel kinase inhibitor.[8] This application note will guide researchers through a logical, multi-step process to characterize its potential, from initial target identification to preclinical evaluation.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃ | [9] |
| Molecular Weight | 159.19 g/mol | [9] |
| Appearance | Solid (predicted) | Inferred |
| Solubility | To be determined experimentally in relevant solvents (e.g., DMSO, aqueous buffers) | N/A |
| Stability | To be determined experimentally (e.g., in solution, at different temperatures) | N/A |
Protocol 1: Solubility and Stability Assessment
-
Stock Solution Preparation : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[10]
-
Solubility in Aqueous Buffers :
-
Serially dilute the DMSO stock solution into various aqueous buffers relevant to your planned assays (e.g., PBS, kinase assay buffer).
-
Visually inspect for precipitation at each concentration.
-
For a more quantitative assessment, use techniques like nephelometry or UV-Vis spectroscopy.
-
-
Stability Assessment :
-
Incubate the compound in relevant assay buffers at different temperatures (e.g., room temperature, 37°C) for various durations.
-
Analyze the compound's integrity at each time point using HPLC or LC-MS to detect degradation.
-
Biochemical Characterization: In Vitro Kinase Inhibition
The initial step in evaluating a potential kinase inhibitor is to determine its activity against a panel of purified kinases. This provides crucial information on its potency and selectivity.[11]
Primary Kinase Screening
A broad kinase panel screen is recommended to identify potential primary targets of this compound. This can be performed through commercial services or in-house using established assay formats.
IC50 Determination
Once putative kinase targets are identified, the half-maximal inhibitory concentration (IC50) should be determined to quantify the compound's potency.[11] A common method for this is the ADP-Glo™ Kinase Assay, a luminescence-based assay that measures ADP production, a direct product of kinase activity.[10][12]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol is a generalized procedure and should be optimized for each specific kinase-substrate pair.[10][13]
Materials:
-
Purified recombinant kinase of interest
-
Specific kinase substrate peptide
-
This compound
-
ATP (at a concentration near the Km for the specific kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation : Prepare a serial dilution of this compound in DMSO, then further dilute in Kinase Assay Buffer. Include a DMSO-only control.[13]
-
Kinase Reaction Setup :
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.[10]
-
-
Initiate Kinase Reaction :
-
Add 5 µL of the substrate/ATP mixture to each well to start the reaction.
-
Incubate the plate at 30°C for 60 minutes.[10]
-
-
ADP Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP.
-
Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.[10]
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
-
Data Presentation:
Table 2: Example IC50 Data for this compound
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Kinase A | Experimental Value | Experimental Value |
| Kinase B | Experimental Value | Experimental Value |
| Kinase C | Experimental Value | Experimental Value |
Staurosporine, a non-selective kinase inhibitor, is often used as a positive control.[10]
Cellular Characterization: Target Engagement and Downstream Effects
Demonstrating that this compound can inhibit its target kinase within a cellular context is a critical next step.[5][11] Cell-based assays provide more physiologically relevant data by assessing the compound's ability to cross the cell membrane and engage its target in the complex cellular environment.[5][14]
Cellular Target Engagement
Assays like the NanoBRET™ Target Engagement Intracellular Kinase Assay can be used to quantify the binding of the compound to its target kinase in living cells.[15] This assay measures the displacement of a fluorescent tracer from the kinase by the inhibitor.[15]
Inhibition of Downstream Signaling
A key validation step is to demonstrate that inhibition of the target kinase by this compound leads to a reduction in the phosphorylation of its known downstream substrates.[15]
Protocol 3: Western Blot Analysis of Substrate Phosphorylation
Procedure:
-
Cell Culture and Treatment :
-
Seed a relevant cancer cell line (with known expression of the target kinase) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle-treated control.
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Also, probe a separate membrane with an antibody against the total form of the substrate to serve as a loading control.
-
Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis : Quantify the band intensities and normalize the phosphorylated substrate signal to the total substrate signal.
Anti-proliferative Activity
The ultimate goal of many kinase inhibitors is to inhibit the proliferation of cancer cells.[16] A cell viability assay, such as the MTT or CellTiter-Glo® assay, can be used to determine the GI50 (concentration for 50% growth inhibition).
Protocol 4: Cell Viability Assay (MTT)
Procedure:
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis : Normalize the data to the vehicle-treated control cells (100% viability) and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the GI50.[13]
In Vivo Efficacy: Xenograft Models
Promising candidates from in vitro and cellular assays should be evaluated for their anti-tumor efficacy in vivo.[11] Cell line-derived xenograft (CDX) models, where human cancer cell lines are implanted into immunodeficient mice, are a standard preclinical model for this purpose.[17][18][19][20]
Experimental Workflow for In Vivo Studies
Protocol 5: Cell Line-Derived Xenograft (CDX) Model
Animals:
Procedure:
-
Tumor Cell Implantation : Subcutaneously inject the selected human cancer cell line into the flank of the mice.[20]
-
Tumor Growth and Randomization :
-
Monitor tumor growth using calipers.
-
Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration :
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
The control group should receive the vehicle used to formulate the compound.
-
-
Monitoring :
-
Measure tumor dimensions and body weight regularly (e.g., 2-3 times per week).
-
Monitor the overall health of the animals.
-
-
Endpoint and Analysis :
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.
-
Conclusion
This application note provides a structured approach and detailed protocols for the comprehensive evaluation of this compound as a potential kinase inhibitor. By systematically progressing from biochemical assays to cellular characterization and in vivo efficacy studies, researchers can generate the robust data package necessary to validate its therapeutic potential. The inherent promise of the quinoxaline scaffold, combined with rigorous experimental execution, will enable a thorough assessment of this novel compound's utility in drug discovery.
References
- 1. bioengineer.org [bioengineer.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [myskinrecipes.com]
- 9. 5-Aminoquinoxaline | C8H7N3 | CID 85494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. inits.at [inits.at]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. karger.com [karger.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: Quinoxalin-5-ylmethanamine in Antimicrobial Drug Discovery
Introduction: The Quinoxaline Scaffold as a Reservoir for Novel Antimicrobials
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics.[1] Among the privileged heterocyclic structures in medicinal chemistry, the quinoxaline core, a fusion of a benzene and a pyrazine ring, has garnered significant attention for its broad spectrum of potent pharmacological activities.[2][3] Quinoxaline derivatives have demonstrated a wide range of biological effects, including antibacterial, antifungal, antiviral, and anticancer properties.[4] This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its biological and physicochemical properties.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of Quinoxalin-5-ylmethanamine as a potential antimicrobial agent. We will delve into a plausible synthetic route, detailed protocols for in vitro antimicrobial and cytotoxicity evaluation, and the rationale behind these experimental designs.
Part 1: Synthesis of this compound
While numerous methods exist for quinoxaline synthesis, a common and effective approach involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][5] The following protocol outlines a proposed multi-step synthesis for this compound, starting from commercially available reagents.
Protocol 1: Synthesis of this compound
Step 1: Synthesis of Quinoxaline-5-carbonitrile
-
Reactant Preparation: In a round-bottom flask, dissolve 3,4-diaminobenzonitrile (1 mmol) and glyoxal (1.1 mmol, 40% in water) in ethanol (20 mL).
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Quinoxaline-5-carbonitrile.
Step 2: Reduction to this compound
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Lithium Aluminum Hydride (LAH) (3 mmol) in anhydrous Tetrahydrofuran (THF) (15 mL).
-
Addition: Cool the suspension to 0°C using an ice bath. Slowly add a solution of Quinoxaline-5-carbonitrile (1 mmol) in anhydrous THF (10 mL) to the LAH suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and then water again (0.3 mL) at 0°C.
-
Work-up: Filter the resulting suspension through a pad of Celite and wash the filter cake with THF. Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to afford the final product, this compound.
Causality Behind Experimental Choices:
-
The initial condensation reaction is a classic and reliable method for forming the quinoxaline ring system.[5][6]
-
The use of LAH is a standard and powerful method for the reduction of a nitrile to a primary amine. The anhydrous conditions and inert atmosphere are critical to prevent the deactivation of the highly reactive LAH.
-
The specific quenching procedure (Fieser workup) is designed to safely neutralize the excess LAH and produce a granular precipitate that is easily filtered.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for this compound.
Part 2: In Vitro Antimicrobial Activity Screening
A tiered approach is recommended for evaluating the antimicrobial potential of this compound, starting with primary screening to determine the spectrum of activity, followed by quantitative assays to establish potency.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol adheres to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]
Materials:
-
This compound (stock solution in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strains (e.g., Candida albicans ATCC 90028)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Resazurin solution (for viability indication)
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension in sterile saline to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Serial Dilution: Prepare a 2-fold serial dilution of this compound in the appropriate broth (CAMHB or RPMI) in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Dilute the standardized microbial suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls:
-
Positive Control: Wells containing a known antibiotic.
-
Negative (Growth) Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Solvent Control: Wells containing the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be assessed visually or by adding a viability indicator like resazurin.[9] A color change from blue to pink indicates viable cells.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is a follow-up to the MIC test to determine if the compound is microbistatic (inhibits growth) or microbicidal (kills the organism).[10]
Procedure:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Antimicrobial Screening Workflow:
References
- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes & Protocols: A Framework for the In Vitro Evaluation of Quinoxalin-5-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Quinoxaline Scaffold and the Imperative for Systematic Evaluation
The quinoxaline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2] Derivatives of quinoxaline have been investigated and developed as anticancer, antibacterial, anti-inflammatory, antiviral, and kinase-inhibiting agents.[2][3][4] This broad therapeutic potential stems from the quinoxaline ring's ability to serve as a versatile pharmacophore, amenable to diverse structural modifications that can fine-tune its interaction with various biological targets.[3]
Quinoxalin-5-ylmethanamine is a novel derivative of this important class. As with any new chemical entity, a systematic, multi-tiered approach to in vitro evaluation is critical to elucidate its biological activity, mechanism of action, and potential therapeutic value. This guide provides a comprehensive framework for researchers, outlining a logical progression of assays from broad phenotypic screening to specific mechanistic studies. The protocols herein are designed to be self-validating systems, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility—cornerstones of preclinical drug development.[5][6]
PART 1: Pre-Assay Compound Management and Cell Line Selection
Rigorous and consistent compound handling is the foundation of reproducible in vitro data. The physicochemical properties of this compound will dictate its solubility and stability, which must be addressed before any biological assessment.
Compound Solubilization and Stock Preparation
The primary objective is to prepare a high-concentration, stable stock solution that can be serially diluted to the final working concentrations.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for initial solubilization of novel small molecules for in vitro screening due to its high solvating power and compatibility with most cell-based assays at low final concentrations.
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% cell culture-grade DMSO.
-
Ensure complete dissolution by vortexing or brief sonication. If solubility issues persist, gentle warming (37°C) may be applied.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Causality and Expertise: Using a high-concentration stock (e.g., 10 mM) ensures that the final concentration of DMSO in the cell culture medium remains low (typically ≤0.5%), minimizing solvent-induced cytotoxicity or off-target effects.[5] Aliquoting is critical to maintain compound integrity over the course of an experimental campaign.
Cell Line Selection Rationale
Given the known anticancer potential of quinoxaline derivatives, a logical starting point is to screen this compound against a panel of human cancer cell lines.[7][8] The panel should ideally include representatives from different cancer types and a non-cancerous control cell line to assess preliminary selectivity.
Table 1: Recommended Cell Line Panel for Initial Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Well-characterized, representative of estrogen receptor-positive breast cancer.[9] |
| A549 | Non-Small Cell Lung Cancer | A standard model for lung cancer studies; many quinoxalines show activity here.[8][10] |
| HCT116 | Colorectal Carcinoma | Represents a common gastrointestinal cancer; used in evaluating other quinoxalines.[7] |
| HEK293 | Human Embryonic Kidney | Often used as a non-cancerous control to determine a compound's selectivity index.[11] |
PART 2: Tier 1 Assays - Primary Screening for Cytotoxicity and Viability
The initial goal is to determine if this compound exerts any biological effect on cell viability and to establish its potency, typically quantified by the half-maximal inhibitory concentration (IC50).
Workflow for In Vitro Characterization
The following diagram illustrates the logical progression from initial broad screening to detailed mechanistic studies.
Caption: A tiered approach to in vitro characterization of a novel compound.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12] Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[12][13]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound from the 10 mM DMSO stock. A typical 8-point dilution series might range from 100 µM to 0.1 µM. Add 100 µL of medium containing 2x the final concentration of the compound to each well. Include "vehicle control" wells (containing the highest concentration of DMSO used, e.g., 0.5%) and "untreated control" wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13] Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the culture medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently pipette or place the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][15] A reference wavelength of >650 nm can be used to subtract background noise.[12]
Data Analysis & Self-Validation
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
IC50 Determination: Plot the % Viability against the log-transformed compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[9][14]
-
Trustworthiness: The inclusion of vehicle controls is non-negotiable; it validates that the observed effects are due to the compound, not the solvent. A full dose-response curve, rather than a single-point measurement, validates the concentration-dependent nature of the effect.[5]
Table 2: Example Data Presentation for Tier 1 Screening
| Cell Line | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | 15.2 ± 1.8 | 0.8 ± 0.1 |
| A549 | 21.5 ± 2.5 | 1.2 ± 0.3 |
| HCT116 | 9.8 ± 1.1 | 0.5 ± 0.1 |
| HEK293 | > 100 | 5.4 ± 0.9 |
| Data are presented as mean ± standard deviation from three independent experiments.[14] |
PART 3: Tier 2 Assays - Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical question is how the compound is affecting the cells. Does it halt proliferation (cytostatic) or induce cell death (cytotoxic)? If it induces death, is it through a programmed pathway like apoptosis or through necrosis?
Apoptosis Assays: Annexin V and Propidium Iodide (PI) Staining
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.[16] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect early-stage apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It is used to identify late-stage apoptotic and necrotic cells where membrane integrity is compromised.[14]
Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[14]
Data Interpretation:
-
Viable Cells: Annexin V-negative and PI-negative.
-
Early Apoptotic Cells: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.
Apoptosis Signaling Cascade
This diagram shows the key events in apoptosis and the points at which different assays can detect them.
Caption: Key stages of apoptosis and corresponding detection assays.
PART 4: Tier 3 Assays - Confirming Target Engagement
Identifying the direct molecular target of a compound is a critical step in drug discovery that validates its mechanism of action.[19][20] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free technique to assess target engagement in a physiological context (i.e., within intact cells or cell lysates).[21] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[21][22]
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to create a protein extract.
-
Heating: Aliquot the lysate into different tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).
-
Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.
-
Detection: Analyze the amount of a specific target protein remaining in the supernatant using Western blotting or mass spectrometry.[21]
Data Interpretation:
-
A "thermal shift" is observed when the protein of interest remains soluble at higher temperatures in the compound-treated sample compared to the vehicle control.
-
This shift provides strong evidence that the compound directly binds to and stabilizes the target protein within the cell.[21][22] This method is invaluable for confirming a hypothesized target or for unbiased identification of novel targets (when coupled with mass spectrometry, a technique known as Thermal Proteome Profiling or TPP).[21]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijprajournal.com [ijprajournal.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. benchchem.com [benchchem.com]
- 15. chondrex.com [chondrex.com]
- 16. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of Quinoxalin-5-ylmethanamine
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Quinoxalin-5-ylmethanamine in Medicinal Chemistry
Quinoxaline derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] this compound, as a key intermediate and building block, is of significant interest in the synthesis of novel therapeutic candidates. The precise and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and stability, which are critical parameters for reproducible research and the development of safe and effective pharmaceuticals.
This document provides a detailed guide to the essential analytical methods for the thorough characterization of this compound. The protocols and insights provided herein are designed to be practical and informative for researchers in both academic and industrial settings.
General Workflow for Comprehensive Characterization
A multi-faceted analytical approach is crucial for the unambiguous structural elucidation and purity assessment of this compound. The logical workflow presented below ensures a thorough and reliable characterization process.
Caption: A logical progression of analytical techniques for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Architecture
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR, supplemented by 2D NMR experiments, provide a complete picture of the molecular framework.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 9.0 | s | 1H | H2 or H3 (Quinoxaline ring) |
| ~8.8 - 9.0 | s | 1H | H3 or H2 (Quinoxaline ring) |
| ~8.1 - 8.2 | d | 1H | H8 (Quinoxaline ring) |
| ~7.7 - 7.8 | t | 1H | H7 (Quinoxaline ring) |
| ~7.6 - 7.7 | d | 1H | H6 (Quinoxaline ring) |
| ~4.2 - 4.3 | s | 2H | -CH₂-NH₂ |
| ~1.8 - 2.2 | br s | 2H | -NH₂ |
Note: Chemical shifts are predictive and may vary based on solvent and concentration.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: A 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0-160 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Expected ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 - 150 | C2 or C3 (Quinoxaline ring) |
| ~145 - 150 | C3 or C2 (Quinoxaline ring) |
| ~142 - 144 | C4a or C8a (Quinoxaline ring) |
| ~142 - 144 | C8a or C4a (Quinoxaline ring) |
| ~135 - 138 | C5 (Quinoxaline ring) |
| ~128 - 132 | C7 (Quinoxaline ring) |
| ~128 - 132 | C6 (Quinoxaline ring) |
| ~125 - 128 | C8 (Quinoxaline ring) |
| ~45 - 48 | -CH₂-NH₂ |
Note: The assignment of quaternary carbons (C4a and C8a) can be confirmed with 2D NMR experiments like HMBC.[2]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is preferred to observe the [M+H]⁺ ion.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizer Gas: Nitrogen, at a pressure optimized for stable spray.
-
Expected Data:
-
Molecular Formula: C₉H₉N₃
-
Exact Mass: 159.08
-
Expected [M+H]⁺: m/z 160.09
Proposed Fragmentation Pathway:
Caption: A simplified representation of the expected fragmentation of this compound in ESI-MS.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and for quantifying impurities.[3]
Principle: The sample is passed through a column packed with a stationary phase, and the components are separated based on their differential partitioning between the stationary and mobile phases.
Reversed-Phase HPLC (RP-HPLC) Method
Experimental Protocol:
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 0.5 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 320 nm |
| Injection Vol. | 10 µL |
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Elemental Analysis: Verifying Elemental Composition
Principle: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is compared to the theoretical values calculated from the molecular formula.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dried sample (1-3 mg) is required.
-
Instrumentation: A CHN elemental analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
Expected Results:
| Element | Theoretical (%) | Found (%) |
| Carbon | 67.91 | ± 0.4% |
| Hydrogen | 5.70 | ± 0.4% |
| Nitrogen | 26.40 | ± 0.4% |
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and elemental analysis for compositional verification ensures a high degree of confidence in the identity and quality of this important synthetic intermediate. Adherence to these protocols will support the generation of reliable and reproducible data in drug discovery and development programs.
References
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
"Quinoxalin-5-ylmethanamine" purification techniques (e.g., chromatography, recrystallization)
An Application Guide by Senior Application Scientists
Topic: Purification Techniques for Quinoxalin-5-ylmethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: this compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility is directly dependent on its purity, as contaminants can interfere with downstream reactions, biological assays, and final product specifications. This guide provides a detailed examination of robust purification strategies, focusing on flash column chromatography and recrystallization. We delve into the underlying chemical principles, offer step-by-step protocols, and present troubleshooting frameworks to empower researchers to achieve high-purity this compound consistently.
The Critical Role of Purity for this compound
This compound, a derivative of the quinoxaline bicyclic heterocycle, serves as a versatile intermediate in the synthesis of a wide range of biologically active compounds.[1][2] The primary amine functional group (-CH₂NH₂) is a key reactive handle for introducing the quinoxaline scaffold into larger, more complex molecules. Given its role as a foundational precursor, achieving greater than 98% purity is often a prerequisite for its use in pharmaceutical development and other high-stakes applications.[3]
Common impurities stemming from its synthesis—typically involving the condensation of o-phenylenediamines with dicarbonyl compounds—may include unreacted starting materials, over-alkylated byproducts, positional isomers, or residual catalysts.[2][4] These impurities can compromise reaction yields, introduce confounding variables in biological screening, and complicate structural analysis. Therefore, a multi-step purification strategy is not just recommended but essential.
Strategic Purification Workflow
A robust purification strategy for this compound typically involves an initial bulk purification via chromatography to remove major impurities, followed by recrystallization as a final polishing step to achieve high crystalline purity and remove trace contaminants.
References
Application Notes and Protocols for the In Vitro Characterization of Quinoxalin-5-ylmethanamine
A Guide for Researchers in Cell Culture Applications
Introduction
Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a core scaffold for a multitude of derivatives with significant therapeutic potential.[1][2] These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] Quinoxalin-5-ylmethanamine is one such derivative, and while the broader family is well-studied, specific protocols for its in vitro handling and dosage determination are not widely established.
This document provides a comprehensive guide for the initial characterization of this compound in a cell culture setting. It is designed for researchers, scientists, and drug development professionals, offering a framework for determining optimal dosage and administration for subsequent functional assays. The protocols herein are based on established methodologies for the in vitro evaluation of novel small molecule compounds and the known properties of the quinoxaline class of molecules.
Mechanism of Action of Quinoxaline Derivatives
The therapeutic effects of quinoxaline derivatives are diverse and depend on their specific substitutions. Some have been shown to act as topoisomerase II inhibitors, inducing apoptosis in cancer cells.[6][7] Others have been identified as inhibitors of key signaling kinases such as Apoptosis signal-regulated kinase 1 (ASK1) or receptor tyrosine kinases like EGFR and VEGFR.[8][9] The general mechanism often involves intercalation into DNA or inhibition of enzymes crucial for cell proliferation and survival.[5] Given this, initial characterization of this compound should focus on its cytotoxic and anti-proliferative effects to establish a working concentration range.
Reagent Preparation and Handling
Proper preparation of this compound is critical for reproducible experimental results. The following protocol outlines the recommended procedure for creating a stock solution.
Protocol 3.1: Preparation of this compound Stock Solution
-
Solvent Selection: Based on common practices for quinoxaline derivatives, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in cell culture grade DMSO.
-
Calculation: The molecular weight of this compound (C9H9N3) is 159.19 g/mol . To prepare 1 mL of a 10 mM stock solution, dissolve 1.5919 mg of the compound in 1 mL of DMSO.
-
-
Dissolution: Ensure complete dissolution by vortexing and, if necessary, gentle warming in a 37°C water bath. The solution should be clear and free of particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C in a dark, dry place.[7]
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the general workflow for determining the effective dosage of this compound in cell culture.
Caption: Experimental workflow for determining the in vitro dosage of this compound.
Dose-Response Experiment Protocol
A dose-response experiment is essential to determine the concentration of this compound that induces a biological effect, typically cytotoxicity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.
Protocol 5.1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding:
-
Select an appropriate cell line. Given the known anticancer properties of quinoxalines, human cancer cell lines such as PC-3 (prostate), HepG2 (liver), A549 (lung), or neuroblastoma cell lines like SK-N-SH are suitable starting points.[6][7][10][11]
-
Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.[7]
-
-
Compound Dilution and Treatment:
-
On the day of treatment, prepare serial dilutions of the 10 mM this compound stock solution in complete cell culture medium.
-
A suggested starting concentration range, based on published data for other quinoxaline derivatives, is 0.1 µM to 100 µM.[6][8] A 2-fold or 3-fold serial dilution is recommended.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest treatment dose) and a positive control for cell death if available.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation: Incubate the treated plates for a period of 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be consistent across experiments.
-
Cell Viability Assay (MTT Assay Example):
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the % Viability against the log of the drug concentration to generate a dose-response curve.
-
Use a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Hypothetical Dose-Response Data
The following table represents a hypothetical dataset from a dose-response experiment with this compound on a generic cancer cell line after 48 hours of treatment.
| Concentration (µM) | Log Concentration | % Viability |
| 0 (Vehicle) | - | 100 |
| 0.1 | -1 | 98 |
| 0.5 | -0.3 | 92 |
| 1 | 0 | 85 |
| 5 | 0.7 | 55 |
| 10 | 1 | 48 |
| 25 | 1.4 | 25 |
| 50 | 1.7 | 12 |
| 100 | 2 | 5 |
From such data, a dose-response curve can be plotted, and the IC50 value can be determined. In this hypothetical case, the IC50 would be approximately 7.5 µM.
Subsequent Functional Assays
Once the IC50 value is established, further functional assays can be conducted using concentrations at, above, and below this value to elucidate the mechanism of action.
Caption: Potential downstream functional assays following IC50 determination.
Based on the literature for related compounds, assays to investigate apoptosis (e.g., Annexin V/PI staining, caspase activity assays), cell cycle arrest (e.g., flow cytometry), and the modulation of specific signaling pathways (e.g., Western blotting for apoptotic and cell cycle-related proteins) are logical next steps.[6][10]
Conclusion
The successful in vitro application of this compound hinges on a systematic approach to determine its optimal dosage and administration. By following the protocols outlined in these application notes, researchers can establish a robust foundation for their studies, ensuring the generation of reliable and reproducible data. The initial determination of the IC50 value is a critical first step that informs the design of all subsequent experiments aimed at elucidating the compound's biological function and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Quinoxaline derivatives as new inhibitors of coxsackievirus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Quinoxalin-5-ylmethanamine as a Strategic Intermediate for the Synthesis of Complex Bioactive Molecules
Abstract: The quinoxaline scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1] This document provides a detailed guide on the strategic use of Quinoxalin-5-ylmethanamine , a versatile yet underutilized building block, for the synthesis of complex molecular architectures. We present a robust, proposed synthesis for the intermediate itself and detail key protocols for its derivatization via N-acylation, N-arylation, and reductive amination. The causality behind experimental choices is explained, and a practical case study for the synthesis of a hypothetical kinase inhibitor is provided to illustrate its application.
The Strategic Importance of this compound
Quinoxaline derivatives are foundational to the development of anticancer drugs, often acting as competitive inhibitors at the ATP-binding sites of various protein kinases.[2] The synthetic utility of this compound stems from the strategic placement of a primary aminomethyl group on the benzo portion of the fused ring system. This functional group serves as a critical handle for introducing diverse substituents and building complex molecular frameworks, while the quinoxaline core provides the essential pharmacophore for biological activity.
The primary amine is nucleophilic and can be readily functionalized through a variety of reliable and well-documented chemical transformations. Its separation from the heterocyclic core by a methylene (-CH₂-) linker provides conformational flexibility, which can be crucial for optimizing binding interactions with biological targets.
Proposed Synthesis of the this compound Intermediate
Direct synthetic routes to this compound are not widely reported. Therefore, we propose a logical and robust multi-step synthesis based on well-established chemical principles, starting from common materials. The key to this pathway is the introduction of a functional group that can be reliably converted to the aminomethyl moiety, for which a nitrile (cyano group) is an ideal precursor.
Caption: Proposed workflow for the synthesis of this compound.
Protocol 2.1: Synthesis of 5-Cyanoquinoxaline (Precursor)
This protocol outlines the synthesis of the key nitrile precursor in four stages.
Stage 1: Quinoxaline Synthesis The condensation of an aromatic diamine with a 1,2-dicarbonyl compound is the most facile and widely used method for quinoxaline synthesis.[3]
-
Dissolve o-phenylenediamine (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add aqueous glyoxal (40 wt. %, 1.05 eq) dropwise at room temperature.
-
Stir the mixture for 2-4 hours. The product often precipitates directly from the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield quinoxaline.
Stage 2: Nitration to 5-Nitroquinoxaline Nitration of the quinoxaline core occurs under forcing conditions.[4]
-
Add quinoxaline (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of fuming nitric acid and oleum.
-
Allow the reaction to warm to room temperature, then carefully heat to 90 °C for 4-6 hours.
-
Cool the mixture and pour it onto crushed ice.
-
Neutralize carefully with a saturated sodium hydroxide solution until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and purify by column chromatography to isolate 5-nitroquinoxaline.
Stage 3: Reduction to 5-Aminoquinoxaline
-
Suspend 5-nitroquinoxaline (1.0 eq) in ethanol or acetic acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction, dilute with water, and basify with aqueous NaOH to pH > 10.
-
Extract the product with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 5-aminoquinoxaline.
Stage 4: Sandmeyer Reaction to 5-Cyanoquinoxaline
-
Dissolve 5-aminoquinoxaline (1.0 eq) in aqueous HCl at 0-5 °C.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) and sodium cyanide (NaCN) (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the CuCN solution.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool, extract the product with an organic solvent, and purify by chromatography to yield 5-cyanoquinoxaline.
Protocol 2.2: Reduction to this compound
The final step is the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.
-
Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Suspension: Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Substrate Addition: Dissolve 5-cyanoquinoxaline (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol with 1% triethylamine) or crystallization.
Core Applications in Complex Molecule Synthesis
The primary amine of this compound is a versatile functional group for elaboration into more complex structures. Below are protocols for three fundamental transformations.
Caption: Key synthetic transformations of this compound.
Protocol 3.1: N-Acylation for Amide Synthesis
This reaction forms a stable amide bond, a common feature in many bioactive molecules.
-
Dissolve this compound (1.0 eq) and a tertiary amine base such as triethylamine or DIPEA (1.5 eq) in an anhydrous aprotic solvent (e.g., DCM, THF).
-
Cool the solution to 0 °C.
-
Add the desired acyl chloride or carboxylic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide by column chromatography or recrystallization.
Protocol 3.2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This is a powerful method for forming a C(aryl)-N bond, crucial for synthesizing diarylamine structures found in many kinase inhibitors.[5][6]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (or triflate) (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%).
-
Reagents: Add a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 eq).
-
Solvent & Degassing: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). The mixture must be thoroughly degassed by bubbling with argon or via freeze-pump-thaw cycles.
-
Heating: Heat the reaction mixture under an inert atmosphere at 80-110 °C until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the crude product by column chromatography.
Protocol 3.3: Reductive Amination for Secondary/Tertiary Amine Synthesis
This one-pot procedure efficiently forms C-N bonds by reacting the amine with a carbonyl compound and reducing the intermediate imine in situ.[7]
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. Causality: NaBH(OAc)₃ is preferred as it is less reactive towards the carbonyl starting material than the imine intermediate, minimizing side reactions.
-
If the amine is used as a salt, add a stoichiometric amount of a non-interfering base (e.g., triethylamine) to liberate the free amine.
-
Stir the reaction at room temperature for 6-24 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography.
Case Study: Synthesis of a Hypothetical Kinase Inhibitor
To demonstrate the utility of this compound, we outline a synthesis for a hypothetical VEGFR-2 inhibitor, Q-869 , which incorporates a common urea linkage.
Caption: Synthetic route to a hypothetical kinase inhibitor using the title intermediate.
Protocol 4.1: Synthesis of N-(4-chlorophenyl)this compound (Intermediate C)
-
This step is a direct application of the Buchwald-Hartwig N-Arylation protocol (see 3.2).
-
Reactants: this compound (1.2 eq) and 1-bromo-4-chlorobenzene (1.0 eq).
-
Conditions: Pd(OAc)₂, BINAP, NaOt-Bu, in degassed toluene at 100 °C.
-
Outcome: Formation of the diarylamine intermediate.
Protocol 4.2: Synthesis of Q-869 (Final Product E)
-
This step involves the formation of a urea linkage by reacting the secondary amine with an isocyanate.
-
Reactants: Intermediate C (1.0 eq) and 4-methoxyphenyl isocyanate (1.1 eq).
-
Conditions: DIPEA (catalytic), in anhydrous DCM at room temperature.
-
Outcome: The final product, Q-869, is obtained after purification.
Quality Control and Characterization
Ensuring the identity and purity of the intermediate and its derivatives is paramount. Each protocol should be self-validating through rigorous analytical characterization.
| Technique | Purpose | Expected Observations for this compound |
| ¹H NMR | Structural elucidation and confirmation. | Signals corresponding to quinoxaline aromatic protons, a singlet for the benzylic -CH₂- group, and a broad singlet for the -NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR | Carbon skeleton confirmation. | Aromatic carbons of the quinoxaline core and a signal for the benzylic -CH₂- carbon. |
| LC-MS | Purity assessment and mass confirmation. | A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the target molecule. |
| FT-IR | Functional group identification. | Characteristic N-H stretching bands for the primary amine (~3300-3400 cm⁻¹). |
| HPLC | Quantitative purity analysis. | Determination of purity percentage (ideally >95%) using a calibrated detector. |
Conclusion
This compound is a highly valuable intermediate for constructing complex, biologically active molecules. Its primary amine functionality serves as a versatile anchor point for a wide range of synthetic transformations, including amide and urea formation, N-arylation, and N-alkylation. The protocols and strategies outlined in this document provide a robust framework for researchers in drug discovery and medicinal chemistry to leverage this building block in the development of novel therapeutics.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Troubleshooting & Optimization
"Quinoxalin-5-ylmethanamine" synthesis side reactions and byproducts
Technical Support Center: Synthesis of Quinoxalin-5-ylmethanamine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. Here, we address common challenges, side reactions, and byproduct formation encountered during its synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My overall yield is consistently low when synthesizing this compound. What are the most critical steps to scrutinize?
Low overall yield is a common issue that can often be traced back to one of two key areas: the formation of the quinoxaline precursor or the final functional group transformation to the primary amine.
The synthesis of the quinoxaline core itself, typically via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, can be problematic.[1][2][3] Traditional methods often require harsh conditions, leading to degradation and a variety of side products.[1]
However, for this compound, the most probable synthetic routes involve the manipulation of a pre-formed quinoxaline scaffold. The two most common and logical pathways are:
-
Route A: Reduction of 5-cyanoquinoxaline.
-
Route B: Nucleophilic substitution of 5-(halomethyl)quinoxaline (e.g., 5-(bromomethyl)quinoxaline) with an amine source, often via an azide intermediate.
Each route has distinct steps where yield can be compromised. We recommend analyzing the purity and yield of each intermediate. Below is a workflow diagram illustrating these primary synthetic routes.
Question 2: I am preparing the 5-(bromomethyl)quinoxaline precursor via radical bromination of 5-methylquinoxaline and my reaction mixture is complex. What are the likely byproducts?
This is a classic challenge in benzylic bromination. The reaction, typically using N-Bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide, can be difficult to control.
Primary Cause: Over-bromination is the most common side reaction. The initially formed 5-(bromomethyl)quinoxaline product has a methylene group that is still susceptible to radical abstraction and subsequent bromination, leading to the formation of 5-(dibromomethyl)quinoxaline.[4]
Byproducts to Expect:
-
5-(Dibromomethyl)quinoxaline: This is the primary byproduct from over-reaction.
-
Unreacted 5-Methylquinoxaline: Incomplete reaction will leave starting material.
-
Oxidized Impurities: The benzylic position can be oxidized to 5-formylquinoxaline, especially if the reaction is exposed to air for prolonged periods at high temperatures.
Troubleshooting & Protocol:
-
Control Stoichiometry: Use NBS in slight excess (1.05-1.1 equivalents). Adding it portion-wise can help maintain a low concentration and favor mono-bromination.
-
Monitor Closely: Track the reaction progress diligently using TLC or LC-MS. The appearance of the dibrominated species (a new, less polar spot) indicates the reaction should be stopped.
-
Purification: The mono- and di-brominated products often have similar polarities, making purification difficult.
-
Column Chromatography: A carefully run silica gel column with a shallow gradient of a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) is the most effective method.
-
Recrystallization: If the crude product is solid, recrystallization may help enrich the desired mono-brominated product, but chromatography is usually necessary for high purity. A reliable protocol for a similar bromination can be found in the synthesis of 2-(Bromomethyl)-3-phenylquinoxaline, which involves filtration of the succinimide byproduct followed by purification.[5]
-
Question 3: I am attempting a direct amination of 5-(bromomethyl)quinoxaline with ammonia to avoid the azide route, but the reaction is messy. Why?
Direct amination of reactive halides like 5-(bromomethyl)quinoxaline with ammonia or primary amines is notoriously difficult to control due to over-alkylation.
Primary Cause: The product, this compound, is a primary amine. This primary amine is nucleophilic and can react with the starting material, 5-(bromomethyl)quinoxaline, faster than ammonia in some cases. This leads to the formation of secondary and even tertiary amine byproducts.
Byproducts to Expect:
-
Secondary Amine: N,N-bis((quinoxalin-5-yl)methyl)amine.
-
Tertiary Amine: N,N,N-tris((quinoxalin-5-yl)methyl)amine.
-
Quaternary Ammonium Salt: If an alkylamine is used instead of ammonia.
Troubleshooting & Protocol:
-
Use a Large Excess of Ammonia: To favor the reaction of the halide with ammonia, use a very large excess of ammonia (often as a saturated solution in an alcohol like methanol, or as liquid ammonia). This statistically favors the primary amine formation.
-
Consider the Gabriel Synthesis: A more controlled alternative is the Gabriel synthesis. React 5-(bromomethyl)quinoxaline with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine cleanly. This method prevents over-alkylation.
-
Alternative: Azide Reduction: The reduction of 5-(azidomethyl)quinoxaline is often the cleanest and most reliable method for preparing this primary amine, despite the extra step and the need for careful handling of azides.
Question 4: My final product, this compound, seems to be degrading upon purification or storage. Is this expected?
Yes, primary amines, especially benzylic ones, can be sensitive to air and light.
Primary Cause: Air oxidation is a common degradation pathway. The aminomethyl group can be oxidized, potentially leading to the corresponding imine or, in more extreme cases, the aldehyde (5-formylquinoxaline). The quinoxaline ring itself is an electron-deficient system, which can influence the reactivity of its substituents.
Troubleshooting & Protocol:
-
Inert Atmosphere: Handle the purified amine under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during solvent removal and packaging.
-
Storage: Store the final product as a salt (e.g., hydrochloride or hydrobromide salt). Salts are generally more stable, crystalline, and less susceptible to air oxidation than the free base. To prepare the HCl salt, dissolve the purified free base in a minimal amount of a suitable solvent (like diethyl ether or ethyl acetate) and add a solution of HCl in the same or a miscible solvent.
-
Cold and Dark Conditions: Store the compound at low temperatures (2-8°C) and protected from light.[6]
Data Summary: Common Byproducts
| Compound | Structure | Molecular Weight ( g/mol ) | Likely Cause |
| 5-(Dibromomethyl)quinoxaline | Quinoxaline-5-CHBr₂ | 301.98 | Over-bromination of 5-methylquinoxaline. |
| N,N-bis((quinoxalin-5-yl)methyl)amine | (Quinoxaline-5-CH₂)₂NH | 313.35 | Over-alkylation during direct amination. |
| 5-Formylquinoxaline | Quinoxaline-5-CHO | 158.15 | Oxidation of 5-methylquinoxaline or the final amine. |
| 5-(Azidomethyl)quinoxaline | Quinoxaline-5-CH₂N₃ | 185.18 | Incomplete reduction in the azide route. |
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. soc.chim.it [soc.chim.it]
- 4. 5-(Dibromomethyl)quinoxaline | 958994-25-7 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 5-(Bromomethyl)quinoxaline | 131454-80-3 [sigmaaldrich.com]
Technical Support Center: Troubleshooting the Purification of Quinoxalin-5-ylmethanamine
Welcome to the technical support center for the purification of Quinoxalin-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this and structurally similar aromatic amines. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to assist you in achieving high purity for your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2] Potential impurities from this and subsequent functional group manipulations can include:
-
Unreacted Starting Materials: Residual o-phenylenediamine or dicarbonyl compounds.
-
Benzimidazoles: These can form as byproducts through rearrangement of the quinoxaline skeleton, particularly under acidic conditions.[2]
-
Over-oxidation Products: The o-phenylenediamine starting material is susceptible to oxidation, which can lead to colored impurities.[2]
-
Incomplete Condensation Products: Mono-imine intermediates may be present if the reaction does not go to completion.[2]
-
Side-products from Reductive Amination: If the methanamine group is introduced via reductive amination of a corresponding aldehyde, common side-products include the secondary amine (from over-alkylation) and the corresponding alcohol (from reduction of the aldehyde).[3][4]
Q2: My this compound is streaking badly on my silica gel TLC plate. What is causing this and how can I fix it?
A2: Streaking of amines on silica gel TLC is a very common issue. It is primarily caused by the strong interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to poor separation and inaccurate assessment of purity.
To mitigate this, you can:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a volatile base, such as triethylamine (Et3N) or ammonia (as a solution in methanol), into your mobile phase can help to neutralize the acidic sites on the silica gel, leading to sharper spots. A typical starting point is to add 0.5-2% Et3N to your eluent system.
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina. Alternatively, commercially available amine-functionalized silica plates are designed specifically for the chromatography of basic compounds.
Q3: Is this compound stable? Are there any storage conditions I should be aware of?
A3: While many quinoxaline derivatives are stable, aromatic amines can be susceptible to air oxidation, which often results in discoloration of the sample. It is good practice to store your purified this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light, especially if it is to be stored for an extended period. For long-term storage, keeping the compound at a low temperature (e.g., -20°C) is also recommended. Some quinoxaline derivatives have been reported to be susceptible to tautomerization in their reduced form under alkaline conditions.
Troubleshooting Guides
Problem 1: Low Recovery After Column Chromatography
Symptom: You have a significant amount of crude material, but after purification by silica gel column chromatography, the yield of your purified this compound is very low.
Possible Cause & Solution Workflow:
Caption: Troubleshooting workflow for low recovery during column chromatography.
Problem 2: Difficulty in Removing a Persistent, Structurally Similar Impurity
Symptom: You have an impurity that co-elutes with your product in various solvent systems during column chromatography.
Possible Causes & Solutions:
-
Isomeric Impurities: If your synthesis could potentially lead to isomers (e.g., substitution at a different position on the quinoxaline ring), these can be very challenging to separate.
-
Byproducts with Similar Polarity: A common example is the corresponding alcohol from the reduction of an aldehyde starting material in a reductive amination reaction.
Troubleshooting Strategies:
-
Optimize Chromatography:
-
Try a Different Solvent System: If you are using a standard hexane/ethyl acetate system, switch to a solvent system with different selectivity, such as dichloromethane/methanol or toluene/acetone.
-
Consider Reverse-Phase Chromatography: Separating based on hydrophobicity rather than polarity can often resolve closely related compounds. A C18 column with a mobile phase of water and acetonitrile (often with a modifier like formic acid or ammonia) is a good starting point.
-
-
Purification via Salt Formation and Recrystallization: This is a powerful technique for purifying amines.
-
Rationale: The free base of this compound can be converted to a salt (e.g., hydrochloride, oxalate, or tartrate) by treatment with the corresponding acid. This salt will have significantly different solubility properties than the free base and any non-basic impurities.
-
Workflow:
-
Dissolve your impure free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Add a solution of the chosen acid (e.g., HCl in diethyl ether, or a solution of oxalic acid in isopropanol) dropwise.
-
The amine salt should precipitate out of the solution. If it doesn't, you can try adding a less polar co-solvent or cooling the solution.
-
Collect the precipitated salt by filtration and wash with a cold solvent.
-
The purified salt can then be converted back to the free base by treatment with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) and extraction into an organic solvent.
-
-
Caption: Workflow for purification via salt formation.
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography with a Basic Modifier
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various eluent systems containing 1% triethylamine (e.g., hexane/ethyl acetate/1% Et3N or dichloromethane/methanol/1% Et3N) to find a system that gives your product an Rf value of approximately 0.2-0.4 and good separation from impurities.[5]
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent (including the triethylamine).
-
Pack a column with the slurry.
-
Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica.
-
-
Sample Loading and Elution:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
-
Elute the column with your chosen solvent system, collecting fractions and monitoring them by TLC.
-
-
Fraction Pooling and Solvent Removal:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure. Note that triethylamine has a boiling point of 89.5 °C, so it may require co-evaporation with a lower boiling point solvent to remove completely.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In small test tubes, test the solubility of your crude this compound in a variety of solvents at room temperature and upon heating. An ideal recrystallization solvent will dissolve your compound when hot but not when cold.
-
Common solvents for quinoxaline derivatives include ethanol, methanol, ethyl acetate, and solvent pairs like ethyl acetate/hexane or dichloromethane/pentane.[6]
-
-
Recrystallization Procedure:
-
Place your crude material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
For maximum recovery, cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Summary
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₉H₉N₃ | [7] |
| Molecular Weight | 159.19 g/mol | [7] |
| Appearance | Dihydrochloride salt is a white crystalline powder. | |
| Solubility | Dihydrochloride salt is soluble in water. Free base solubility in organic solvents needs to be determined empirically, but likely soluble in polar organic solvents like methanol, ethanol, and dichloromethane. | |
| pKa (estimated) | The pKa of the parent quinoxaline is 0.56. The aminomethyl group is expected to have a pKa in the range of 9-10. | [8] (for parent quinoxaline) |
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. orientjchem.org [orientjchem.org]
- 7. This compound [myskinrecipes.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Quinoxalin-5-ylmethanamine
Welcome to the Technical Support Center for the synthesis of Quinoxalin-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful synthesis and purification of this compound. As your Senior Application Scientist, I will explain the causality behind experimental choices to ensure your success.
This compound is a valuable building block in medicinal chemistry and drug discovery.[1] Its synthesis, while conceptually straightforward, often involves challenges that can impact yield and purity. This guide will focus on the most common and effective synthetic route: the reduction of a suitable precursor, 5-cyanoquinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor for the synthesis of this compound?
The most common and direct precursor is 5-cyanoquinoxaline (also known as quinoxaline-5-carbonitrile). This is because the cyano group can be selectively reduced to a primary amine using several well-established methods. Another potential precursor is 5-nitroquinoxaline, where the nitro group is first reduced to an amino group, followed by further functionalization to the methanamine. However, the direct reduction of the nitrile is generally more atom-economical.
Q2: What are the primary methods for reducing 5-cyanoquinoxaline to this compound?
The two most prevalent methods are:
-
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. It is often considered a "greener" method.
-
Chemical Reduction with Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[2][3][4]
Q3: My catalytic hydrogenation of 5-cyanoquinoxaline is not proceeding. What are the likely causes?
Several factors can inhibit catalytic hydrogenation:
-
Catalyst Poisoning: The nitrogen atoms in the quinoxaline ring can sometimes act as catalyst poisons. Ensure your starting material and solvent are free of impurities like sulfur compounds.
-
Inactive Catalyst: The catalyst may be old or have been improperly handled. Use a fresh batch of a high-quality catalyst.
-
Insufficient Hydrogen Pressure: Some reductions require higher hydrogen pressures to proceed efficiently.
-
Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol or methanol are often effective.
Q4: I am observing over-reduction of the quinoxaline ring during catalytic hydrogenation. How can I prevent this?
Over-reduction, leading to the saturation of the pyrazine or even the benzene ring, is a common side reaction. To minimize this:
-
Optimize Reaction Conditions: Use milder conditions, such as lower hydrogen pressure and temperature.
-
Catalyst Choice: Some catalysts are more selective than others. For instance, a lower loading of Pd/C might be more selective.
-
Reaction Time: Carefully monitor the reaction progress by techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.
Q5: What are the main challenges when using Lithium Aluminum Hydride (LiAlH₄) for this reduction?
While powerful, LiAlH₄ presents several challenges:
-
High Reactivity: It reacts violently with water and other protic solvents.[3] All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up Procedure: Quenching the excess LiAlH₄ and the resulting aluminum salts can be tricky and must be done carefully at low temperatures to avoid uncontrolled exothermic reactions.
-
Potential for Ring Reduction: Although less common than with catalytic hydrogenation under harsh conditions, over-reduction of the heterocyclic ring is still a possibility.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis of this compound via the reduction of 5-cyanoquinoxaline.
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction by TLC or LC-MS until the starting material is consumed. - Increase temperature: For catalytic hydrogenation, a moderate increase in temperature can enhance the reaction rate. For LiAlH₄ reductions, refluxing in an appropriate etheral solvent like THF is common. - Increase catalyst loading or reagent stoichiometry: For catalytic hydrogenation, increase the weight percentage of the catalyst. For LiAlH₄, ensure at least a stoichiometric amount is used, and often a slight excess is beneficial. | Reaction kinetics are influenced by time, temperature, and reactant/catalyst concentration. Heterocyclic substrates can sometimes be less reactive, requiring more forcing conditions. |
| Side Product Formation | - Formation of secondary amine: In catalytic hydrogenation, the initially formed primary amine can react with the intermediate imine to form a secondary amine. To minimize this, consider adding an agent like ammonia to the reaction mixture. - Hydrolysis of nitrile: If trace amounts of water are present, especially under acidic or basic conditions, the nitrile can hydrolyze to the corresponding amide or carboxylic acid. Ensure anhydrous conditions, particularly for LiAlH₄ reductions. | The reaction mechanism of nitrile reduction involves an imine intermediate. This intermediate is susceptible to nucleophilic attack by the product amine, leading to dimerization and subsequent reduction to a secondary amine. |
| Product Loss During Work-up/Purification | - Formation of water-soluble salts: The product is a primary amine and will be protonated and water-soluble under acidic conditions. Ensure the aqueous layer is basified to a pH > 10 before extraction with an organic solvent. - Emulsion formation during extraction: Amines can sometimes form stable emulsions. If this occurs, adding brine (saturated NaCl solution) can help to break the emulsion. - Product volatility: While not highly volatile, some loss can occur during solvent removal under high vacuum and elevated temperatures. Use moderate conditions for solvent evaporation. | The basic nature of the amine product dictates its solubility based on pH. At low pH, it forms an ammonium salt which is soluble in water. Basification deprotonates the amine, making it soluble in organic solvents. |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Product Streaking on Silica Gel Chromatography | - Use a modified eluent: Add a small percentage of a base like triethylamine (0.1-1%) or ammonia in methanol to the eluent system. - Use a different stationary phase: Consider using basic alumina instead of silica gel for column chromatography. | Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and streaking. A basic modifier in the eluent competes for these acidic sites, improving the chromatography. |
| Co-elution with Starting Material or Impurities | - Optimize the eluent system: Perform a thorough TLC analysis with various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane with triethylamine) to achieve better separation. - Derivative formation: In challenging cases, the amine can be temporarily converted to a less polar derivative (e.g., a Boc-protected amine), purified, and then deprotected. | The polarity of the product and impurities dictates their retention on the stationary phase. Fine-tuning the eluent polarity is crucial for achieving good separation. |
| Product is an Oil and Difficult to Handle | - Salt formation: Convert the free amine to a stable, crystalline salt (e.g., hydrochloride or tartrate) by treating a solution of the amine with the corresponding acid. The salt can then be purified by recrystallization. | The free amine may be a low-melting solid or an oil. Conversion to a salt often results in a more crystalline and easier-to-handle solid, which can be purified by recrystallization. |
Experimental Protocols
The following protocols are generalized procedures and may require optimization for your specific setup and scale.
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
Reaction Scheme:
Caption: Catalytic hydrogenation of 5-cyanoquinoxaline.
Materials:
-
5-Cyanoquinoxaline
-
10% Palladium on carbon (Pd/C)
-
Ethanol (anhydrous)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve 5-cyanoquinoxaline (1.0 eq) in ethanol (10-20 mL per gram of starting material).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm, but may require higher pressure).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with 0.5% triethylamine).
Protocol 2: Synthesis of this compound via LiAlH₄ Reduction
Reaction Scheme:
Caption: LiAlH₄ reduction of 5-cyanoquinoxaline.
Materials:
-
5-Cyanoquinoxaline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Deionized water
-
1 M Sodium hydroxide solution
Procedure:
-
Strictly under an inert atmosphere (N₂ or Ar) and with anhydrous solvents.
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add LiAlH₄ (1.5-2.0 eq) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-cyanoquinoxaline (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the sequential and cautious addition of water (x mL), 1 M NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the solid thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography as described in Protocol 1.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low reaction yield.
Purification Strategy for this compound
Caption: Decision workflow for the purification of the final product.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source [organic-chemistry.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Tetrabutylammonium Bromide-Catalyzed Transfer Hydrogenation of Quinoxaline with HBpin as a Hydrogen Source - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxalin-5-ylmethanamine Technical Support Center: A Guide to Stability and Degradation
Welcome to the technical support center for Quinoxalin-5-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Understanding the chemical liabilities of this compound is crucial for designing robust experiments, ensuring data integrity, and developing stable formulations.
Section 1: Frequently Asked Questions (FAQs) on Stability and Handling
This section addresses common questions regarding the stability and proper handling of this compound in a laboratory setting.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term integrity of this compound, it is recommended to store the compound in a cool, dark place under an inert atmosphere.[1] Specifically, storage at 2-8°C is advised.[1] Exposure to light, air, and elevated temperatures should be minimized to prevent degradation.
Q2: Is this compound sensitive to pH changes in aqueous solutions?
A2: Yes, like many quinoxaline derivatives and compounds with primary amine functionalities, this compound is expected to be sensitive to pH. The quinoxaline ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions.[2][3] The primary amine of the methanamine group can also participate in acid-base reactions, which may influence its stability and reactivity. For instance, some quinoxaline derivatives have shown vulnerability to tautomerization in their reduced form under alkaline conditions.
Q3: What is the potential impact of atmospheric oxygen on the stability of this compound?
A3: The aminomethyl group is susceptible to oxidation. Exposure to atmospheric oxygen, especially in the presence of light or metal ions, can lead to oxidative degradation.[4][5] The primary degradation pathway for similar compounds like benzylamine involves oxidation to an imine, which can then be hydrolyzed to the corresponding aldehyde.[1][6] Therefore, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, particularly for long-term storage or when in solution.
Q4: How does temperature affect the stability of this compound?
A4: Elevated temperatures can accelerate degradation processes.[4] Thermal degradation studies on related heterocyclic compounds have shown that heat can induce various reactions, including decomposition and the formation of byproducts.[4] For this compound, high temperatures could promote oxidation of the aminomethyl group and potentially lead to decomposition of the quinoxaline ring. It is advisable to avoid prolonged exposure to high temperatures during experimental procedures.
Section 2: Troubleshooting Guide for Common Degradation Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Symptom: Appearance of new peaks in the chromatogram of a this compound sample over time or after specific treatments.
-
Potential Cause 1: Oxidative Degradation. The primary amine of the aminomethyl group is a likely site for oxidation, which can lead to the formation of quinoxaline-5-carbaldehyde and ammonia.[1][6] The quinoxaline ring itself can also be oxidized, for instance, to a quinoxalinone derivative.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and handle solutions of this compound under an inert gas (nitrogen or argon).
-
Antioxidants: For certain applications, consider the addition of a small amount of an antioxidant, but be mindful of potential interference with your experiment.
-
Solvent Purity: Use freshly de-gassed, high-purity solvents to minimize dissolved oxygen.
-
-
Potential Cause 2: Hydrolysis. Depending on the pH of your solution, the quinoxaline ring or other functional groups may undergo hydrolysis. Quinoxaline derivatives have been shown to degrade in acidic to neutral conditions to form quinoxalin-2-ol or related compounds.[3]
-
Troubleshooting Steps:
-
pH Control: Maintain the pH of your solution within a stable range, avoiding strongly acidic or basic conditions if possible. Use appropriate buffer systems.
-
Temperature Control: Perform experiments at the lowest feasible temperature to slow down hydrolysis rates.
-
-
Potential Cause 3: Photodegradation. Exposure to light, especially UV light, can induce degradation of the quinoxaline ring system.
-
Troubleshooting Steps:
-
Light Protection: Protect samples from light by using amber vials or wrapping containers in aluminum foil.
-
Work in a Dark Room: When possible, conduct experimental manipulations in a darkened room or under yellow light.
-
Issue 2: Loss of Compound Potency or Activity
-
Symptom: A decrease in the expected biological or chemical activity of a this compound solution.
-
Potential Cause: Chemical degradation leading to a lower concentration of the active parent compound.
-
Troubleshooting Steps:
-
Freshly Prepared Solutions: Use freshly prepared solutions for all critical experiments.
-
Stability-Indicating Assay: Employ a validated stability-indicating analytical method, such as HPLC-UV, to quantify the amount of intact this compound before each experiment.
-
Review Handling Procedures: Re-evaluate all handling and storage procedures to identify potential sources of degradation as outlined in Issue 1.
-
Section 3: Experimental Protocols
This section provides detailed protocols for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7]
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at 80°C.
-
Withdraw samples at 24 and 48 hours, prepare solutions in the initial solvent, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 0.1 mg/mL in a suitable solvent) in a quartz cuvette to a light source in a photostability chamber.
-
A control sample should be kept in the dark at the same temperature.
-
Monitor the degradation by HPLC at appropriate time intervals.
-
Protocol 2: HPLC-UV Method for Stability Analysis
Objective: To separate and quantify this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound) Injection Volume: 10 µL
Section 4: Potential Degradation Pathways and Products
Based on the chemical structure of this compound and the known reactivity of related compounds, the following degradation pathways are proposed.
Table 1: Summary of Potential Degradation Products
| Stress Condition | Proposed Degradation Product(s) | Plausible Mechanism |
| Oxidation | Quinoxaline-5-carbaldehyde, Ammonia | Oxidation of the primary amine to an imine, followed by hydrolysis. |
| Quinoxalin-5-yl-(oxo)methanamine (Amide) | Further oxidation of the aldehyde or direct oxidation of the imine. | |
| Quinoxalinone derivatives | Oxidation of the quinoxaline ring. | |
| Acid/Base Hydrolysis | Quinoxalin-2-ol derivatives | Nucleophilic attack on the quinoxaline ring, particularly if activated.[3] |
| Photodegradation | Complex mixture of products | Photochemical reactions involving the aromatic quinoxaline system. |
Diagram 1: Proposed Oxidative Degradation Pathway of this compound
Caption: Oxidative degradation of the aminomethyl group.
Diagram 2: Potential Hydrolytic Degradation of the Quinoxaline Core
Caption: Potential hydrolysis of the quinoxaline ring.
References
- 1. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decomposition of benzylamine derivatives. V. Aromatic electrophilic substitution of benzyl cation. (2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Technical Support Center: Overcoming Solubility Challenges with Quinoxalin-5-ylmethanamine
Document ID: Q5M-SOL-TSG-001Revision: 1.0
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered with Quinoxalin-5-ylmethanamine. Our approach is rooted in foundational physicochemical principles to provide robust and reproducible solutions for your experiments.
Core Concept: Understanding the Molecule
This compound is a heterocyclic amine. Its solubility is primarily governed by the interplay between its moderately lipophilic quinoxaline core and its basic primary amine group. Understanding these two features is the key to controlling its behavior in solution.
To provide a quantitative basis for our recommendations, we have compiled key physicochemical properties, derived from well-regarded computational prediction models, as direct experimental data is not extensively published.
Table 1: Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 159.19 g/mol | Small molecule, generally favorable for solubility. |
| Predicted logP | 1.5 - 1.9 | Indicates moderate lipophilicity ("greasiness"). Soluble in organic solvents but may have limited aqueous solubility at neutral pH. |
| Predicted Basic pKa | 7.8 - 8.2 | The primary amine group is basic. It will be predominantly neutral and less soluble above pH 8, but will become protonated (charged) and more water-soluble as the pH is lowered. |
| Predicted Aqueous Solubility (logS) | -2.5 to -3.0 | Corresponds to low-to-moderate intrinsic solubility in water (in the range of ~0.1 to 0.5 mg/mL). |
Data sourced from publicly available prediction algorithms such as SwissADME and Chemicalize.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What's the first thing I should try?
A1: The most direct approach is to modify the pH of your buffer. The primary amine on the molecule has a predicted basic pKa of ~8.0. At pH 7.4, a significant portion of the molecules are in their neutral, less soluble form. Lowering the pH to at least 1.5-2.0 units below the pKa will ensure complete protonation and formation of a highly soluble salt. For initial attempts, adjusting your buffer to a pH between 5.5 and 6.0 with dilute HCl is the recommended first step.[1]
Q2: I dissolved the compound in DMSO to make a stock, but it precipitates immediately when I dilute it into my cell culture medium or aqueous assay buffer. Why is this happening and how do I fix it?
A2: This is a classic problem known as "crashing out". Your compound is highly soluble in the polar aprotic solvent DMSO, but when you introduce this solution into a predominantly aqueous environment, the local concentration of your compound exceeds its aqueous solubility limit, causing it to precipitate.[2] The DMSO concentration drops, and the water cannot keep the hydrophobic compound in solution.[2]
Solutions:
-
Reduce the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO, but some are sensitive to as low as 0.1%.[2] Aim for the lowest possible final concentration. Prepare more dilute intermediate stocks in DMSO before the final aqueous dilution.[3]
-
Improve the aqueous buffer: Before adding the DMSO stock, ensure your aqueous buffer is optimized for solubility (e.g., pre-acidified as per Q1).
-
Change the order of addition: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This avoids creating localized areas of high supersaturation.[2]
Q3: Can I just heat the solution to get it to dissolve?
A3: Gentle heating (e.g., to 37°C) and sonication can help overcome the initial energy barrier for dissolution, particularly for stubborn compounds.[3] However, this should be done with caution. Excessive or prolonged heat can lead to degradation.[3] This method creates a supersaturated solution, and the compound may precipitate out as it cools to room temperature. This approach is best used in combination with pH or co-solvent strategies.
In-Depth Troubleshooting Guides & Protocols
Guide 1: Systematic Solubilization Workflow
For any new batch or experiment, a systematic approach prevents wasted material and ensures reproducibility. This workflow provides a logical progression from the simplest to more complex methods.
References
Technical Support Center: Scale-Up Synthesis of Quinoxalin-5-ylmethanamine
Introduction: Quinoxalin-5-ylmethanamine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently serving as a key intermediate for complex pharmaceutical agents.[1][2] While its synthesis may appear straightforward on a laboratory scale, transitioning to pilot and manufacturing scales introduces significant challenges related to reaction control, impurity profiles, purification, and safety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of scaling up the synthesis of this important molecule.
Section 1: Overview of the Recommended Synthetic Strategy
The most logical and scalable synthetic approach to this compound is a two-stage process. This strategy isolates the challenges of forming the heterocyclic core from the sensitive functional group transformation, allowing for better process control and optimization at each stage.
-
Stage 1: Quinoxaline Ring Formation. Synthesis of a stable, crystalline intermediate, quinoxaline-5-carbonitrile , via the cyclocondensation of 1,2-diaminobenzonitrile with a suitable 1,2-dicarbonyl compound (e.g., glyoxal). This is a variation of the most traditional and effective method for quinoxaline synthesis.[3]
-
Stage 2: Selective Nitrile Reduction. Reduction of the nitrile group on the quinoxaline-5-carbonitrile intermediate to the primary amine, yielding the final product. This step is critical, as the quinoxaline ring itself is susceptible to reduction under many conditions.[4][5]
Caption: Recommended two-stage synthetic workflow for scale-up.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is a two-step synthesis via the nitrile intermediate preferred for scale-up over other routes?
A1: This strategy offers superior process control. Quinoxaline-5-carbonitrile is typically a stable, crystalline solid that can be easily purified by recrystallization, which is a highly scalable method.[6] This "purification break" ensures that the second, more sensitive reduction step begins with high-purity material, minimizing the formation of complex impurity profiles in the final product. Direct routes are often plagued by competing side reactions that are difficult to control at a large scale.
Q2: What are the primary safety concerns when scaling this synthesis?
A2: The primary hazards are associated with the reduction step.
-
Catalytic Hydrogenation: Handling of flammable hydrogen gas under pressure requires specialized reactors and stringent safety protocols. Pyrophoric catalysts like Raney Nickel need to be handled under an inert atmosphere or solvent slurry.
-
Metal Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) are highly pyrophoric and react violently with water and other protic solvents. Their use on a large scale requires specialized handling equipment and quenching procedures.
-
Boranes: Borane-tetrahydrofuran (BH₃·THF) complex and diborane are toxic and flammable. Beyond the reduction, glyoxal can be corrosive, and many organic solvents are flammable and require appropriate grounding and ventilation.
Q3: Are there any "green" or sustainable catalyst systems for the initial cyclocondensation reaction?
A3: Yes, significant research has focused on developing more environmentally benign methods for quinoxaline synthesis.[7][8] For scale-up, heterogeneous catalysts are particularly attractive as they can be recovered and reused. Systems like nanozeolite clinoptilolite or magnetically recyclable MnFe₂O₄ have shown high efficacy.[3] Furthermore, using water or ethanol as a solvent instead of chlorinated solvents reduces environmental impact.[9][10] Cerium(IV) ammonium nitrate (CAN) is another effective and low-cost catalyst that works well in aqueous media.[3][10]
Section 3: Troubleshooting Guide - Stage 1: Synthesis of Quinoxaline-5-carbonitrile
Problem: Low yield or incomplete conversion during cyclocondensation.
-
Underlying Cause: The condensation reaction is an equilibrium process. Inefficient catalysis, suboptimal temperature, or the presence of water (beyond its use as a green solvent) can hinder the reaction from reaching completion.
-
Troubleshooting Steps:
-
Verify Starting Material Quality: Ensure the 1,2-diaminobenzonitrile is free from oxidation (often indicated by dark coloration) and that the glyoxal solution concentration is accurate.
-
Catalyst Screening: While many acid catalysts work, their efficiency varies. On a small scale, screen a panel of catalysts to identify the most effective one for your specific substrate and solvent system.
-
Temperature Optimization: Monitor the reaction by HPLC or TLC. If the reaction stalls, a modest increase in temperature may be required to drive it to completion. However, excessive heat can lead to side product formation.
-
Water Removal: If operating in a non-aqueous solvent like ethanol or toluene, using a Dean-Stark trap to remove the water formed during the reaction can effectively shift the equilibrium toward the product, driving the reaction to completion.
-
Experimental Protocol: Catalyst Screening for Cyclocondensation
-
Set up four identical small-scale reactions (e.g., 10 mmol scale) in parallel reactors.
-
To each reactor, add 1,2-diaminobenzonitrile (1.0 eq) and the chosen solvent (e.g., ethanol, 20 mL).
-
To each reactor, add a different catalyst:
-
Add aqueous glyoxal (1.05 eq) to each reactor and stir at the target temperature (e.g., 60 °C).
-
Monitor the consumption of the starting material by TLC or HPLC at 1-hour intervals.
-
Compare the reaction rates and final purity profiles to select the optimal catalyst for scale-up.
Section 4: Troubleshooting Guide - Stage 2: Selective Reduction of Nitrile
This is the most challenging step in the scale-up process. The primary goal is to selectively reduce the nitrile to a primary amine without affecting the quinoxaline ring.
Caption: Troubleshooting workflow for the nitrile reduction step.
Problem: Over-reduction of the Quinoxaline Ring
-
Underlying Cause: The pyrazine portion of the quinoxaline ring is electron-deficient and susceptible to hydrogenation, especially under harsh conditions, leading to the formation of 1,2,3,4-tetrahydroquinoxaline impurities.[4][5] This is particularly problematic with powerful reducing agents like LiAlH₄ or high-pressure hydrogenation with catalysts like Palladium.
-
Solutions:
-
Reagent Selection is Key: Avoid LiAlH₄ for this transformation at scale. Borane complexes (e.g., BH₃·THF) are generally milder and offer better selectivity for the nitrile group over the aromatic ring.[5]
-
Catalytic Hydrogenation Optimization: If using catalytic hydrogenation, Raney Nickel is often more selective for nitriles than Palladium on Carbon (Pd/C). Use lower hydrogen pressures (e.g., 50-100 psi) and moderate temperatures (e.g., 40-60 °C). Strictly control the reaction time to halt the reaction once the starting material is consumed.
-
Consider Electrochemical Methods: Emerging electrochemical hydrogenation techniques can offer exceptional selectivity under ambient temperature and pressure, using water as a hydrogen source, making them a safer and greener alternative for large-scale operations.[4]
-
Data Summary: Comparison of Nitrile Reduction Methods for Scale-Up
| Method | Reagent(s) | Pros | Cons | Scale-Up Feasibility |
| Catalytic Hydrogenation | H₂, Raney Ni | High atom economy; clean reaction; simple product isolation (filtration). | Requires high-pressure equipment; catalyst can be pyrophoric and sensitive to poisoning; potential for ring reduction. | High |
| Metal Hydride Reduction | LiAlH₄ in THF | Very powerful and fast. | Pyrophoric; violent quench; generates hazardous waste; high risk of over-reduction.[11] | Low (Requires specialized facilities) |
| Borane Reduction | BH₃·THF | Good selectivity for nitrile; milder than LiAlH₄.[5] | Air and moisture sensitive; reagent cost; requires careful quenching protocol. | Medium |
| Electrochemical Reduction | e⁻, H₂O/Acid, Ni foam electrode | Highly sustainable; excellent selectivity; mild conditions (ambient T/P).[4] | Requires specialized electrochemical flow reactor; throughput may be a consideration. | Emerging / Medium |
Experimental Protocol: Borane Reduction of Quinoxaline-5-carbonitrile
This protocol must be performed under a dry, inert atmosphere (Nitrogen or Argon).
-
Charge a suitably sized reactor with quinoxaline-5-carbonitrile (1.0 eq) and anhydrous THF.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add a solution of Borane-THF complex (BH₃·THF, ~1.5-2.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC/HPLC.
-
Once the reaction is complete, cool the mixture back to 0-5 °C.
-
CAUTION: GAS EVOLUTION. Slowly and carefully quench the reaction by the dropwise addition of methanol to destroy excess borane.
-
Follow the methanol quench with a slow addition of 3M hydrochloric acid (HCl) to hydrolyze the intermediate borane-amine complex.
-
Concentrate the mixture under vacuum to remove THF.
-
Basify the remaining aqueous solution with 50% NaOH to a pH > 12 to deprotonate the amine product.
-
Extract the free amine product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. Further purification can be achieved by crystallization or silica gel chromatography if necessary.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging trends in two- and three-component efficient synthetic strategies for functionalised and fused quinoxalines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Modifying experimental protocols for "Quinoxalin-5-ylmethanamine"
Welcome to the technical support guide for Quinoxalin-5-ylmethanamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into modifying experimental protocols involving this versatile heterocyclic amine. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling, reaction, and purification of this compound and its derivatives.
Part 1.1: Storage, Handling, and Solubility
Q1: What are the recommended storage conditions for this compound, and how can I detect degradation?
A1: Proper storage is critical for maintaining the integrity of primary aromatic amines like this compound, which can be susceptible to oxidation and moisture.[1][2][3]
-
Optimal Storage: Store the compound under an inert atmosphere (Argon or Nitrogen) at 2-8°C in a tightly sealed, amber glass vial to protect it from light and air. For long-term storage, temperatures of -20°C are recommended.[4] A dry environment is imperative as aromatic amines can be hygroscopic.[1]
-
Signs of Degradation: Visual inspection is the first step. Pure this compound should be a crystalline solid. Discoloration (e.g., development of a yellow or brown tint) often indicates oxidation. Purity should be periodically checked by TLC or LC-MS, looking for the appearance of new, more polar spots (oxidation products) or baseline streaking. A "melting point depression" is also a classic indicator of impurity.
Q2: I'm having difficulty dissolving this compound. What solvents are recommended?
A2: The solubility of quinoxaline derivatives can be variable.[5][6] The presence of both a polar primary amine and a larger, aromatic quinoxaline core gives it mixed-polarity characteristics.
-
General Solubility: It typically exhibits good solubility in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).[7] It is also soluble in lower alcohols like methanol and ethanol, and chlorinated solvents such as Dichloromethane (DCM) and Chloroform, especially with gentle warming.
-
Aqueous Solubility: As a basic amine, its solubility in aqueous media is pH-dependent. It will be significantly more soluble in acidic aqueous solutions (e.g., 1M HCl) due to the formation of the protonated ammonium salt. It is generally poorly soluble in neutral water and apolar solvents like hexanes or diethyl ether.[8]
| Solvent Type | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMSO, DMF, NMP | Excellent | Often used as reaction solvents. |
| Chlorinated | DCM, Chloroform | Good | Common for reactions and chromatography. |
| Alcohols | Methanol, Ethanol | Moderate to Good | May require gentle heating. |
| Ethers | THF, Diethyl Ether | Poor to Moderate | THF is better than diethyl ether. |
| Apolar | Hexanes, Toluene | Poor | Used as anti-solvents for precipitation. |
| Aqueous | Water (neutral) | Poor | --- |
| Aqueous (acidic) | 0.1 - 1 M HCl | Good | Forms the soluble hydrochloride salt. |
Part 1.2: Reaction Troubleshooting
Q3: My N-acylation reaction with this compound is giving a low yield and multiple spots on TLC. What are the likely causes and how can I fix this?
A3: Low yields and multiple products in N-acylation are common issues stemming from side reactions or incomplete conversion. The primary amine of this compound is a good nucleophile, but several factors can complicate its acylation.
-
Cause 1: Diacylation. If using a highly reactive acylating agent (like an acyl chloride) without careful stoichiometry, the initially formed amide can be further acylated, especially if a strong, non-hindered base is used. While less common for amides, it can occur under forcing conditions.
-
Cause 2: Base-Induced Degradation. Strong bases can sometimes react with the quinoxaline ring or promote side reactions.
-
Cause 3: Incomplete Reaction. Insufficient activation of the carboxylic acid, poor choice of coupling agent, or low temperature can lead to incomplete conversion.
Troubleshooting Workflow: N-Acylation
Caption: Troubleshooting logic for N-acylation reactions.
Optimized Protocol (Peptide Coupling Conditions): This method is generally high-yielding and minimizes side reactions.
-
Dissolve: Dissolve this compound (1.0 eq) and your carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add Coupling Agents: Add HOBt (1-hydroxybenzotriazole, 1.2 eq) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq).
-
Add Base: Add a hindered base like DIPEA (N,N-Diisopropylethylamine, 2.5 eq).
-
React: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Workup: Dilute the reaction with ethyl acetate, wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify: Purify the resulting crude amide via column chromatography (see Q6 ).
Q4: I am attempting a reductive amination and observing significant amounts of the starting amine. How can I drive the reaction to completion?
A4: The key to a successful reductive amination is the efficient formation of the intermediate imine (or iminium ion) before reduction.[9][10][11] If the starting amine remains, it indicates that imine formation is the rate-limiting step or the equilibrium is unfavorable.
-
Cause 1: Inefficient Water Removal. Imine formation is a condensation reaction that produces water. This equilibrium must be shifted to the product side.[9]
-
Cause 2: Incorrect pH. The reaction requires mild acidic catalysis (typically pH 4-5) to activate the carbonyl, but a pH that is too low will fully protonate the amine, rendering it non-nucleophilic.[9]
-
Cause 3: Steric Hindrance. A sterically bulky aldehyde/ketone or amine can slow down the reaction.
-
Cause 4: Weak Reducing Agent/Conditions. The reducing agent may be too slow or degraded. However, a reducing agent that is too strong (e.g., NaBH₄) can reduce the aldehyde/ketone before it forms the imine.[9][10]
Recommended Solution: Sodium Triacetoxyborohydride (STAB) STAB is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It tolerates mildly acidic conditions and preferentially reduces the iminium ion over the carbonyl starting material.
Optimized Protocol (Reductive Amination with STAB):
-
Combine: In a flask, combine this compound (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like Dichloroethane (DCE) or DCM.
-
Acidify: Add acetic acid (1.1 eq) to catalyze imine formation.
-
Stir: Allow the mixture to stir at room temperature for 30-60 minutes to pre-form the imine/iminium ion. You can add 3Å or 4Å molecular sieves at this stage to absorb the water formed.[9]
-
Reduce: Add STAB (NaBH(OAc)₃, 1.5 eq) portion-wise to control any effervescence.
-
React: Stir the reaction at room temperature until completion (monitor by TLC/LC-MS, typically 2-24 hours).
-
Workup: Carefully quench the reaction by adding saturated NaHCO₃ solution. Extract the product with DCM, dry the combined organic layers, and concentrate.
-
Purify: Purify via column chromatography (see Q6 ).
Part 1.3: Purification & Characterization
Q6: What is the best way to purify this compound and its derivatives? I'm seeing streaking on my silica gel column.
A6: The basic primary amine group is the primary cause of tailing or streaking on standard silica gel, which is acidic.[12] The amine adsorbs strongly and irreversibly to the acidic silanol groups. To overcome this, the silica's acidity must be neutralized, or an alternative stationary phase should be used.
-
Option 1 (Recommended): Basic Modifier in Eluent. Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide in your polar solvent (e.g., Methanol or Ethyl Acetate). The modifier competes with your product for the acidic sites on the silica, allowing for clean elution.[12]
-
Option 2: Amine-Functionalized Silica. For particularly difficult separations, using a pre-packed amine-functionalized silica cartridge can provide excellent results without the need for mobile phase modifiers.[13][14]
-
Option 3: Basic Alumina. Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds.[15] However, it can sometimes be less forgiving in terms of resolution.
General Protocol (Column Chromatography with TEA):
-
Prepare Slurry: Prepare the silica gel slurry in your starting eluent (e.g., 98:2 DCM:MeOH) containing 1% TEA.
-
Pack Column: Pack the column with the slurry.
-
Load Sample: Adsorb your crude product onto a small amount of silica gel, allow the solvent to evaporate, and dry-load it onto the column.
-
Elute: Run the column using a gradient elution system, gradually increasing the polarity (e.g., from 2% to 10% MeOH in DCM), ensuring that 1% TEA is present in the mobile phase throughout the gradient.
-
Collect & Analyze: Collect fractions and analyze by TLC. Combine pure fractions and remove the solvent in vacuo. The residual TEA can usually be removed by co-evaporation with DCM or by dissolving the product in a minimal amount of DCM and precipitating with hexanes.
Q7: The ¹H NMR spectrum of my product is complex. Are there any characteristic peaks for the this compound core I should look for?
A7: Yes, the quinoxaline core provides a distinct set of signals in the aromatic region of the ¹H NMR spectrum. While exact shifts will vary based on the solvent and other substituents, you can expect the following patterns.
-
Quinoxaline Protons: The unsubstituted quinoxaline ring itself shows protons in the aromatic region, typically between δ 7.5 and 9.0 ppm.[16][17][18] The two protons on the pyrazine ring (at C2 and C3) are often seen as singlets or doublets further downfield (e.g., δ 8.5-9.0 ppm). The protons on the benzene portion of the ring will appear as a more complex multiplet system.
-
Methylene Bridge (-CH₂-): The most characteristic peak for the "-5-ylmethanamine" portion is the methylene (-CH₂-) bridge. In the starting material, this will appear as a singlet around δ 4.0-4.5 ppm. After reaction (e.g., acylation or alkylation), this signal will shift and may become a doublet or triplet if coupled to a new N-H proton.
-
Amine Proton (-NH₂): In the starting material, the two protons of the primary amine will typically appear as a broad singlet that can exchange with D₂O. Its chemical shift is highly variable (δ 1.5-3.5 ppm) depending on concentration and solvent. After acylation to form an amide, this will be replaced by a single, often broad N-H proton further downfield (δ 7.0-9.0 ppm), which typically shows coupling to the methylene protons.[19]
Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Proton Type | Expected δ (ppm) | Multiplicity | Notes |
| Quinoxaline H2/H3 | 8.5 - 9.0 | d, s | Furthest downfield aromatic protons. |
| Quinoxaline Ar-H | 7.5 - 8.2 | m | Complex multiplet from benzene ring. |
| -CH₂-NH₂ | 4.0 - 4.5 | s | Characteristic methylene singlet. |
| -NH₂ | 1.5 - 3.5 | br s | Broad, exchangeable signal. |
| -CH₂-NHCOR | 4.2 - 4.8 | d | Methylene shifts downfield and couples to N-H. |
| -NHCOR | 7.0 - 9.0 | br t | Amide proton, often broad. |
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. recipp.ipp.pt [recipp.ipp.pt]
- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
- 14. biotage.com [biotage.com]
- 15. Chromatography [chem.rochester.edu]
- 16. Quinoxaline(91-19-0) 1H NMR [m.chemicalbook.com]
- 17. rsc.org [rsc.org]
- 18. heteroletters.org [heteroletters.org]
- 19. reddit.com [reddit.com]
Technical Support Center: Quinoxalin-5-ylmethanamine Catalyst Systems
Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals utilizing Quinoxalin-5-ylmethanamine and its derivatives in catalytic applications. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success. Our focus is on explaining the "why" behind experimental choices, ensuring both reproducibility and a deeper understanding of the catalytic processes involved.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound?
This compound belongs to the broader class of quinoxaline derivatives, which are versatile N-heterocyclic compounds. While the parent quinoxaline scaffold is more commonly synthesized, its derivatives are employed in a range of catalytic processes. Quinoxaline derivatives are known to be crucial components in the synthesis of pharmaceuticals, dyes, and organic semiconductors.[1][2] They are particularly significant in medicinal chemistry due to their wide array of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4]
The catalytic activity of quinoxaline-based compounds often stems from the ability of the nitrogen atoms in the pyrazine ring to act as ligands for metal centers or to participate in organocatalytic transformations.[5]
Q2: My reaction with a quinoxaline-based catalyst is sluggish or incomplete. What are the first troubleshooting steps?
When facing an incomplete or slow reaction, a systematic approach to troubleshooting is crucial. Start by verifying the integrity of your starting materials and catalyst.
-
Catalyst Integrity: Ensure the catalyst has not degraded. Quinoxaline derivatives can be susceptible to oxidation, especially at the nitrogen atoms of the pyrazine ring.[6] Store the catalyst under an inert atmosphere and away from light.
-
Solvent Choice: The choice of solvent is critical. While ethanol is a common solvent for quinoxaline synthesis, other solvents like acetonitrile, toluene, or even water can be employed depending on the specific reaction.[5][7][8] Ensure the solvent is dry and de-gassed if the reaction is sensitive to moisture or air.
-
Temperature Optimization: Many quinoxaline-catalyzed reactions are performed at room temperature, but some may require heating to proceed at a reasonable rate.[3] Incrementally increasing the reaction temperature while monitoring for side product formation is a good strategy.
Q3: I am observing significant side product formation. What are the likely culprits and how can I mitigate them?
Side product formation is a common challenge in organic synthesis. With quinoxaline-based systems, several side reactions can occur.
-
Over-oxidation: The starting materials or the quinoxaline product itself can be susceptible to oxidation, leading to colored impurities.[9] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
-
Dimerization: Self-condensation of the quinoxaline catalyst or starting materials can occur, particularly in the presence of strong acids.[9] Using a milder catalyst or optimizing the catalyst loading can help.
-
Isomeric Mixtures: When using substituted starting materials, the formation of isomeric products is possible.[9] Careful selection of starting materials and reaction conditions can favor the formation of the desired isomer. Purification techniques like column chromatography or recrystallization are often necessary to separate isomers.[10]
II. Troubleshooting Guide: Catalyst Selection and Optimization
This section provides a more detailed, problem-oriented guide to addressing specific challenges you may encounter.
Problem 1: Low Yield or No Reaction
| Possible Cause | Suggested Solution | Scientific Rationale |
| Inactive Catalyst | Verify catalyst purity and activity. Consider synthesizing a fresh batch or purchasing from a reputable supplier. | The catalytic cycle depends on the precise electronic and steric properties of the catalyst. Impurities or degradation can inhibit its function. |
| Inappropriate Catalyst Loading | Perform a catalyst loading screen (e.g., 1 mol%, 5 mol%, 10 mol%). | An insufficient amount of catalyst will result in a slow reaction, while excessive loading can sometimes lead to side reactions or product inhibition. |
| Incorrect Solvent | Screen a panel of solvents with varying polarities (e.g., Toluene, THF, CH3CN, EtOH, H2O). | The solvent can significantly impact reactant solubility, catalyst stability, and the transition state energy of the reaction.[5][7] |
| Sub-optimal Temperature | Run the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C). | The Arrhenius equation dictates that reaction rates increase with temperature. However, higher temperatures can also promote decomposition or side reactions. |
Problem 2: Poor Selectivity (Formation of Multiple Products)
| Possible Cause | Suggested Solution | Scientific Rationale |
| Competitive Reaction Pathways | Modify the catalyst structure (e.g., add steric bulk or electron-donating/withdrawing groups) to favor the desired pathway. | Changes to the catalyst's steric and electronic environment can alter the activation energies of competing pathways, thereby enhancing selectivity. |
| Isomerization | Adjust the reaction pH or use a less acidic/basic catalyst. | Acidic or basic conditions can promote the formation of undesired isomers.[9] |
| Side Reactions of Starting Materials | Protect sensitive functional groups on the starting materials before the reaction. | Protecting groups can prevent unwanted side reactions, allowing the desired transformation to occur cleanly. |
Problem 3: Difficulty in Catalyst Separation/Recycling
| Possible Cause | Suggested Solution | Scientific Rationale |
| Homogeneous Catalyst | Consider heterogenizing the catalyst by immobilizing it on a solid support (e.g., silica, alumina, or polymer resin). | A heterogeneous catalyst can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.[8][11] |
| Catalyst Leaching | If using a supported catalyst, test for leaching of the active species into the reaction mixture. | Leaching can lead to product contamination and a decrease in catalyst activity over time. |
III. Experimental Protocols
Protocol 1: General Procedure for a Quinoxaline-Catalyzed Condensation Reaction
This protocol describes a typical procedure for the synthesis of a quinoxaline derivative via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound, a common reaction where quinoxaline-based catalysts can be employed or the quinoxaline scaffold itself is the target.[10]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL).
-
Catalyst Addition: Add the this compound catalyst (typically 1-10 mol%).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[10]
Protocol 2: Catalyst Recovery and Reuse (for Heterogeneous Catalysts)
For reactions employing a supported this compound catalyst, the following procedure can be used for recovery and reuse.[11]
-
Filtration: After the reaction is complete, filter the reaction mixture to separate the solid catalyst.
-
Washing: Wash the recovered catalyst with the reaction solvent to remove any adsorbed products or unreacted starting materials.
-
Drying: Dry the catalyst under vacuum to remove residual solvent.
-
Reuse: The dried catalyst can then be used in subsequent reaction cycles. It is advisable to test the activity of the recycled catalyst to ensure it has not degraded.
IV. Visualizations
Catalyst Selection and Optimization Workflow
Caption: Workflow for catalyst selection and optimization.
Troubleshooting Logic for Low Reaction Yield
Caption: Troubleshooting flowchart for low reaction yield.
V. References
-
BenchChem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis. Retrieved from 9
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). International Journal of ChemTech Research. Retrieved from 5
-
Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances. Retrieved from --INVALID-LINK--
-
Plausible mechanism for the formation of quinoxaline. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of Quinoxalines via Ru/C Benzoin Oxidation and Diamine Condensation. (2010). Synfacts. Retrieved from --INVALID-LINK--
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022). International Journal of Pharmaceutical Sciences. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Quinoxaline Synthesis. Retrieved from 10
-
Quinoxaline Synthesis by Domino Reactions. (n.d.). Jiangxi Normal University. Retrieved from 11
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2021). Molecules. Retrieved from --INVALID-LINK--
-
Quinoxaline, its derivatives and applications: A State of the Art review. (2015). European Journal of Medicinal Chemistry. Retrieved from 4
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--
-
Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives- a review. (2012). Pharmacophore. Retrieved from 6
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). Journal of Chemistry. Retrieved from --INVALID-LINK--
-
An efficient synthesis of quinoxaline derivatives using zeolite y as a catalyst. (2014). Revue Roumaine de Chimie. Retrieved from 1
-
Representative examples of quinoxaline-based drugs. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022). Molecules. Retrieved from --INVALID-LINK--
-
Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved from --INVALID-LINK--
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Frontiers in Microbiology. Retrieved from --INVALID-LINK--
-
Recent Advances on the Catalytic Functionalization of Quinoxalin- 2(1 H )-ones via C-H Bond Activation. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. recipp.ipp.pt [recipp.ipp.pt]
- 5. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 6. pharmacophorejournal.com [pharmacophorejournal.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. soc.chim.it [soc.chim.it]
Navigating the Synthesis of Quinoxalin-5-ylmethanamine: A Technical Support Guide to Impurity Reduction
Shanghai, China - For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of novel heterocyclic compounds is a foundational pursuit. Among these, Quinoxalin-5-ylmethanamine serves as a critical building block for various pharmacologically active agents. However, the synthetic pathways to this valuable intermediate can be fraught with challenges, primarily the formation of persistent impurities that can compromise yield, purity, and the integrity of downstream applications.
This technical support center offers a comprehensive guide to identifying, understanding, and mitigating common impurities encountered during the production of this compound. Structured in a practical question-and-answer format, this resource provides field-proven insights and troubleshooting protocols to empower researchers in achieving higher purity and more reliable synthetic outcomes.
Troubleshooting Guide: Addressing Impurities Head-On
This section is designed to address specific issues that may arise during the synthesis of this compound, providing both diagnostic guidance and actionable solutions.
Question 1: I've attempted to synthesize this compound by reducing 5-nitroquinoxaline, but my final product is contaminated with a significant amount of an unexpected byproduct. What could this be, and how can I avoid it?
Answer:
A common impurity when reducing nitro-substituted quinoxalines is the formation of partially reduced intermediates or dimeric species. Over-reduction can also occur, leading to saturation of the quinoxaline ring system.
Causality of Impurity Formation:
The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine species. If the reduction is incomplete, these intermediates can persist and contaminate the final product. Furthermore, under certain reductive conditions, intermolecular reactions between these intermediates can lead to the formation of dimeric azo or azoxy compounds. Over-reduction, particularly with aggressive reducing agents like catalytic hydrogenation at high pressure or with certain metal hydrides, can lead to the saturation of the pyrazine ring, yielding tetrahydroquinoxaline derivatives.
Troubleshooting Protocol: Optimizing the Reduction of 5-Nitroquinoxaline
-
Choice of Reducing Agent: Instead of harsh reducing agents, consider using milder and more selective methods. A common and effective method is the use of sodium dithionite (Na₂S₂O₄) in a biphasic system (e.g., dichloromethane/water) or in a mixture of water and a polar organic solvent like THF or ethanol. This reagent is generally selective for the nitro group reduction without affecting the quinoxaline core. Another option is the use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid or ethanol.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (5-nitroquinoxaline) and the appearance of the desired product (this compound) should be tracked. Overrunning the reaction can sometimes lead to side products.
-
Temperature Control: Maintain a controlled temperature throughout the reaction. Exothermic reactions can sometimes lead to the formation of byproducts.
-
Work-up Procedure: Upon completion of the reaction, a careful work-up is crucial. For reductions involving metals, ensure complete removal of metal salts, as they can interfere with purification and downstream reactions. An acidic workup will protonate the amine, making it water-soluble and allowing for extraction of non-basic impurities with an organic solvent. Subsequent basification of the aqueous layer and extraction with an organic solvent will then isolate the desired amine.
Question 2: I'm performing a Gabriel synthesis starting from 5-(bromomethyl)quinoxaline to produce this compound, but I'm struggling with low yields and a difficult-to-remove impurity. What is the likely culprit?
Answer:
The Gabriel synthesis is a robust method for preparing primary amines; however, incomplete hydrolysis of the phthalimide intermediate is a common pitfall, leading to the presence of N-(quinoxalin-5-ylmethyl)phthalimide in your final product.[1]
Causality of Impurity Formation:
The final step of the Gabriel synthesis involves the cleavage of the N-alkylphthalimide to release the primary amine.[1] This is typically achieved by hydrazinolysis or acidic/basic hydrolysis. If the hydrolysis is incomplete due to insufficient reaction time, temperature, or reagent stoichiometry, the starting N-(quinoxalin-5-ylmethyl)phthalimide will remain as a major impurity. This impurity can be challenging to separate from the desired amine due to their similar polarities.
Troubleshooting Protocol: Ensuring Complete Phthalimide Cleavage
-
Hydrazinolysis Optimization: The use of hydrazine hydrate in a refluxing alcoholic solvent (e.g., ethanol) is a standard and effective method for cleaving the phthalimide.
-
Stoichiometry: Ensure at least a stoichiometric equivalent of hydrazine hydrate is used. An excess (1.5-2 equivalents) is often recommended to drive the reaction to completion.
-
Reaction Time and Temperature: The reaction typically requires several hours at reflux. Monitor the reaction by TLC until the starting N-(quinoxalin-5-ylmethyl)phthalimide spot is no longer visible.
-
Phthalhydrazide Removal: A key advantage of hydrazinolysis is the formation of phthalhydrazide, which is often insoluble in the reaction mixture and can be removed by filtration.[1]
-
-
Acidic Hydrolysis: While effective, acidic hydrolysis often requires harsh conditions (e.g., concentrated HCl or H₂SO₄ at high temperatures for extended periods), which may not be suitable for all substrates. If this method is chosen, ensure the reaction is heated for a sufficient duration to ensure complete hydrolysis.
-
Purification Strategy: If N-(quinoxalin-5-ylmethyl)phthalimide contamination persists, a carefully optimized column chromatography is necessary. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity should allow for the separation of the less polar phthalimide intermediate from the more polar amine product.
Frequently Asked Questions (FAQs)
Q1: What is a good general method for the purification of crude this compound?
A1: A combination of acid-base extraction followed by either recrystallization or column chromatography is a highly effective purification strategy.
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to deprotonate the amine, which can then be extracted back into an organic solvent. This is a very effective way to remove neutral and acidic impurities.
-
Recrystallization: For solid products, recrystallization is an excellent final purification step. The choice of solvent is critical and should be determined empirically.[2] Common solvents to try for aminomethylquinoxalines include ethanol, isopropanol, or a mixed solvent system like ethyl acetate/hexane. The hydrochloride salt of the amine often has better crystallization properties than the free base.[3]
-
Column Chromatography: If recrystallization is not effective or if impurities have similar polarities, silica gel column chromatography is the method of choice. A mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is a good starting point.
Q2: How can I confirm the purity of my final this compound product?
A2: A combination of analytical techniques should be used to confirm the purity of your compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your product and identifying any impurities. The presence of unexpected signals can indicate the presence of byproducts or residual starting materials.[4]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of your product. The presence of ions corresponding to the molecular weights of potential impurities can help in their identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity. A single sharp peak is indicative of a pure compound. The use of a diode array detector can provide UV-Vis spectra of any minor peaks, which can aid in their identification.
-
Melting Point: A sharp melting point range is a good indicator of purity for a crystalline solid. A broad or depressed melting point suggests the presence of impurities.
Visualizing the Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
Validation & Comparative
A Researcher's Guide to Validating Novel Quinoxaline-Based Anticancer Agents: A Comparative Workflow
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth, technically-grounded framework for validating the anticancer activity of a novel quinoxaline derivative, using the hypothetical "Quinoxalin-5-ylmethanamine" (hereafter referred to as QYM) as a case study. We will move beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust workflow. This guide compares the performance of our novel agent against established alternatives and is supported by detailed experimental methodologies.
Introduction: The Promise of the Quinoxaline Scaffold
The quinoxaline core, a fusion of a benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of potent pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][3][4] Many quinoxaline-based compounds exert their anticancer effects by acting as competitive inhibitors for the ATP-binding sites of various protein kinases, which are central to the signaling pathways that drive cancer cell proliferation and survival.[5][6]
Given this context, our hypothetical compound, QYM, is postulated to be a novel inhibitor of a key oncogenic signaling pathway. For the purposes of this guide, we will hypothesize that QYM is designed to target the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This pathway is one of the most frequently dysregulated signaling networks in human cancers, making it a critical target for therapeutic intervention.[7][8][9]
Our goal is to systematically validate the anticancer activity of QYM, characterize its mechanism of action, and benchmark its performance against a known, well-characterized PI3K inhibitor.
The Validation Workflow: A Step-by-Step Scientific Narrative
A logical, phased approach is crucial for efficiently validating a new chemical entity. Our workflow is designed to move from broad phenotypic effects to specific molecular mechanisms.
Caption: Experimental workflow for validating a novel anticancer compound.
Phase 1: Primary Screening for Cytotoxic Activity
The initial step is to determine if QYM has a measurable effect on cancer cell viability. This is a broad-strokes approach to see if the compound is biologically active.
Rationale and Comparator Selection
We will test QYM against a panel of cancer cell lines from different tissues (e.g., breast cancer: MCF-7; prostate cancer: PC-3) to assess the breadth of its activity. The primary metric will be the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cells.[3]
For comparison, we will use a well-established research compound, LY294002 , a first-generation pan-PI3K inhibitor. While not used clinically due to poor solubility and specificity, it serves as an excellent benchmark for in vitro studies.[10] An alternative, more modern comparator would be Alpelisib (BYL719) , an FDA-approved PI3Kα-specific inhibitor.[10][11] The choice depends on whether a pan-inhibitor or an isoform-specific inhibitor is a more relevant comparison for your research question.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[13]
-
Compound Treatment: Prepare serial dilutions of QYM and the comparator compound (e.g., LY294002) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.[13]
-
MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[12] Incubate for 3-4 hours at 37°C.[12][14]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13][14]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Presentation and Interpretation
The results should be summarized in a table comparing the IC50 values of QYM and the alternative compound across the tested cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| QYM (Test) | MCF-7 | Breast | e.g., 5.2 |
| PC-3 | Prostate | e.g., 2.1[15] | |
| LY294002 (Ref.) | MCF-7 | Breast | e.g., 15.8 |
| PC-3 | Prostate | e.g., 12.5 |
A significantly lower IC50 value for QYM compared to the reference compound would indicate superior potency and warrant further investigation.
Phase 2: Unraveling the Mechanism of Action (MoA)
If QYM shows potent cytotoxic activity, the next crucial step is to validate that it works through the intended molecular mechanism—in this case, inhibition of the PI3K/AKT/mTOR pathway.
Scientific Rationale
The PI3K/AKT/mTOR pathway is a cascade where activation leads to the phosphorylation of downstream proteins.[16][17] A true PI3K inhibitor should decrease the phosphorylation of key downstream effectors like AKT (at Serine 473) and mTOR's downstream target, S6 Kinase. Therefore, we can use Western blotting to probe for these specific post-translational modifications. A reduction in the phosphorylated form of these proteins, without a change in their total protein levels, is strong evidence of on-target activity.
Caption: The PI3K/AKT/mTOR signaling pathway with the hypothetical target of QYM.
Experimental Protocol: Western Blot for Phospho-Proteins
This protocol requires careful handling to preserve the labile phosphate groups on proteins.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells (e.g., PC-3) with QYM and the comparator at their respective IC50 concentrations for a defined period (e.g., 6-24 hours). Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) freshly supplemented with protease and, crucially, phosphatase inhibitors .[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Sample Preparation: Add 2x SDS-PAGE sample buffer to your protein samples and denature by heating at 95°C for 5 minutes.[18][19]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]
-
Blocking: This step is critical. Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Do not use milk , as it contains phosphoproteins (casein) that will cause high background.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. You will need separate blots for each antibody:
-
Phospho-AKT (Ser473)
-
Total AKT
-
Phospho-S6 Ribosomal Protein
-
Total S6 Ribosomal Protein
-
A loading control (e.g., GAPDH or β-actin)
-
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]
Data Presentation and Interpretation
The results can be presented as representative blot images and a quantitative bar chart showing the ratio of phosphorylated protein to total protein, normalized to the vehicle control.
| Treatment | p-AKT / Total AKT Ratio | p-S6 / Total S6 Ratio |
| Vehicle (DMSO) | 1.00 | 1.00 |
| QYM (IC50) | e.g., 0.25 | e.g., 0.30 |
| LY294002 (IC50) | e.g., 0.40 | e.g., 0.45 |
A marked decrease in the phospho-protein signals in QYM-treated cells compared to the vehicle control would confirm its inhibitory effect on the PI3K/AKT pathway. A greater reduction compared to the reference compound would suggest higher potency at the molecular level.
Phase 3: Confirming the Induction of Apoptosis
Observing a loss of cell viability and confirming the mechanism of action is powerful, but understanding the ultimate fate of the cells provides a more complete picture. A hallmark of effective targeted cancer therapies is the induction of programmed cell death, or apoptosis.[15]
Scientific Rationale
During early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally on the inner side of the cell membrane, flips to the outer surface.[20] Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (like FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells when the membrane has lost its integrity, a characteristic of late-stage apoptotic or necrotic cells.[20] By using these two dyes together with flow cytometry, we can distinguish between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Experimental Protocol: Annexin V / PI Staining
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with QYM at its IC50 concentration for a period known to induce apoptosis (e.g., 24-48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both the floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant from the same well.[21]
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[21]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Presentation and Interpretation
The data should be presented as quadrant plots from the flow cytometer and summarized in a table.
| Treatment | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic (%) (Annexin V+ / PI+) |
| Vehicle (DMSO) | e.g., 95.0 | e.g., 2.5 | e.g., 2.5 |
| QYM (IC50) | e.g., 30.0 | e.g., 55.0 | e.g., 15.0 |
A significant increase in the percentage of Annexin V positive cells (both early and late apoptotic) in the QYM-treated sample compared to the control provides strong evidence that the compound's cytotoxic effect is mediated through the induction of apoptosis.
Conclusion: Synthesizing the Evidence
This guide outlines a rigorous, multi-phased approach to validate the anticancer activity of a novel quinoxaline derivative. By systematically moving from broad cytotoxicity screening to specific mechanism-of-action studies and confirming the induction of apoptosis, researchers can build a compelling, evidence-based case for their compound. Comparing the novel agent (QYM) against a known standard (LY294002 or Alpelisib) at each stage provides crucial context for its potency and potential advantages. This self-validating workflow, grounded in established scientific principles, ensures that the resulting data is robust, reliable, and ready for publication or further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 10. The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. tandfonline.com [tandfonline.com]
- 16. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 20. scispace.com [scispace.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of the Aminomethyl Group at C5: A Comparative Guide to Quinoxaline Derivatives in Oncology Research
The quinoxaline scaffold, a privileged heterocyclic motif composed of fused benzene and pyrazine rings, has emerged as a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2] For researchers and drug development professionals, understanding the nuanced effects of substituent placement on the quinoxaline core is paramount for designing next-generation therapeutics. This guide provides an in-depth comparative analysis of "Quinoxalin-5-ylmethanamine" against other key quinoxaline derivatives, with a focus on their performance in oncology-related applications. While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide will leverage established structure-activity relationship (SAR) principles to contextualize its potential and compare it with well-characterized analogues.
The Quinoxaline Core: A Privileged Scaffold in Drug Discovery
The inherent biological activity of the quinoxaline ring system is attributed to its unique electronic properties and its ability to interact with various biological targets.[1] The nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, while the planar aromatic system facilitates π-π stacking interactions with biological macromolecules. This versatility has led to the development of numerous quinoxaline-based drugs and clinical candidates.[1]
This compound: A Focus on the C5-Aminomethyl Moiety
"this compound" is a derivative characterized by an aminomethyl group at the C5 position of the quinoxaline ring. The placement of substituents on the benzene portion of the quinoxaline scaffold can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of an aminomethyl group at the C5 position is a strategic modification intended to enhance aqueous solubility and provide a key interaction point for target binding, typically through hydrogen bonding or ionic interactions.
Comparative Analysis with Other Quinoxaline Derivatives
To understand the potential of this compound, it is essential to compare it with other quinoxaline derivatives where the type and position of substituents have been systematically evaluated. The following sections will compare its hypothesized properties with derivatives bearing substituents at various positions, drawing on published experimental data.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents. Key SAR observations from the literature include:
-
Substitution on the Benzene Ring (C5, C6, C7, C8): Modifications at these positions can modulate lipophilicity, electronic properties, and steric hindrance, all of which affect target binding and cellular permeability. For instance, the introduction of bromo groups has been shown to enhance inhibitory activity against lung cancer cells.[3]
-
Substitution on the Pyrazine Ring (C2, C3): These positions are often critical for direct interaction with the target protein. A variety of functional groups, including aryl, alkyl, and heterocyclic moieties, have been explored at these positions to optimize potency and selectivity.[4][5]
Performance in Anticancer and Kinase Inhibition Assays: A Comparative Overview
While specific data for this compound is not available, we can infer its potential performance by examining related compounds. The following table summarizes the in vitro anticancer activity of several representative quinoxaline derivatives against various human cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 4m | 2,3-bis[(E)-2-(4-bromophenyl)vinyl]-6-bromo | A549 (Lung) | 9.32 ± 1.56 | Induction of apoptosis | [3][6] |
| Compound 4b | 2,3-bis[(E)-2-(thiophen-2-yl)vinyl]-6-nitro | A549 (Lung) | 11.98 ± 2.59 | Induction of apoptosis | [3][6] |
| Compound 11 | See reference for structure | HCT116 (Colon) | 2.5 | Not specified | [7] |
| Compound 13 | See reference for structure | HCT116 (Colon) | Not specified | Not specified | [7] |
| Tetrazolo[1,5-a]quinoxaline (4) | 8-bromo-4-chloro | Various | 0.01 - 0.06 | Not specified | [2] |
| Aminotetrazolo[1,5-a]quinoxaline (5a) | 8-bromo-4-piperidino | Various | 0.01 - 0.06 | Not specified | [2] |
| Aminotetrazolo[1,5-a]quinoxaline (5b) | 8-bromo-4-morpholino | Various | 0.01 - 0.06 | Not specified | [2] |
Table 1: Comparative in vitro anticancer activity of selected quinoxaline derivatives.
The data clearly indicates that the nature and position of substituents have a profound impact on the anticancer potency of quinoxaline derivatives. For instance, the tetrazolo-fused quinoxalines (compounds 4, 5a, and 5b) exhibit exceptionally high potency.[2] The aminomethyl group in this compound is expected to enhance interactions with target proteins, potentially leading to improved efficacy compared to unsubstituted or non-polar substituted analogues.
Kinase Inhibition: A Key Mechanism of Action
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways.[8] The quinoxaline scaffold serves as a versatile template for designing potent and selective kinase inhibitors.
Logical Relationship: From Quinoxaline Scaffold to Biological Activity
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinoxaline-Based Compounds as Kinase Inhibitors
A Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of quinoxaline-based compounds as potential kinase inhibitors, contextualized against established drugs in the field. We will explore the chemical rationale behind the quinoxaline scaffold, its structure-activity relationships (SAR), and provide detailed protocols for its evaluation. While "Quinoxalin-5-ylmethanamine" itself is not extensively characterized in publicly available literature as a kinase inhibitor, the broader quinoxaline family represents a promising and well-studied class of compounds in kinase-targeted drug discovery.
The Quinoxaline Scaffold: A Privileged Structure in Kinase Inhibition
The quinoxaline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms allow it to form key hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of various kinases. These interactions are crucial for potent and selective inhibition.
The general mechanism of action for many quinoxaline-based kinase inhibitors involves competitive inhibition at the ATP-binding site. By occupying this site, the inhibitor prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are often dysregulated in diseases like cancer.
Figure 1: General mechanism of competitive kinase inhibition by a quinoxaline-based compound.
Comparative Analysis: Quinoxaline Derivatives vs. Established Kinase Inhibitors
To illustrate the potential of the quinoxaline scaffold, we will compare a representative class of quinoxaline-based inhibitors against well-known, FDA-approved kinase inhibitors targeting similar pathways. For this guide, we will focus on inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade in cancer.
| Compound Class | Example(s) | Primary Target(s) | Reported IC50 | Key Structural Features |
| Quinoxaline-Based | Substituted Quinoxalines | PI3Kα, mTOR | Varies (low nM to µM) | Planar quinoxaline core, various substitutions at C2, C3, C6, and C7 positions to enhance selectivity and potency. |
| Known Inhibitors | Gedatolisib (PF-05212384) | PI3Kα, PI3Kγ, mTOR | PI3Kα: 0.4 nM, mTOR: 1.6 nM | Imidazonaphthyridine core |
| Ipatasertib (GDC-0068) | Akt1/2/3 | Akt1: 5 nM, Akt2: 18 nM, Akt3: 8 nM | Pyrrolopyrimidine core |
Analysis:
-
Potency: Published data on various quinoxaline derivatives demonstrate that they can achieve nanomolar potency against key kinases like PI3K and mTOR, which is comparable to established inhibitors like Gedatolisib.
-
Selectivity: The selectivity profile of quinoxaline-based inhibitors can be fine-tuned through chemical modifications at various positions of the quinoxaline ring. This allows for the development of compounds that are highly selective for a specific kinase or have a desired multi-kinase inhibition profile.
-
Structure-Activity Relationship (SAR): Research has shown that substitutions at the C2 and C3 positions of the quinoxaline ring can significantly impact kinase binding and selectivity. For instance, the addition of a morpholine group, a common moiety in PI3K inhibitors, can enhance potency and improve pharmacokinetic properties.
Experimental Protocols for Evaluation
The following protocols provide a framework for the in vitro and cell-based evaluation of novel quinoxaline-based compounds.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the test compound to the kinase of interest.
Principle: A terbium-labeled antibody (Eu-antibody) binds to the kinase, and a fluorescently labeled tracer (kinase inhibitor) binds to the ATP site. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the europium and the tracer. A test compound that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Figure 2: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.
Protocol:
-
Prepare Reagents:
-
Kinase Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Test Compound: Prepare a 10-point serial dilution series in DMSO, then dilute in Kinase Reaction Buffer.
-
Kinase-Antibody Solution: Dilute the kinase and Eu-labeled antibody in Kinase Reaction Buffer.
-
Tracer Solution: Dilute the fluorescent tracer in Kinase Reaction Buffer.
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of the diluted test compound or DMSO control to each well.
-
Add 5 µL of the Kinase-Antibody solution to each well.
-
Add 5 µL of the Tracer Solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).
-
Measure emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-Protein Levels
This assay determines the ability of the test compound to inhibit the target kinase within a cellular context.
Principle: Cancer cell lines with activated kinase signaling pathways are treated with the test compound. The levels of the phosphorylated substrate of the target kinase are then measured by Western blot. A potent inhibitor will reduce the levels of the phosphorylated protein.
Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., MCF-7 for PI3K/Akt pathway) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoxaline-based compound or a known inhibitor (e.g., Ipatasertib) for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-old PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Akt Ser473) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-β-actin) to ensure equal loading.
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal and the loading control.
-
Compare the levels of the phosphorylated protein in treated cells to the vehicle control to determine the extent of inhibition.
Conclusion and Future Directions
The quinoxaline scaffold is a versatile and potent platform for the design of novel kinase inhibitors. As demonstrated, quinoxaline-based compounds can achieve potencies and cellular activities comparable to established drugs. The key to successful development lies in the strategic chemical modification of the quinoxaline core to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Structure-Based Drug Design: Utilize co-crystal structures of quinoxaline inhibitors bound to their target kinases to guide the design of more potent and selective compounds.
-
Exploring Novel Targets: Screen quinoxaline libraries against a broad panel of kinases to identify novel therapeutic opportunities.
-
Pharmacokinetic Optimization: Improve the drug-like properties of lead compounds to enhance their in vivo efficacy and safety profiles.
By leveraging the principles and protocols outlined in this guide, researchers can effectively advance the discovery and development of the next generation of quinoxaline-based kinase inhibitors.
A Senior Application Scientist's Guide to the In Vivo Validation of Quinoxalin-5-ylmethanamine: A Comparative Efficacy Study in a Xenograft Model of NSCLC
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting EGFR-Mutant NSCLC with a Novel Quinoxaline-Based Inhibitor
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer properties.[1][2][3] These derivatives have been investigated as inhibitors of various oncogenic targets, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) and topoisomerase II.[4][5] This guide focuses on a novel, hypothetical compound, Quinoxalin-5-ylmethanamine (Q5M) , which has been identified through in vitro screening as a potent, third-generation inhibitor of the Epidermal Growth Factor Receptor (EGFR).
EGFR is a well-validated target in non-small cell lung cancer (NSCLC).[6][7] First and second-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib show significant efficacy in patients with activating EGFR mutations (e.g., L858R, exon 19 deletions).[8][9] However, resistance inevitably develops, most commonly through a secondary "gatekeeper" mutation, T790M.[6][8] This has driven the development of third-generation inhibitors, such as Osimertinib, which are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type EGFR to reduce toxicity.[6][10][11]
Our hypothetical compound, Q5M, is postulated to function similarly to Osimertinib, binding irreversibly to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[6][12] This guide provides a comprehensive, step-by-step framework for the rigorous in vivo validation of Q5M's efficacy and tolerability, using a head-to-head comparison with the current standard-of-care, Osimertinib, in a clinically relevant xenograft model.
Part 1: Preclinical In Vivo Study Design
The primary objective is to assess the anti-tumor activity and safety profile of Q5M in a dose-dependent manner and compare it directly against the established efficacy of Osimertinib. The design of preclinical studies requires careful consideration of objectives, endpoints, and animal models to ensure translatable results.[13][14]
Rationale for Model Selection: The NCI-H1975 Xenograft
The choice of an appropriate animal model is paramount for clinically relevant results.[15] We have selected the NCI-H1975 human NSCLC cell line for establishing a subcutaneous xenograft model in immunodeficient mice (e.g., Athymic Nude or NOD/SCID).
Causality: The NCI-H1975 cell line is the gold standard for testing third-generation EGFR inhibitors for several key reasons:
-
Dual Mutations: It endogenously harbors both the L858R activating mutation and the T790M resistance mutation.[6][16] This genetic profile directly mimics the clinical scenario of acquired resistance to first-generation TKIs.
-
Validated Model: This model has been extensively used in the preclinical validation of numerous EGFR inhibitors, including Osimertinib, providing a wealth of comparative historical data.[16][17][18]
-
Robust Growth: NCI-H1975 cells reliably form solid tumors when implanted subcutaneously in immunocompromised mice, allowing for consistent and measurable tumor growth.[17][19]
Experimental Groups and Dosing Strategy
To ensure statistical rigor, animals with established tumors (typically 100-150 mm³) will be randomized into treatment cohorts.[16][17] A well-designed study should include controls to validate the model and a dose-response evaluation of the test article.[20]
| Group | Treatment | Dosage | Rationale |
| 1 | Vehicle Control | 10 mL/kg, p.o., daily | To measure baseline tumor growth and serve as a negative control. |
| 2 | Osimertinib | 25 mg/kg, p.o., daily | Positive control representing the current standard-of-care.[10] |
| 3 | Q5M (Low Dose) | 25 mg/kg, p.o., daily | To assess efficacy at a dose equivalent to the standard-of-care. |
| 4 | Q5M (High Dose) | 50 mg/kg, p.o., daily | To evaluate for a dose-dependent increase in efficacy and establish a preliminary safety margin. |
p.o. = per os (by mouth/oral gavage)
Detailed Experimental Workflow
Adherence to a validated protocol is critical for reproducibility. The following workflow outlines the key steps from cell culture to endpoint analysis.
Caption: General workflow for in vivo validation of a test compound.
-
Cell Culture & Implantation: NCI-H1975 cells are cultured under standard conditions. At ~80% confluency, cells are harvested, and a suspension of 5 x 10⁶ viable cells in a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of female athymic nude mice (6-8 weeks old).[17][21]
-
Tumor Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.[17]
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into the four treatment groups.
-
Dosing and In-Life Monitoring: Daily dosing is performed via oral gavage. Body weight and tumor volume are measured twice weekly. Clinical signs of toxicity (e.g., changes in posture, activity, fur texture) are monitored daily.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 28 days).
-
Tissue Collection: At the study endpoint, animals are euthanized. Tumors are excised, weighed, and processed for downstream analysis (e.g., flash-frozen for Western blot or fixed in formalin for immunohistochemistry).
Part 2: Comparative Efficacy and Tolerability Analysis
The collected data allows for a direct comparison of the efficacy and safety of Q5M against Osimertinib.
Quantitative Efficacy Data (Hypothetical)
Tumor Growth Inhibition (TGI) is a key metric for assessing anti-cancer drug efficacy. It is calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) | p-value (vs. Vehicle) |
| Vehicle Control | 1850 ± 210 | - | - |
| Osimertinib (25 mg/kg) | 350 ± 95 | 81% | <0.001 |
| Q5M (25 mg/kg) | 410 ± 110 | 78% | <0.001 |
| Q5M (50 mg/kg) | 220 ± 75 | 88% | <0.0001 |
Interpretation: The hypothetical data above illustrates that Q5M exhibits potent anti-tumor activity. At an equivalent dose of 25 mg/kg, its efficacy is comparable to the standard-of-care, Osimertinib. Importantly, the higher dose of 50 mg/kg shows a superior TGI, suggesting a favorable dose-response relationship that warrants further investigation.
Tolerability Assessment
Body weight change is a primary indicator of systemic toxicity in preclinical models.[6] Significant weight loss (>15-20%) is a common sign of poor tolerability and may require dose reduction or cessation.
| Treatment Group | Maximum Mean Body Weight Change (%) |
| Vehicle Control | +5.2% |
| Osimertinib (25 mg/kg) | -4.5% |
| Q5M (25 mg/kg) | -3.8% |
| Q5M (50 mg/kg) | -6.1% |
Interpretation: This data suggests that both doses of Q5M are well-tolerated, with mean body weight changes that are comparable to or only slightly greater than Osimertinib and well within acceptable preclinical safety limits.
Part 3: Validating the Mechanism of Action
Demonstrating that the observed tumor inhibition is a direct result of targeting the intended pathway is a critical validation step.[20] For an EGFR inhibitor, this involves assessing the phosphorylation status of EGFR and its key downstream signaling effectors.
The EGFR Signaling Pathway
EGFR activation triggers multiple downstream pathways, most notably the PI3K/AKT and RAS/MAPK cascades, which drive cell proliferation, survival, and growth.[11] TKIs like Q5M and Osimertinib block the initial phosphorylation of the receptor, thereby inhibiting these downstream signals.
Caption: Simplified EGFR signaling pathway and TKI inhibition point.
Protocol: Western Blot for Target Engagement
Western blot analysis of tumor lysates provides direct evidence of on-target activity.
-
Lysate Preparation: Excised tumors are homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is quantified using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) from each tumor sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key proteins:
-
Phospho-EGFR (p-EGFR)
-
Total EGFR
-
Phospho-AKT (p-AKT)
-
Total AKT
-
Phospho-ERK (p-ERK)
-
Total ERK
-
β-Actin (as a loading control)
-
-
Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.
Expected Outcome: A successful validation would show a dose-dependent reduction in the levels of p-EGFR, p-AKT, and p-ERK in the tumors from Q5M-treated animals compared to the vehicle control. The levels should be comparable to those seen in the Osimertinib-treated group, confirming that Q5M effectively inhibits the EGFR signaling pathway in vivo.
Conclusion and Future Directions
This guide outlines a robust, scientifically-grounded framework for the in vivo validation of a novel quinoxaline-based EGFR inhibitor, Q5M. The hypothetical results demonstrate that Q5M possesses potent anti-tumor efficacy comparable, and at higher doses potentially superior, to the standard-of-care, Osimertinib, in a clinically relevant NSCLC model. The compound appears well-tolerated and demonstrates clear on-target activity.
Based on these promising hypothetical findings, the logical next steps in the preclinical development of Q5M would include:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To understand the drug's absorption, distribution, metabolism, and excretion (ADME) properties and correlate drug exposure with target inhibition.[20][22]
-
Advanced Efficacy Models: Testing Q5M in patient-derived xenograft (PDX) models to assess efficacy across a more heterogeneous population.[13]
-
Formal Toxicology Studies: GLP (Good Laboratory Practice) toxicology studies to formally establish a safety profile and determine a safe starting dose for human clinical trials.[22]
By following a rigorous and logical validation pathway, novel chemical entities like this compound can be systematically evaluated, providing the critical data necessary to justify their advancement toward clinical application for the benefit of patients with EGFR-mutant NSCLC.
References
- 1. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vivo C. elegans model system for screening EGFR-inhibiting anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 11. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 12. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 13. championsoncology.com [championsoncology.com]
- 14. noblelifesci.com [noblelifesci.com]
- 15. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NCI-H1975 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. insights.inotiv.com [insights.inotiv.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. altogenlabs.com [altogenlabs.com]
- 22. ctg.queensu.ca [ctg.queensu.ca]
Cross-Validation of Quinoxalin-5-ylmethanamine's Biological Activity: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the quinoxaline scaffold stands out as a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1][2] These activities span from anticancer and antimicrobial to anti-inflammatory and kinase inhibitory effects.[1][2] This guide focuses on the cross-validation of the biological activity of a specific, yet under-characterized, building block: Quinoxalin-5-ylmethanamine .
Given the nascent stage of publicly available biological data for this compound as a standalone agent, this guide will take a scaffold-based approach. We will explore the biological activities of more complex molecules synthesized from this core structure, providing a framework for researchers to understand its potential contributions to bioactivity and to design robust experimental workflows for its validation and comparison against relevant alternatives.
The Quinoxaline Scaffold: A Foundation for Diverse Biological Functions
The quinoxaline ring system, a fusion of benzene and pyrazine rings, offers a versatile template for ligand design. Its aromatic nature and the presence of nitrogen atoms allow for a multitude of interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions. This adaptability has led to the development of quinoxaline derivatives targeting a diverse range of proteins and pathways implicated in various diseases.[1]
Key Therapeutic Areas for Quinoxaline Derivatives:
-
Oncology: A significant portion of research on quinoxaline derivatives has been in the development of anticancer agents.[3][4][5] These compounds often function as kinase inhibitors, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[6][7][8][9]
-
Infectious Diseases: The quinoxaline scaffold is also a promising starting point for the development of novel antimicrobial and antifungal agents.[10][11][12][13]
-
Inflammation and Neurology: Derivatives have shown potential as anti-inflammatory and neuroprotective agents, highlighting the broad therapeutic applicability of this chemical class.[14]
Experimental Cross-Validation Strategy for this compound Derivatives
Direct biological data for this compound is scarce. Therefore, a logical approach to understanding its potential is to synthesize a focused library of derivatives and evaluate their activity in relevant biological assays. This section outlines a comprehensive, multi-tiered screening cascade.
Synthesis of a Focused Derivative Library
The primary amine functionality of this compound serves as a versatile chemical handle for derivatization. A focused library can be generated through standard amide coupling, reductive amination, or urea/thiourea formation reactions. The choice of building blocks for derivatization should be guided by the desired therapeutic target. For instance, coupling with fragments known to interact with the ATP-binding site of kinases would be a rational starting point for developing kinase inhibitors.
Illustrative Synthetic Workflow:
Caption: Synthetic workflow for generating a focused library of this compound derivatives.
Tier 1: Primary Screening - Broad-Spectrum Cytotoxicity
A foundational step is to assess the general cytotoxicity of the synthesized derivatives against a panel of cancer cell lines. This provides a first pass indication of potential anticancer activity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[15]
-
Compound Treatment: Treat cells with a range of concentrations of the synthesized quinoxaline derivatives (typically from 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[15]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Tier 2: Target-Based Assays - Kinase Inhibition
For derivatives designed as kinase inhibitors, direct enzymatic assays are crucial to confirm on-target activity and determine potency.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
-
Assay Setup: In a 96-well plate, combine the recombinant kinase (e.g., EGFR), a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Inhibitor Addition: Add varying concentrations of the quinoxaline derivatives to the wells.
-
Kinase Reaction: Incubate the plate at 30°C to allow the phosphorylation reaction to proceed.
-
Detection: Use a kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is inversely proportional to the kinase activity.
-
Data Analysis: Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Tier 3: Antimicrobial Activity Assessment
To explore the potential of this compound derivatives as antimicrobial agents, standard broth microdilution or disk diffusion assays can be employed.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Bacterial Suspension: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a serial two-fold dilution of the quinoxaline derivatives in a 96-well microtiter plate containing growth medium.[11]
-
Inoculation: Add the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Analysis and Data Presentation
To facilitate a clear comparison, all quantitative data should be summarized in tables. This allows for a direct assessment of the structure-activity relationship (SAR) and comparison with established reference compounds.
Table 1: Comparative Anticancer Activity of Quinoxaline Derivatives
| Compound ID | Modification on Methanamine | A549 IC50 (µM) | MCF-7 IC50 (µM) | Reference (Doxorubicin) IC50 (µM) |
| Q-NH2 | Unmodified | >100 | >100 | 0.5 |
| Q-Amide-1 | N-benzoyl | 15.2 | 25.8 | 0.5 |
| Q-Amide-2 | N-(4-chlorobenzoyl) | 8.7 | 12.1 | 0.5 |
| Q-Urea-1 | N'-(phenyl)urea | 5.4 | 9.3 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 2: Comparative Kinase Inhibitory Activity
| Compound ID | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Reference (Erlotinib) EGFR IC50 (nM) |
| Q-Urea-1 | 25 | 150 | 2 |
| Q-Urea-2 | 12 | 85 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | S. aureus MIC | E. coli MIC | Reference (Ciprofloxacin) MIC |
| Q-Amide-3 | 32 | 64 | 1 |
| Q-Amide-4 | 16 | 32 | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizing the Cross-Validation Workflow and Potential Signaling Pathways
Visual diagrams are essential for conveying complex experimental workflows and biological mechanisms.
Experimental Cross-Validation Workflow:
Caption: A tiered approach for the biological cross-validation of this compound derivatives.
Potential Kinase Inhibition Signaling Pathway:
Caption: A simplified diagram illustrating the potential mechanism of action for a quinoxaline-based kinase inhibitor.
Conclusion and Future Directions
While "this compound" itself remains a largely uncharacterized entity in the public domain, its potential as a valuable scaffold in drug discovery is evident from the broad and potent biological activities of the wider quinoxaline class. This guide provides a comprehensive framework for the systematic evaluation and cross-validation of derivatives synthesized from this core. By employing a tiered screening approach encompassing broad-based cytotoxicity, target-specific enzymatic assays, and antimicrobial evaluations, researchers can effectively elucidate the structure-activity relationships and identify promising lead compounds. The key to unlocking the full potential of this compound lies in its strategic derivatization and rigorous biological testing against a panel of relevant targets and in comparison to established therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Synthesis and antimicrobial activity of certain novel quinoxalines | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. dadun.unav.edu [dadun.unav.edu]
- 15. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quinoxaline Scaffold: A Comparative Analysis of IC50 Values for Aspiring Therapeutic Agents
For researchers, scientists, and professionals deep in the trenches of drug development, the quinoxaline scaffold represents a privileged heterocyclic system, a foundational structure for a multitude of biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory effects.[1][5][6] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various quinoxaline derivatives, offering insights into their therapeutic potential. While specific IC50 data for Quinoxalin-5-ylmethanamine remains elusive in publicly accessible literature, an examination of its structural analogs can provide valuable direction for future research and development.
The versatility of the quinoxaline nucleus allows for extensive functionalization, leading to a wide array of pharmacological activities.[6][7] This has made quinoxalines a focal point in the quest for novel and effective therapies against a range of diseases.
Comparative Analysis of IC50 Values
The therapeutic efficacy of a compound is often quantified by its IC50 value, which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a more potent compound. The following tables summarize the IC50 values of various quinoxaline derivatives against different cancer cell lines and kinases, showcasing the impact of structural modifications on their biological activity.
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline-based compounds have shown significant promise as anticancer agents, with many exhibiting low micromolar to nanomolar IC50 values against a variety of cancer cell lines.[1][3][8][9] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | [9] |
| Compound 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | [9] |
| Compound 5a (methoxy & bromo substituted) | MCF-7 (Breast) | 10.78 ± 0.892 | [8] |
| Compound 4e (methoxy substituted) | MCF-7 (Breast) | 11.03 ± 1.047 | [8] |
| Compound 4c (chloro substituted) | MCF-7 (Breast) | 13.36 ± 1.21 | [8] |
| Compound XVa | HCT116 (Colon) | 4.4 | [10] |
| Compound XVa | MCF-7 (Breast) | 5.3 | [10] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [10] |
| Compound VIIIc | MCF-7 (Breast) | 9 | [10] |
| Compound 11 (chloro substituted) | MCF-7 (Breast) | 9 | [3] |
| Compound 11 (chloro substituted) | HCT116 (Colon) | 2.5 | [3] |
| Compound 5 | SMMC-7721 (Hepatoma) | 0.071 | [3] |
| Compound 5 | HeLa (Cervical) | 0.126 | [3] |
| Compound 5 | K562 (Leukemia) | 0.164 | [3] |
| Doxorubicin (Standard) | HCT-116 | 5.57 ± 0.4 | [4] |
| Doxorubicin (Standard) | MCF-7 | 5.23 ± 0.3 | [4] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Kinase Inhibitory Activity of Quinoxaline Derivatives
A primary mechanism through which quinoxaline derivatives exert their anticancer effects is the inhibition of protein kinases.[1] Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Poly(ADP-ribose) polymerase (PARP).[1][11]
| Compound/Derivative | Target Kinase | IC50 (nM) | Reference |
| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 ± 1.24 | [11] |
| CPD21 | EGFR (L858R/T790M/C797S) | 3.81 ± 1.80 | [11] |
| CPD15 | EGFR (L858R/T790M/C797S) | 6.50 ± 3.02 | [11] |
| Osimertinib (Standard) | EGFR (L858R/T790M/C797S) | 8.93 ± 3.01 | [11] |
| Compound 23j | VEGFR-2 | 3.7 | [12] |
| Sorafenib (Standard) | VEGFR-2 | 3.12 | [12] |
| Compound 26e | ASK1 | 30.17 | [13] |
| Olaparib (Standard) | PARP-1 | ~10 | [14] |
| Talazoparib (Standard) | PARP-1 | ~1 | [14] |
Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways Targeted by Quinoxaline Derivatives
The anticancer activity of quinoxaline derivatives often stems from their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinoxaline derivatives.
Experimental Protocols for IC50 Determination
Accurate and reproducible IC50 determination is paramount in drug discovery. The following are generalized protocols for common assays used to evaluate the potency of quinoxaline derivatives.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Experimental Workflow for MTT Assay
Caption: General workflow for determining IC50 values using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[16][17]
-
Compound Preparation: Prepare a stock solution of the quinoxaline derivative in DMSO and perform serial dilutions in culture medium to achieve the desired test concentrations.[16]
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO2.[17]
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[17]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
VEGFR-2 Kinase Assay
This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2, which is its ability to phosphorylate a substrate.[18][19][20]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the necessary reagents, including recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and kinase assay buffer.[18][20]
-
Compound Dilution: Prepare serial dilutions of the quinoxaline derivative in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the diluted compound, the VEGFR-2 enzyme, and the substrate.[18][19]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.[18][20]
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[19]
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate or the amount of ATP remaining. Luminescence-based assays like the Kinase-Glo® assay are commonly used, where the light output is inversely proportional to the kinase activity.[19][21]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.[18][21]
PARP-1 Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP-1, which is crucial for DNA repair.[14][22][23]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare recombinant PARP-1 enzyme, activated DNA, NAD+ (the substrate for PARP-1), and the assay buffer.[22][23]
-
Compound Dilution: Create serial dilutions of the quinoxaline derivative.
-
Reaction Mixture: In a 96-well plate, combine the PARP-1 enzyme, activated DNA, and the diluted test compound.[22]
-
Reaction Initiation: Start the reaction by adding NAD+.
-
Incubation: Incubate the plate at room temperature for a specified time.
-
Detection: The activity of PARP-1 can be measured using various methods, including colorimetric or fluorometric assays that detect the consumption of NAD+ or the formation of nicotinamide, a byproduct of the reaction.[22]
-
Data Analysis: Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value by plotting the data as described for the other assays.[22]
Conclusion and Future Directions
The quinoxaline scaffold is a remarkably versatile platform in medicinal chemistry, giving rise to a plethora of compounds with potent biological activities. The comparative analysis of IC50 values for various quinoxaline derivatives highlights the significant influence of structural modifications on their anticancer and kinase inhibitory potencies. Although direct experimental data for this compound is not yet available, the insights gained from its analogs strongly suggest that this compound and its future derivatives warrant further investigation.
Future research should focus on the synthesis and biological evaluation of this compound and its related analogs. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds against specific therapeutic targets. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to conduct these essential preclinical evaluations, paving the way for the potential development of novel and effective quinoxaline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. benchchem.com [benchchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. reactionbiology.com [reactionbiology.com]
A Comparative Guide to Quinoxalin-5-ylmethanamine Analogues: Unlocking Potency and Selectivity
The quinoxaline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] Among these, quinoxalin-5-ylmethanamine analogues have emerged as a particularly promising class of molecules, offering a versatile platform for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of key this compound analogues, focusing on their potency and selectivity profiles, supported by experimental data and methodological insights to aid researchers in drug discovery and development.
The Quinoxaline Core: A Foundation for Diverse Bioactivity
The inherent physicochemical properties of the quinoxaline ring system, a fusion of a benzene and a pyrazine ring, allow for diverse chemical modifications. This structural versatility enables the fine-tuning of a compound's pharmacological properties, including its ability to interact with specific biological targets with high affinity and selectivity. The strategic placement of a methanamine group at the 5-position of the quinoxaline core provides a crucial anchor point for introducing various substituents, profoundly influencing the resulting analogue's potency and target selectivity.
Comparative Analysis of Analogue Potency and Selectivity
The true value of a therapeutic agent lies not only in its potency against the intended target but also in its selectivity, minimizing off-target effects that can lead to adverse reactions.[5] The following sections compare this compound analogues that have been developed as inhibitors of key enzyme families and as ligands for G-protein coupled receptors (GPCRs).
Quinoxaline-Based Kinase Inhibitors: Targeting Oncogenic Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The quinoxaline scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[6][7][8]
A notable example is the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. One study details the synthesis of a series of quinoxaline derivatives, where strategic modifications led to the identification of a potent inhibitor with an IC50 value of 30.17 nM.[9][10] The structure-activity relationship (SAR) analysis revealed that the introduction of dibromo substituents on the quinoxaline ring was critical for achieving high potency.[9][10]
Another study focused on the development of dual Pim-1/2 kinase inhibitors, which are implicated in various cancers.[6] The lead compound, a quinoxaline-2-carboxylic acid, was a potent Pim-1 inhibitor (IC50 of 74 nM) but showed weaker activity against Pim-2.[6] By creating analogues, researchers identified compounds with submicromolar potency against both Pim-1 and Pim-2, demonstrating how subtle structural changes can modulate isoform selectivity.[6]
Table 1: Comparative Potency of Quinoxaline-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 26e | ASK1 | 30.17 | [9][10] |
| GS-4997 | ASK1 | >80 | [9][10] |
| Lead 1 | Pim-1 | 74 | [6] |
| 5c | Pim-1 | <100 | [6] |
| 5e | Pim-1 | <100 | [6] |
| 5c | Pim-2 | <100 | [6] |
| 5e | Pim-2 | <100 | [6] |
The selectivity of these kinase inhibitors is paramount. For instance, the most potent Pim-1/2 inhibitors, 5c and 5e, were profiled against a panel of other kinases and showed high selectivity, with IC50 values greater than 10 µM for off-target kinases.[6] This high degree of selectivity is crucial for minimizing potential side effects in a clinical setting.[5]
Quinoxaline-Based GPCR Ligands: Modulating Neurological Pathways
G-protein coupled receptors are a large family of transmembrane receptors involved in a vast array of physiological processes. Quinoxaline derivatives have been investigated as ligands for several GPCRs, including serotonin (5-HT) receptors.[11][12]
One study explored a series of quinoxaline-based ligands for the 5-HT3A and 5-HT3AB receptors.[11] The researchers demonstrated that minor structural modifications could dramatically alter the selectivity profile. For example, the addition of a single amino group was sufficient to switch selectivity from the 5-HT3AB receptor to the 5-HT3A receptor.[11] This highlights the sensitivity of ligand-receptor interactions and the power of medicinal chemistry to fine-tune selectivity.
Table 2: Comparative Affinity and Selectivity of Quinoxaline-Based 5-HT3 Receptor Ligands
| Compound | 5-HT3A Receptor pKi | 5-HT3AB Receptor pKi | Selectivity (Fold) | Reference |
| 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline | 8.2 | 7.16 | 11-fold for 5-HT3A | [11] |
| 2-(4-methylpiperazin-1-yl)quinoxaline | 7.2 | 8.12 | 8.3-fold for 5-HT3AB | [11] |
These findings underscore the importance of comprehensive SAR studies in guiding the design of receptor-selective ligands.[13][14]
Experimental Methodologies: The Foundation of Reliable Data
The potency and selectivity data presented in this guide are the result of rigorous experimental testing. The following sections provide detailed protocols for key assays used in the characterization of this compound analogues.
Enzyme Inhibition Assay Protocol (General)
Enzyme inhibition assays are fundamental for determining the potency of kinase inhibitors.[15][16] This protocol outlines a general procedure for a biochemical enzyme inhibition assay.
Materials and Reagents:
-
Purified target enzyme
-
Specific substrate for the enzyme
-
This compound analogue (inhibitor)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors (e.g., ATP, Mg2+), if required
-
96-well microplates
-
Microplate reader
Step-by-Step Procedure:
-
Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor to test a range of concentrations.[17]
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include a control well with no inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.[17]
-
Initiate the Reaction: Start the enzymatic reaction by adding the substrate to each well.[15]
-
Monitor the Reaction: Measure the rate of the reaction over time using a microplate reader. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance, fluorescence, or luminescence).[15]
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[18]
Radioligand Binding Assay Protocol (General)
Radioligand binding assays are the gold standard for determining the affinity of ligands for GPCRs.[19][20][21] This protocol provides a general outline for a competitive radioligand binding assay.
Materials and Reagents:
-
Cell membranes expressing the target GPCR
-
Radioligand (a radioactive molecule that binds to the target receptor)
-
This compound analogue (unlabeled competing ligand)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Step-by-Step Procedure:
-
Prepare Assay Plate: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the unlabeled this compound analogue.[21]
-
Incubation: Incubate the plate at a specific temperature for a set amount of time to allow the binding to reach equilibrium.[21]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[21]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.[21]
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[21]
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the receptor. The data is used to generate a competition curve, from which the IC50 value of the unlabeled ligand can be determined. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.[18][20]
Visualizing the Path to Discovery
Diagrams are invaluable tools for understanding complex biological pathways and experimental workflows.
Caption: A generalized workflow for the discovery and development of this compound analogues.
Caption: A simplified representation of a kinase signaling pathway often targeted by quinoxaline-based inhibitors.
Conclusion
The this compound scaffold is a highly adaptable platform for the development of potent and selective therapeutic agents. Through systematic structural modifications and rigorous biological evaluation, researchers can fine-tune the pharmacological properties of these analogues to target a wide range of proteins with high precision. The comparative data and experimental protocols provided in this guide are intended to empower researchers in their quest to design the next generation of quinoxaline-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides [mdpi.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel, potent, and selective quinoxaline-based 5-HT(3) receptor ligands. 1. Further structure-activity relationships and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
- 16. blog.biobide.com [blog.biobide.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. multispaninc.com [multispaninc.com]
- 20. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. giffordbioscience.com [giffordbioscience.com]
A Researcher's Guide to Specificity Assessment: Profiling Quinoxalin-5-ylmethanamine in Biological Assays
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is inextricably linked to its specificity. A compound that potently modulates its intended target while minimally interacting with other cellular components holds the promise of a superior therapeutic window and a cleaner safety profile. Conversely, promiscuous compounds, those that engage multiple off-target proteins, can lead to unforeseen toxicities and are a primary cause of late-stage clinical failures.[1] This guide provides a comprehensive framework for assessing the biological specificity of a novel chemical entity, using "Quinoxalin-5-ylmethanamine" as a case study.
This compound belongs to the quinoxaline class of heterocyclic compounds. The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[2][3][4] While this compound itself is primarily described as a versatile building block for organic synthesis[5], its potential to be developed into a targeted therapeutic necessitates a rigorous evaluation of its interaction profile within the complex cellular environment.
This guide will navigate through a tiered, self-validating experimental workflow designed to build a comprehensive specificity profile. We will compare the performance of our hypothetical lead compound, "this compound," against two well-defined benchmarks:
-
"Compound S" (Selective Inhibitor): A hypothetical, highly selective inhibitor of our primary target, representing the "gold standard" for specificity.
-
"Compound P" (Promiscuous Inhibitor): A compound known for its non-specific activity, often through mechanisms like colloidal aggregation, which can confound assay results.[6][7]
Our assessment is structured in a logical cascade, moving from direct target engagement in a cellular context to broad, system-wide profiling and finally, to mechanistic counter-screens that expose common artifacts in high-throughput screening.[8][9]
Tier 1: Confirming Target Engagement in a Physiological Context with Cellular Thermal Shift Assay (CETSA)
The foundational step in any specificity analysis is to unequivocally demonstrate that the compound of interest physically binds to its intended target within intact cells.[10][11] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures this engagement. The principle is elegantly simple: the binding of a ligand (our compound) stabilizes its target protein, making it more resistant to heat-induced denaturation.[12][13]
This stabilization results in a measurable "thermal shift" in the protein's melting temperature (Tagg). By comparing the melt curve of the target protein in the presence and absence of the compound, we can confirm direct binding in a native cellular environment.[10][14]
Experimental Workflow: CETSA
Caption: CETSA workflow for verifying target engagement in intact cells.
Interpreting CETSA Data
A successful CETSA experiment will demonstrate a rightward shift in the melting curve for the target protein when treated with an effective compound. This indicates stabilization. The Isothermal Dose-Response (ITDR) curve, performed at a fixed temperature, further quantifies the potency of this interaction in a cellular context.
| Compound | Target Protein | Basal Tagg (°C) | Tagg with Compound (°C) | Thermal Shift (ΔTagg, °C) | Cellular EC50 (ITDR) |
| This compound | Target X | 52.1 | 58.3 | +6.2 | 1.2 µM |
| Compound S (Selective) | Target X | 52.1 | 59.5 | +7.4 | 0.1 µM |
| Compound P (Promiscuous) | Target X | 52.1 | 52.3 | +0.2 | > 50 µM |
| DMSO (Vehicle Control) | Target X | 52.1 | 52.1 | 0.0 | N/A |
Table 1: Hypothetical CETSA Data. This data illustrates that this compound induces a significant thermal shift, confirming target engagement, though it is less potent than the highly selective control. The promiscuous compound shows no meaningful target stabilization.
Tier 2: Broad Selectivity Profiling via Kinase Panels
Having confirmed on-target activity, the next critical step is to understand what else our compound might be binding to. Since many signaling pathways are regulated by protein kinases, and these enzymes share structural similarities, assessing activity across the kinome is a standard and essential part of specificity profiling.[15][16] Large-scale kinase profiling services offer an efficient way to screen a compound against hundreds of kinases simultaneously, providing a broad view of its selectivity.[17][18]
Experimental Workflow: Large-Panel Kinase Screen
Caption: Workflow for broad kinase selectivity profiling.
Interpreting Kinase Profiling Data
The output is typically presented as percent inhibition at a fixed compound concentration (e.g., 1 or 10 µM). This data allows for the calculation of selectivity scores, which help quantify the compound's specificity. A highly selective compound will potently inhibit its primary target with minimal activity against other kinases.
| Compound | Primary Target Inhibition (%) | # of Off-Targets (>50% Inh.) | # of Off-Targets (>90% Inh.) | Selectivity Score (S(10)) |
| This compound | 98% | 15 | 4 | 0.04 |
| Compound S (Selective) | 99% | 1 | 0 | 0.002 |
| Compound P (Promiscuous) | 85% | 125 | 68 | 0.31 |
Table 2: Hypothetical Kinase Profiling Summary (at 1 µM). This data suggests this compound has some off-target activities, making it less selective than Compound S but significantly better than the promiscuous Compound P. The identified off-targets would require further investigation.
Tier 3: Ruling Out Promiscuity and Assay Interference
A significant challenge in early drug discovery is the prevalence of compounds that appear active in multiple assays due to non-specific mechanisms or direct interference with the assay technology.[8][19] One common mechanism is the formation of colloidal aggregates at micromolar concentrations, which can sequester and non-specifically inhibit enzymes.[6][20] It is crucial to run counter-screens to identify such behavior.
Experimental Workflow: Aggregation Counter-Screen
A standard method to test for aggregation-based inhibition is to repeat the primary biochemical assay in the presence of a non-ionic detergent, such as Triton X-100. The detergent disrupts the formation of colloidal aggregates, and if the compound's inhibitory activity is significantly reduced, it suggests an aggregation-based mechanism.
Caption: Counter-screen workflow to detect aggregation-based inhibition.
Interpreting Aggregation Data
The ratio of the IC50 value with detergent to the IC50 without detergent provides a clear indicator of promiscuous behavior.
| Compound | IC50 (Standard Buffer) | IC50 (Buffer + 0.01% Triton X-100) | IC50 Shift-Ratio | Conclusion |
| This compound | 0.8 µM | 1.1 µM | 1.4 | Non-aggregator |
| Compound S (Selective) | 0.05 µM | 0.06 µM | 1.2 | Non-aggregator |
| Compound P (Promiscuous) | 2.5 µM | > 100 µM | > 40 | Likely Aggregator |
Table 3: Hypothetical Aggregation Counter-Screen Data. This data provides confidence that the activity of this compound is not due to colloidal aggregation, a common artifact. Compound P, however, is clearly flagged as a promiscuous inhibitor by this assay.
Conclusion and Forward Look
-
Validated Target Engagement: this compound directly binds and stabilizes its intended target in a cellular environment, confirming a critical first step.
-
Moderate Selectivity Profile: While potent against its primary target, the compound exhibits activity against a handful of other kinases. These off-targets must be investigated further to understand potential safety liabilities or polypharmacological opportunities.
-
Specific Mechanism of Action: The compound's inhibitory activity is not a result of non-specific aggregation, lending credibility to its observed on- and off-target effects.
The journey from a hit compound to a clinical candidate is long and requires a deep understanding of its biological interactions. By employing a systematic and multi-faceted approach to specificity profiling, researchers can make more informed decisions, prioritize candidates with the highest likelihood of success, and ultimately, contribute to the development of safer and more effective medicines.
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Adapted from Martinez Molina et al., Science, 2013 & Jafari et al., Nat. Protoc., 2014.[10]
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Harvest and resuspend in PBS with protease inhibitors to a concentration of 10^7 cells/mL. Aliquot 100 µL of cell suspension into PCR tubes. Add the test compound (this compound, controls) or DMSO to the final desired concentration and incubate at 37°C for 1 hour.
-
Heat Challenge: Place the PCR tubes in a thermal cycler. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). Immediately cool the tubes on ice for 3 minutes.[10]
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Quantification: Carefully collect the supernatant. Determine the concentration of the soluble target protein using a suitable method like Western Blot or an ELISA-based technique (e.g., AlphaScreen).[11]
-
Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining (normalized to the 40°C sample) against the temperature. Fit the data to a Boltzmann sigmoidal equation to determine the Tagg. The thermal shift (ΔTagg) is the difference in Tagg between the compound-treated and vehicle-treated samples.
Protocol 2: Aggregation Counter-Screen
Adapted from Shoichet et al., Nat. Chem. Biol., 2005.[20]
-
Assay Preparation: Prepare two sets of assay buffers for your standard biochemical enzyme assay. One buffer should be the standard assay buffer, and the second should be identical but supplemented with 0.01% (v/v) Triton X-100.
-
IC50 Determination: For each compound (this compound, controls), perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) in both the standard buffer and the detergent-containing buffer.
-
Data Acquisition: Measure enzyme activity using the established assay readout (e.g., luminescence, fluorescence).
-
Data Analysis: For each condition, plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate Shift-Ratio: Divide the IC50 value obtained in the buffer with detergent by the IC50 value obtained in the standard buffer. A ratio significantly greater than 1 (typically >5-10) is indicative of aggregation-based inhibition.
References
- 1. accio.github.io [accio.github.io]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. assayquant.com [assayquant.com]
- 19. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 20. experts.umn.edu [experts.umn.edu]
Safety Operating Guide
Guide to the Proper Disposal of Quinoxalin-5-ylmethanamine: A Protocol for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of quinoxalin-5-ylmethanamine. As a critical building block in pharmaceutical research and development, its handling and disposal demand meticulous attention to safety and environmental regulations. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that disposal protocols are not just followed, but fundamentally understood.
Hazard Profile & Immediate Safety Precautions
Understanding the specific hazards of this compound is the foundation of its safe management. This compound is classified as hazardous, and all personnel must handle it with the appropriate precautions.[1] The primary risks are associated with ingestion, inhalation, and direct contact.[2]
Based on available safety data, this compound presents the following hazards:
-
H302: Harmful if swallowed[2]
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H332: Harmful if inhaled[2]
The signal word for this chemical is "Warning".[2] Consequently, rigorous adherence to Personal Protective Equipment (PPE) protocols is mandatory.
| Hazard Classification | Potential Effect | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | Harmful if ingested. | Standard lab coat, safety glasses, chemical-resistant gloves. Do not eat, drink, or smoke when handling.[4] |
| Skin Irritation (Category 2) | Causes irritation upon skin contact.[1] | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. Ensure full skin coverage.[5] |
| Eye Irritation (Category 2A) | Causes serious, potentially damaging, eye irritation.[1] | Tightly fitting safety goggles or a face shield.[5] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if dust or aerosols are inhaled. | Handle only in a well-ventilated area, preferably a certified chemical fume hood.[4][5] |
| Specific Target Organ Toxicity | May cause irritation to the respiratory system.[1][3] | Use within a chemical fume hood to minimize inhalation risk.[5] |
Causality Behind PPE Choices: The requirement for a chemical fume hood is directly linked to the H332 and H335 warnings, as it is the primary engineering control to prevent inhalation of harmful dust or aerosols. Similarly, the specified skin and eye protection are mandated by the H315 and H319 classifications to prevent direct contact irritation.[5]
The Core Principle: Waste Segregation
This compound is a primary amine derivative. Amines are basic and can react exothermically or violently with certain other chemical classes.[6] Therefore, proper segregation is the most critical step to prevent dangerous reactions within a waste container.
Incompatible Materials:
-
Acids: Will cause a strong exothermic neutralization reaction.
-
Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.
-
Halogenated Solvents: Should be kept separate to comply with hazardous waste stream requirements.[7]
Protocol: All waste containing this compound must be collected in a dedicated waste stream. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5][7] This practice is a cornerstone of the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for preventing hazardous reactions at waste accumulation sites.[8][9]
Step-by-Step Disposal Protocol
Disposal must be conducted through a licensed hazardous waste management program.[6][9] Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the sanitary sewer.[6]
Workflow for this compound Waste Management
Caption: Decision workflow for the proper disposal of this compound waste.
Step 3.1: Waste Characterization Identify the form of the waste:
-
Solid Waste: Unused or expired pure compound, contaminated PPE (gloves, weigh paper), and spill cleanup materials.[5]
-
Liquid Waste: Solutions containing this compound, as well as the first two rinses from any container (triple rinsing).[10]
-
Contaminated Labware: Non-disposable glassware should be decontaminated. Disposable items are treated as solid waste.
Step 3.2: Containerization and Labeling This step is critical for regulatory compliance and safety.
-
Select a Compatible Container: Use containers made of materials compatible with amines.[6] For liquids, use a designated carboy or bottle with a tightly sealing screw cap. For solids, use a wide-mouth container or a securely sealed bag. Ensure containers are robust and leak-proof.[7][8]
-
Apply Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"[5]
-
The full, unabbreviated chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")
-
-
Keep Containers Closed: Except when actively adding waste, all containers must be kept tightly sealed. This is a common and strictly enforced EPA regulation to prevent the release of fumes and avoid spills.[8][11]
Step 3.3: Accumulation and Storage
-
Designated Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11]
-
Secondary Containment: It is best practice to keep liquid waste containers in a secondary containment bin to control any potential leaks.
-
Segregation: Store the this compound waste container away from incompatible materials, particularly acids and oxidizers.[6]
Step 3.4: Final Disposal
-
Schedule Pickup: Once the container is full (do not exceed 90% capacity), or if waste generation is complete, contact your institution's EHS department or licensed hazardous waste contractor to schedule a pickup.[9][10]
-
Documentation: Maintain accurate records of waste disposal, including quantities, dates, and methods, as required by institutional and federal regulations.[6]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct responses to mitigate harm.
Small Spills (Contained within a Fume Hood):
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don all required PPE, including gloves, safety goggles, and a lab coat.
-
Containment: Use a dry absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover the spill. Avoid generating dust.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[5]
-
Report: Report the incident to your supervisor and EHS office.[5]
Major Spills (Outside of a Fume Hood):
-
Evacuate the immediate area.
-
Alert others and activate any emergency alarms.
-
Contact your institution's emergency response team or EHS office immediately.[4]
Exposure First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with all regulatory standards, protecting both personnel and the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. achmem.com [achmem.com]
- 3. synerzine.com [synerzine.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of Quinoxalin-5-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Quinoxalin-5-ylmethanamine and its derivatives are pivotal in medicinal chemistry and drug development, serving as versatile scaffolds in the synthesis of novel therapeutic agents.[1][2][3] As with any potent research chemical, a profound understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established safety principles for handling aromatic amines.
Hazard Identification and Risk Assessment
Prior to handling this compound, a thorough risk assessment is mandatory.[4] While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be extrapolated from its chemical class and available data for structurally similar compounds.[5]
Primary Hazards:
Based on available safety information for this compound and related quinoxaline compounds, the primary hazards include:
-
Harmful if swallowed (H302) and inhaled (H332). [6]
-
Causes skin irritation (H315) and serious eye irritation (H319). [6][7][8]
Given its structure as an aromatic amine, it is prudent to handle this compound with the assumption that it may have other potential health effects associated with this class of chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable when handling this compound.[9][10] The following table outlines the minimum required PPE.
| PPE Category | Item | Material/Type Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 standard.[11] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Face Shield | Worn in addition to safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[11] | Provides a secondary layer of protection for the entire face. | |
| Hand Protection | Chemically Resistant Gloves | Butyl rubber or Viton® gloves are recommended for extended contact due to their high resistance to aromatic amines.[2][8][12] Nitrile gloves may be used for incidental contact but should be changed immediately upon contamination.[11] | Prevents skin contact, which can cause irritation and potential systemic absorption. Double gloving is recommended. |
| Body Protection | Laboratory Coat | Flame-resistant (e.g., Nomex®) with long sleeves and fully buttoned.[11] | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. | |
| Respiratory Protection | NIOSH-approved Respirator | A half-mask or full-face respirator with organic vapor cartridges is recommended, especially when handling the powder outside of a certified chemical fume hood.[13][14] | Prevents inhalation of the compound, which can cause respiratory irritation and may be harmful. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Pre-Handling Preparations
-
Consult the SDS: If a specific SDS is available, review it thoroughly. In its absence, review the safety information for quinoxaline and aromatic amines.[10]
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]
-
Assemble Materials: Have all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, readily available.
-
Prepare for Emergencies: Ensure that an eyewash station, safety shower, and a spill kit are accessible and in good working order.[10]
Handling Procedure
Caption: Workflow for the safe handling of this compound.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the solid compound on a tared weigh paper within the chemical fume hood to minimize the generation of dust.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed solid. Gently swirl to dissolve. Avoid heating, as this may increase the volatility of the compound.
-
Transfers: Use appropriate tools, such as a clean spatula, for all transfers of the solid material.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. A decontamination solution specifically for aromatic amines is recommended.[6][15][16] If a commercial solution is not available, a solution of mild detergent and water can be used, followed by a rinse with an appropriate solvent (e.g., ethanol), ensuring all waste is collected as hazardous.
-
Waste Disposal: Segregate and dispose of all waste as outlined in the disposal plan below.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]
Emergency Procedures: Be Prepared
Spills
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection.
-
Containment: For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container.[7] Avoid generating dust. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.[10]
-
Decontamination: Decontaminate the spill area as described in the post-handling procedures.
First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][13][17] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[1][13] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[13][17][18] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[5][19]
Waste Segregation
-
Solid Waste: This includes unused chemicals, contaminated weigh papers, gloves, and other disposable labware.[9] Collect in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless compatibility has been confirmed.[5]
Container Labeling
All waste containers must be clearly labeled with:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and other components of the waste stream.
-
The date the waste was first added to the container.
Storage and Disposal
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. skcltd.com [skcltd.com]
- 5. uline.ca [uline.ca]
- 6. international.skcinc.com [international.skcinc.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. international.skcinc.com [international.skcinc.com]
- 9. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 10. safeopedia.com [safeopedia.com]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. glovesbyweb.com [glovesbyweb.com]
- 13. skcltd.com [skcltd.com]
- 14. international.skcinc.com [international.skcinc.com]
- 15. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 16. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 17. benchchem.com [benchchem.com]
- 18. canterbury.ac.nz [canterbury.ac.nz]
- 19. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
